Aicar
Description
AICAR is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Structure
2D Structure
3D Structure
Properties
CAS No. |
37642-57-2 |
|---|---|
Molecular Formula |
C9H14N4O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17) |
InChI Key |
RTRQQBHATOEIAF-UHFFFAOYSA-N |
SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N |
Other CAS No. |
2627-69-2 |
Synonyms |
4-carboxy-5-aminoimidazole ribotide 5'-phosphoribosyl-5-amino-4-imidazolecarboxamide 5-amino-1-beta-D-ribofuranosylimidazole-4-carboxamide monophosphate 5-amino-4-imidazolecarboxamide ribofuranoside 5'-monophosphate AICA ribonucleotide AICA ribonucleotide, (D-ribofuranosyl)-isomer AICAR AICAriboside 5'-monophosphate aminoimidazole carboxamide ribonucleotide Z-nucleotide ZMP |
Origin of Product |
United States |
Foundational & Exploratory
AICAR (Acadesine): A Technical Guide to its Mechanism of Action
Executive Summary: 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR), also known as Acadesine, is a cell-permeable adenosine analog that serves as a potent activator of AMP-activated protein kinase (AMPK). Upon cellular uptake, this compound is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which acts as an AMP mimic. ZMP allosterically activates AMPK, a critical cellular energy sensor, without altering the cellular AMP/ATP ratio. This activation triggers a cascade of downstream signaling events that shift cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes. Key effects include enhanced glucose uptake and fatty acid oxidation, and inhibition of cholesterol, fatty acid, and protein synthesis. While the majority of this compound's effects are attributed to AMPK activation, a growing body of evidence suggests the existence of AMPK-independent mechanisms. This document provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and signaling pathway diagrams for researchers and drug development professionals.
Core Mechanism: Cellular Uptake and AMPK Activation
The primary mechanism of action of this compound begins with its transport into the cell and subsequent conversion into its active form, ZMP.[1][2]
1.1 Cellular Entry and Phosphorylation As a cell-permeable nucleoside, this compound enters the cell via adenosine transporters.[1][3] Once inside the cytoplasm, it is phosphorylated by adenosine kinase to ZMP.[1][3] This intracellular accumulation of ZMP is the crucial step for AMPK activation.
1.2 Allosteric Activation of AMPK ZMP is a structural analog of adenosine monophosphate (AMP).[2][4] It mimics the effects of AMP by binding to the gamma subunit of the AMPK heterotrimeric complex.[3][5] This binding induces a conformational change that leads to:
-
Allosteric activation of the AMPK enzyme.[3]
-
Enhanced phosphorylation of the threonine-172 residue (Thr172) on the AMPKα catalytic subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).[3][5]
-
Inhibition of dephosphorylation of Thr172, thus maintaining AMPK in an active state.[3]
It is important to note that ZMP is a less potent activator of AMPK than AMP itself, being 40- to 50-fold weaker.[1][3] Consequently, high intracellular concentrations of ZMP are required to achieve significant AMPK activation.[1]
Downstream Signaling and Physiological Effects
Activated AMPK acts as a master metabolic regulator, orchestrating a shift towards energy production and conservation.[6]
2.1 Regulation of Glucose Metabolism this compound stimulates glucose uptake in skeletal muscle.[1][7] This is a well-documented, AMPK-dependent effect.
-
GLUT4 Translocation: AMPK activation promotes the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating glucose entry into the cell.[7][8]
-
p38 MAPK Pathway: The stimulatory effect of this compound on glucose uptake is also mediated by the activation of p38 mitogen-activated protein kinase (MAPK) α and β.[9]
-
Hepatic Glucose Production: In the liver, this compound inhibits gluconeogenesis, thereby reducing hepatic glucose output.[1][10]
2.2 Regulation of Lipid Metabolism this compound robustly modulates lipid metabolism to increase energy availability.
-
Fatty Acid Oxidation (FAO): Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[11] This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), promoting the uptake and oxidation of fatty acids in the mitochondria.[6]
-
Inhibition of Synthesis: this compound inhibits the synthesis of both fatty acids and cholesterol in hepatocytes.[1][10]
2.3 Induction of Mitochondrial Biogenesis Chronic activation of AMPK by this compound can lead to the formation of new mitochondria.
-
PGC-1α Upregulation: AMPK activation increases the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[12][13][14] This effect is crucial for this compound's ability to enhance endurance and mimic some of the metabolic adaptations to exercise.[12] Studies in PGC-1α knockout mice have shown that this coactivator is required for the this compound-induced expression of GLUT4 and mitochondrial proteins.[12][15]
2.4 Inhibition of Anabolic Pathways To conserve cellular energy, activated AMPK suppresses major ATP-consuming processes.
-
Protein Synthesis: AMPK activation inhibits protein synthesis by negatively regulating the mammalian target of rapamycin (mTOR) signaling pathway.[1][11] AMPK can phosphorylate the Tuberous Sclerosis Complex 2 (TSC2) and Raptor, both of which are negative regulators of the mTORC1 complex.[11]
AMPK-Independent Effects
While this compound is predominantly used as an AMPK activator, it is crucial for researchers to recognize its AMPK-independent actions, which can confound experimental interpretation.[1] High intracellular concentrations of ZMP can interfere with other nucleotide-dependent enzymes and pathways.[1][16] For example, this compound-mediated decreases in gluconeogenesis and inhibition of oxidative phosphorylation have been observed even in mice lacking both AMPKα1 and α2 isoforms.[1] Furthermore, this compound can affect purine and pyrimidine metabolism, leading to changes in the levels of metabolites like orotate and hypoxanthine.[1]
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on the effects of this compound.
Table 1: Effects of this compound on Metabolism and Kinase Activity
| Parameter | Model System | Treatment | Result | Citation |
|---|---|---|---|---|
| p38 MAPKα and β Activation | Isolated rat EDL muscles | This compound (in vivo or in vitro) | 1.6- to 2.8-fold increase | [9] |
| Fatty Acid (FA) Uptake | White quadriceps muscle (rats) | This compound (250 mg/kg) | 2.4-fold increase | [7] |
| Glucose Uptake | White quadriceps muscle (rats) | This compound (250 mg/kg) | 4.9-fold increase | [7] |
| Glycogen Synthesis | White quadriceps muscle (rats) | This compound (250 mg/kg) | 6-fold increase | [7] |
| AMPK Phosphorylation (Thr172) | C2C12 cells | This compound (1 mM, 24h) | 4.5-fold increase | [13] |
| PGC-1α mRNA Expression | C2C12 cells | This compound (1 mM, 24h) | 2.2-fold increase | [13] |
| AMPK Phosphorylation (Thr172) | Rat gastrocnemius muscle | This compound (in vivo) | 2.33-fold increase | [11] |
| ACC Phosphorylation (Ser79) | Rat gastrocnemius muscle | This compound (in vivo) | 1.79-fold increase | [11] |
| Muscle Protein Synthesis | Rat gastrocnemius muscle | this compound (in vivo) | 34% reduction |[11] |
Key Experimental Protocols
5.1 Protocol: Western Blot for AMPK Activation This protocol outlines the standard procedure for detecting the activation of AMPK via phosphorylation at Thr172 in cell lysates following this compound treatment.[3]
-
Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes) and grow to desired confluency. Treat cells with this compound (e.g., 0.5-2 mM) or vehicle control for the specified duration (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer. Heat samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) overnight at 4°C with gentle agitation. A separate membrane should be incubated with an antibody for total AMPKα as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-AMPK signal to the total AMPK signal.
References
- 1. mdpi.com [mdpi.com]
- 2. bc9.co [bc9.co]
- 3. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pinnaclepeptides.com [pinnaclepeptides.com]
- 5. Frontiers | this compound, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation [frontiersin.org]
- 6. usada.org [usada.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. bignewsnetwork.com [bignewsnetwork.com]
- 9. The AMP-activated protein kinase activator this compound does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the therapeutic potential of AICAR_Chemicalbook [chemicalbook.com]
- 11. Activation of AMP-Activated Protein Kinase by this compound Prevents Leucine Stimulated Protein Synthesis in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PGC-1{alpha} is required for this compound-induced expression of GLUT4 and mitochondrial proteins in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AMP-Activated Protein Kinase-Regulated Activation of the PGC-1α Promoter in Skeletal Muscle Cells | PLOS One [journals.plos.org]
- 14. AMPK: Potential Therapeutic Target for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. researchgate.net [researchgate.net]
AICAR as an Activator of AMP-Activated Protein Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1][2][3] It is activated during periods of cellular stress that deplete ATP levels, subsequently increasing the AMP:ATP ratio.[3][4] This activation triggers a switch from anabolic (ATP-consuming) pathways to catabolic (ATP-producing) pathways to restore cellular energy balance.[3][5]
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR, also known as Acadesine) is a widely used pharmacological tool for the activation of AMPK.[6][7][8] As a cell-permeable adenosine analog, this compound enters the cell and is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[6][9] ZMP mimics the effects of AMP, leading to the allosteric activation of AMPK.[5][6][10] This property has made this compound an invaluable agent in preclinical research to dissect signaling pathways and explore the therapeutic potential of AMPK activation in various disease models, including metabolic disorders, cancer, and cardiovascular conditions.[3][5][6]
Mechanism of Action
This compound's primary mechanism involves its intracellular conversion to ZMP, which acts as an AMP analog.[5][6] The activation of AMPK by ZMP involves a multi-faceted process:
-
Allosteric Activation: ZMP binds to the gamma (γ) subunit of the AMPK heterotrimer, inducing a conformational change that allosterically activates the kinase.[1][6] However, ZMP is noted to be 40- to 50-fold less potent than AMP in this regard.[1][6]
-
Promotion of Phosphorylation: This allosteric activation promotes the phosphorylation of a critical threonine residue (Thr172) on the catalytic alpha (α) subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).[6][7]
-
Inhibition of Dephosphorylation: The binding of ZMP also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases like protein phosphatase 2Cα (PP2Cα).[2][6]
This dual action of promoting phosphorylation and inhibiting dephosphorylation leads to a sustained and robust activation of AMPK.
Downstream Signaling Pathways
Once activated, AMPK phosphorylates a multitude of downstream targets, leading to significant shifts in cellular metabolism and function. These effects are tissue-specific and context-dependent.[5]
Key Downstream Effects:
-
Metabolism: AMPK activation by this compound promotes energy-producing processes. It stimulates glucose uptake in skeletal muscle and other tissues, enhances fatty acid oxidation, and inhibits energy-consuming processes like fatty acid and cholesterol synthesis.[5][6][7][11]
-
Protein Synthesis: A major downstream effect is the inhibition of protein synthesis. AMPK directly phosphorylates and activates TSC2 and also phosphorylates Raptor, leading to the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1).[7][12] This results in the dephosphorylation and inactivation of mTORC1 substrates like S6K1 and 4E-BP1, ultimately suppressing mRNA translation.[6][7][12][13]
-
Autophagy and Mitophagy: AMPK can initiate autophagy through the phosphorylation and activation of Unc-51 like autophagy activating kinase 1 (ULK1).[10][14] This is a critical process for clearing damaged organelles and proteins.
-
Gene Expression: this compound treatment can influence gene expression, for instance, by reducing the expression of muscle-specific ubiquitin ligases like MAFbx and MuRF1, which are involved in muscle atrophy.[15]
Quantitative Data Summary
The efficacy of this compound can vary depending on the cell type, experimental conditions, and duration of treatment. The following tables summarize typical concentrations and observed effects.
Table 1: Typical Experimental Concentrations of this compound
| Parameter | Value Range | Context | Source |
|---|---|---|---|
| In Vitro Concentration | 0.5 - 2 mM | Cell culture (e.g., C2C12, LNCaP, PC3) | [9][13][14][16] |
| In Vivo Administration (Mice) | 250 - 500 mg/kg | Intraperitoneal or subcutaneous injection | [11][17] |
| Treatment Duration (In Vitro) | 15 min - 72 hours | Varies by experimental endpoint |[12][13][18] |
Table 2: Quantitative Effects of this compound Treatment
| Effect Measured | Cell/Tissue Type | This compound Concentration | Result | Source |
|---|---|---|---|---|
| AMPK α2 Activity | Rat Soleus Muscle | 2 mM | ~192% increase after 60 min | [4] |
| AMPK Activity | White Quadriceps Muscle (Rat) | 250 mg/kg | ~80% increase | [11] |
| Glucose Uptake | White Quadriceps Muscle (Rat) | 250 mg/kg | ~5-fold increase | [11] |
| Protein Synthesis | C2C12 Myotubes | 2 mM | Reduced to 63% of control after 60 min | [13] |
| p-AMPK/AMPK Ratio | HFD-fed Mice DRG Neurons | Not specified | ~3-fold increase | [19] |
| Fatty Acid Oxidation | Rat Soleus Muscle | 2 mM | ~33-36% increase |[4] |
Key Experimental Protocols
General Protocol for this compound Treatment in Cell Culture
This protocol provides a general framework for activating AMPK in cultured cells using this compound.
Materials:
-
This compound powder
-
Sterile deionized water (diH2O) or appropriate solvent
-
Cell culture medium (e.g., DMEM)
-
Cultured cells (e.g., C2C12 myotubes, HepG2, PC3)
Procedure:
-
Reconstitution: Prepare a sterile stock solution of this compound. For a 75 mM stock, reconstitute 25 mg of this compound in 1.29 ml of sterile diH2O.[9] Gentle warming (37°C) and vortexing may be necessary to ensure complete dissolution.[9]
-
Cell Plating: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and allow them to reach the desired confluency or differentiation state.
-
Treatment: Remove the existing culture medium. Add fresh medium containing the desired final concentration of this compound (typically 0.5-2 mM).[9] A vehicle-only control (medium with solvent) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes for signaling studies, up to 24-72 hours for viability or long-term effects).[9][18]
-
Harvesting: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream analysis (e.g., Western blotting, activity assays).
Protocol for Western Blotting of AMPK Phosphorylation
This protocol is used to assess the activation state of AMPK by measuring the phosphorylation of its α-subunit at Threonine 172.[6][7]
Materials:
-
Cell lysates from control and this compound-treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit or mouse anti-total-AMPKα
-
Loading control antibody (e.g., β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or similar assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Mix lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.[20]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply a chemiluminescent substrate to the membrane and visualize the protein bands using a digital imager.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total AMPKα and a loading control like β-actin.
-
Analysis: Quantify band intensity using image analysis software. The ratio of phospho-AMPK to total AMPK is calculated to determine the level of activation.
AMPK Activity Assay
This protocol directly measures the catalytic activity of AMPK immunoprecipitated from cell lysates.
Materials:
-
Cell lysates
-
Anti-AMPKα antibody
-
Protein A/G-agarose beads
-
Kinase assay buffer
-
AMPK substrate peptide (e.g., SAMS peptide or AMARA)[11]
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Immunoprecipitation: Incubate cell lysate with an anti-AMPKα antibody overnight, followed by incubation with Protein A/G-agarose beads to capture the AMPK complexes.
-
Washing: Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer to remove contaminants.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing the AMPK substrate peptide (e.g., AMARA) and [γ-³²P]ATP.[11] The reaction typically includes AMP to ensure maximal allosteric activation during the assay.[11]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[11]
-
Stopping the Reaction: Spot the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P into the substrate peptide using a scintillation counter. The resulting counts are proportional to AMPK activity.
Note: While this compound is a powerful tool, researchers should be aware of potential AMPK-independent effects, especially at high concentrations or with long-term treatment, as ZMP can influence other nucleotide-dependent pathways.[1][6][7][8] Therefore, complementing this compound studies with genetic approaches (e.g., using AMPK knockout or dominant-negative models) is recommended to confirm the specific role of AMPK.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. AMP kinase activation with this compound simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bc9.co [bc9.co]
- 6. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. mdpi.com [mdpi.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Chronic treatment of old mice with this compound reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. The AMPK agonist this compound inhibits TGF-β1 induced activation of kidney myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. researchgate.net [researchgate.net]
The AMPK Agonist AICAR: A Deep Dive into its Effects on Skeletal Muscle Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a widely utilized pharmacological agent for the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound stimulates glucose uptake in skeletal muscle. It delves into the core signaling pathways, presents a synthesis of quantitative data from key studies, and offers detailed experimental protocols for researchers in the field. The information is intended to serve as a valuable resource for those investigating metabolic regulation and developing therapeutic strategies for metabolic disorders such as type 2 diabetes.
Core Signaling Pathway: this compound-Mediated Glucose Uptake
This compound is a cell-permeable compound that, once inside the cell, is phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an analog of adenosine monophosphate (AMP).[1] ZMP allosterically activates AMPK, mimicking the effects of a low energy state (high AMP:ATP ratio).[1][2] Activated AMPK initiates a signaling cascade that culminates in the translocation of GLUT4 glucose transporters to the plasma membrane, thereby increasing glucose uptake into the muscle cell.[1][3]
The primary pathway involves:
-
AMPK Activation: ZMP binds to the γ-subunit of the AMPK heterotrimer, leading to a conformational change that allows for phosphorylation of the α-subunit at Threonine-172 by upstream kinases, such as liver kinase B1 (LKB1).[4] This phosphorylation is the key step in AMPK activation.
-
Downstream Signaling: Activated AMPK phosphorylates a number of downstream targets. A key substrate in the context of glucose uptake is the Rab-GTPase activating protein AS160 (also known as TBC1D4).[5]
-
GLUT4 Translocation: Phosphorylation of AS160 inhibits its GAP activity, leading to the accumulation of active, GTP-bound Rab proteins. These Rab proteins are crucial for the trafficking and fusion of GLUT4-containing vesicles with the plasma membrane and transverse tubules (T-tubules).[5][6] This increased cell surface presence of GLUT4 facilitates the transport of glucose from the bloodstream into the muscle cell.[3][7]
While the AMPK-AS160 axis is considered the canonical pathway, evidence also suggests the involvement of other signaling molecules, such as p38 mitogen-activated protein kinase (p38 MAPK), which may act in parallel to or downstream of AMPK to promote GLUT4 translocation and activation.[6]
Figure 1: Simplified signaling pathway of this compound-induced glucose uptake in skeletal muscle.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies investigating the effects of this compound on glucose uptake and related parameters in skeletal muscle.
Table 1: In Vivo Effects of this compound on Glucose Uptake and Metabolism in Rats
| Parameter | Muscle Type | Treatment | Fold Change vs. Control | Reference |
| Glucose Uptake | White Muscle | This compound (250 mg/kg, s.c.) | 4.9-fold increase | [3][8] |
| Glucose Uptake | Red Muscle | This compound (250 mg/kg, s.c.) | No significant change | [3][8] |
| Glycogen Synthesis | White Muscle | This compound (250 mg/kg, s.c.) | 6-fold increase | [3][8] |
| AMPK Activity | White Muscle | This compound | Significant increase | [3] |
| AMPK Activity | Red Muscle | This compound | No significant change | [3] |
| Plasma Glucose | - | This compound | ~25% decrease | [3][8] |
| Plasma Insulin | - | This compound | ~60% decrease | [3][8] |
Table 2: In Vitro and Ex Vivo Effects of this compound on Glucose Uptake in Rodent Skeletal Muscle
| Muscle Type | This compound Concentration | Fold Change in Glucose Uptake (vs. Basal) | Reference |
| Rat Epitrochlearis | 2 mM | ~2-fold increase | [9] |
| Rat Epitrochlearis | 2 mM | Increased insulin-stimulated glucose uptake | [5] |
| Mouse EDL | 2 mM | 1.37-fold increase | [10] |
| Mouse Soleus | 2 mM | 1.81-fold increase | [10] |
| Rat EDL | 0.25 mM | ~1.5-fold increase | [11] |
| Rat EDL | 2 mM | ~2.5-fold increase | [11] |
| Rat Soleus | 2 mM | ~1.7-fold increase | [11] |
Table 3: Effects of this compound on Signaling Molecules in Skeletal Muscle
| Molecule | Treatment | Change in Phosphorylation/Activity | Muscle/Cell Type | Reference |
| AMPKα2 | Single this compound injection (1 mg/g) | 5.6-fold increase in activity | Rat Epitrochlearis | [12] |
| AMPK (Thr172) | This compound (in vivo) | ~3-fold increase in activity | Rat Myocardium | [7] |
| p38 MAPKα/β | This compound (in vivo or in vitro) | 1.6 to 2.8-fold increase in activation | Rat EDL | [6] |
| ERK1/2 | This compound infusion | Increased phosphorylation | Human Skeletal Muscle | [13] |
| ACC (Ser79) | This compound | Increased phosphorylation | Rat Skeletal Muscle | [14] |
Detailed Experimental Protocols
This section provides methodological details for key experiments cited in this guide.
In Vivo this compound Administration and Glucose Uptake Measurement in Rats
-
Animal Model: High-fat fed insulin-resistant Wistar rats.[3][8]
-
This compound Administration: A single subcutaneous injection of this compound (250 mg/kg body weight).[3][8]
-
Tracer Administration: 30 minutes post-AICAR injection, an intravenous bolus of a mixture of ³H-2-deoxyglucose (for glucose uptake) and ¹⁴C-glucose (for glycogen synthesis) is administered.[3][8]
-
Blood Sampling: Blood samples are taken at various time points to measure plasma glucose, insulin, and tracer concentrations.[3][8]
-
Tissue Harvesting: At 46 minutes post-AICAR injection, red and white skeletal muscles (e.g., soleus and epitrochlearis) are freeze-clamped for subsequent analysis.[3]
-
Glucose Uptake Calculation: Glucose uptake is determined by measuring the accumulation of ³H-2-deoxyglucose-6-phosphate in the muscle tissue and normalizing it to the plasma ³H-2-deoxyglucose concentration over time.[3]
-
Glycogen Synthesis: The incorporation of ¹⁴C-glucose into glycogen is measured to assess the rate of glycogen synthesis.[3]
Ex Vivo Glucose Uptake Assay in Isolated Rodent Muscle
-
Muscle Dissection: Epitrochlearis or extensor digitorum longus (EDL) and soleus muscles are carefully dissected from anesthetized rodents.[12][15]
-
Pre-incubation: Muscles are pre-incubated in oxygenated Krebs-Henseleit buffer (KHB) containing pyruvate and mannitol for a stabilization period.[9]
-
This compound Treatment: Muscles are then incubated in KHB with or without this compound (typically 0.25 mM to 2 mM) for a specified duration (e.g., 20-60 minutes).[11][15]
-
Glucose Uptake Measurement: The muscles are transferred to a final incubation medium containing radiolabeled 2-deoxyglucose (e.g., ³H-2-DG) or 3-O-methylglucose (e.g., ³H-3-OMG) and a non-metabolizable extracellular marker (e.g., ¹⁴C-mannitol) for a defined period (e.g., 10-60 minutes).[12][15]
-
Sample Processing: After the uptake period, muscles are blotted dry, weighed, and solubilized.[15]
-
Scintillation Counting: Radioactivity is determined by liquid scintillation counting to quantify the intracellular accumulation of the glucose analog.[9]
-
Calculation: Glucose uptake is calculated based on the intracellular radioactivity, specific activity of the tracer, and incubation time, and is typically expressed as nmol/mg muscle/hour.
Figure 2: A generalized workflow for an ex vivo glucose uptake experiment in isolated skeletal muscle.
Western Blotting for Phosphorylated Signaling Proteins
-
Sample Preparation: Freeze-clamped muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16][17]
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).[16]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Membrane Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-AMPKα Thr172, anti-phospho-ACC Ser79).[14][19]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[18]
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.[18]
-
Quantification: The band intensities are quantified using densitometry software. To normalize for loading differences, the membrane is often stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein (e.g., GAPDH, β-actin).[17][19]
Concluding Remarks
This compound serves as a powerful tool for elucidating the molecular mechanisms governing glucose metabolism in skeletal muscle. Its ability to activate AMPK and stimulate glucose uptake independently of insulin has made it a focal point of research into treatments for insulin resistance and type 2 diabetes.[20] The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further unraveling the complexities of metabolic regulation and exploring the therapeutic potential of targeting the AMPK pathway. Future investigations may focus on the long-term effects of this compound, the interplay between different signaling pathways, and the development of more specific and potent AMPK activators with favorable pharmacokinetic profiles.
References
- 1. AMP kinase activation and glut4 translocation in isolated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. facetsjournal.com [facetsjournal.com]
- 6. The AMP-activated protein kinase activator this compound does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. AMP-activated protein kinase activation by this compound increases both muscle fatty acid and glucose uptake in white muscle of insulin-resistant rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Blunting of this compound-induced human skeletal muscle glucose uptake in type 2 diabetes is dependent on age rather than diabetic status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. A Novel Method to Measure Glucose Uptake and Myosin Heavy Chain Isoform Expression of Single Fibers From Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound decreases acute lung injury by phosphorylating AMPK and upregulating heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prior Treatment with this compound Causes the Selective Phosphorylation of mTOR Substrates in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. AMP-activated protein kinase and muscle glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of AICAR on Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the multifaceted impact of 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) on fatty acid oxidation (FAO) pathways. This compound, a widely utilized pharmacological activator of AMP-activated protein kinase (AMPK), plays a critical role in cellular energy homeostasis. Its administration initiates a signaling cascade that profoundly influences lipid metabolism, primarily by enhancing the catabolism of fatty acids. This document details the core mechanism of action, delineates the involved signaling pathways with graphical representations, presents quantitative data from key studies in a structured format, and provides detailed experimental protocols for researchers seeking to investigate these effects. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating metabolic regulation and therapeutic interventions targeting metabolic disorders.
Core Mechanism of Action
This compound is a cell-permeable adenosine analog that, upon entering the cell, is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1] ZMP structurally mimics adenosine monophosphate (AMP) and allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[1][2] The activation of AMPK by this compound, independent of changes in the cellular AMP:ATP ratio, triggers a metabolic switch from anabolic processes that consume ATP to catabolic processes that generate ATP, such as fatty acid oxidation.[3][4]
The primary mechanism by which this compound-activated AMPK stimulates fatty acid oxidation involves the phosphorylation and subsequent inhibition of Acetyl-CoA Carboxylase (ACC).[5][6] ACC is the rate-limiting enzyme in the synthesis of malonyl-CoA, a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1).[5][7] CPT1 is the enzyme responsible for the transport of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix, a critical and rate-limiting step for their subsequent β-oxidation.[8][9][10] By inhibiting ACC, AMPK activation leads to a decrease in cytosolic malonyl-CoA levels.[3][11] This reduction in malonyl-CoA relieves the inhibition on CPT1, thereby increasing the translocation of fatty acids into the mitochondria for oxidation.[3][5]
Signaling Pathways
The signaling cascade initiated by this compound that culminates in increased fatty acid oxidation is primarily centered around the AMPK signaling hub. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.
This compound-Mediated AMPK Activation and Downstream Effects on Fatty Acid Oxidation
References
- 1. AMP kinase activation with this compound simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
- 7. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 8. Novel role of FATP1 in mitochondrial fatty acid oxidation in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. ahajournals.org [ahajournals.org]
The Role of AICAR in Mitochondrial Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) is a widely utilized pharmacological agent for activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by this compound mimics the effects of exercise and caloric restriction, leading to a cascade of signaling events that culminate in the enhancement of mitochondrial biogenesis. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound stimulates the production of new mitochondria. It details the core signaling pathways, presents quantitative data on the effects of this compound on mitochondrial markers, and offers comprehensive experimental protocols for studying these processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, neurodegenerative disorders, and drug development.
Introduction
Mitochondria are dynamic organelles essential for cellular energy production, metabolism, and signaling. The process of mitochondrial biogenesis, the generation of new mitochondria, is critical for maintaining cellular health and adapting to metabolic demands. Dysregulation of this process is implicated in a range of pathologies, including metabolic syndrome, cardiovascular disease, and neurodegenerative disorders.
This compound (5-aminoimidazole-4-carboxamide ribonucleotide) is a cell-permeable adenosine analog that is endogenously converted to ZMP (5-aminoimidazole-4-carboxamide riboside 5'-monophosphate), an AMP analog.[1] ZMP allosterically activates AMP-activated protein kinase (AMPK), a key energy sensor that is activated during periods of low cellular energy (high AMP:ATP ratio).[2] The activation of AMPK by this compound initiates a signaling cascade that promotes mitochondrial biogenesis, making this compound a valuable tool for studying this fundamental cellular process and a potential therapeutic agent for diseases associated with mitochondrial dysfunction.[3]
The Core Signaling Pathway: this compound-AMPK-PGC-1α Axis
The primary mechanism by which this compound stimulates mitochondrial biogenesis is through the activation of the AMPK-PGC-1α signaling pathway. This cascade involves a series of phosphorylation and transcriptional activation events that ultimately lead to the expression of genes required for mitochondrial replication and function.
Activation of AMPK by this compound
Upon entering the cell, this compound is phosphorylated by adenosine kinase to form ZMP. ZMP mimics the effects of AMP, binding to the γ-subunit of AMPK and causing a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) on the α-catalytic subunit by upstream kinases, such as liver kinase B1 (LKB1).[4] This phosphorylation event is the key step in AMPK activation.
PGC-1α: The Master Regulator of Mitochondrial Biogenesis
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a transcriptional coactivator that plays a central role in regulating mitochondrial biogenesis.[5] Activated AMPK directly phosphorylates PGC-1α, enhancing its transcriptional activity.[3] This activation leads to the increased expression of nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2).
NRF-1 and NRF-2: Key Transcription Factors
NRF-1 and NRF-2 are transcription factors that bind to the promoter regions of a wide array of nuclear genes encoding mitochondrial proteins. These include components of the electron transport chain, mitochondrial protein import machinery, and factors involved in mitochondrial DNA (mtDNA) replication and transcription.
TFAM: A Crucial Factor for mtDNA Replication and Transcription
One of the most critical target genes of NRF-1 is mitochondrial transcription factor A (TFAM).[5] TFAM is a key nuclear-encoded protein that is imported into the mitochondria and is essential for both the replication and transcription of the mitochondrial genome. By increasing the expression of TFAM, the this compound-AMPK-PGC-1α pathway directly links nuclear signaling events to the machinery responsible for expanding the mitochondrial network.
Quantitative Effects of this compound on Mitochondrial Biogenesis
The administration of this compound has been shown to produce quantifiable increases in various markers of mitochondrial biogenesis across different cell types and tissues. The following tables summarize key quantitative data from published studies.
| Cell/Tissue Type | This compound Concentration | Treatment Duration | Marker | Fold Change/Increase | Reference |
| L6 Myotubes | 2 mM | 5 days (5h/day) | PGC-1α protein | ~1.5-fold | [3] |
| L6 Myotubes | 2 mM | 5 days (5h/day) | COX-1 protein | ~2.0-fold | [3] |
| L6 Myotubes | 2 mM | 5 days (5h/day) | COX-4 protein | ~1.75-fold | [3] |
| C2C12 Myotubes | 1 mM | 24 hours | Mitochondrial Content | Significantly Increased | [6] |
| HeLa Cells | 0.5 mM | 2-6 days | NRF-1 mRNA | ~1.5 to 2.5-fold | [6] |
| HeLa Cells | 0.5 mM | 2-6 days | TFAM mRNA | ~1.5 to 2.0-fold | [6] |
| HeLa Cells | 0.5 mM | 2-6 days | COX mRNA | ~1.5 to 2.0-fold | [6] |
Table 1: Effect of this compound on Mitochondrial Protein and Gene Expression
| Cell/Tissue Type | This compound Concentration | Treatment Duration | Parameter | Fold Change/Increase | Reference |
| HeLa Cells | 0.5 mM | 2-6 days | mtDNA copy number | ~1.5 to 2.0-fold | [6] |
| L6 Myotubes | 2 mM | 5 days (5h/day) | Citrate Synthase Activity | ~1.4-fold | [3] |
| C2C12 Myotubes | 1 mM | 24 hours | Peak Mitochondrial Capacity | Significantly Increased | [6] |
| Rat Skeletal Muscle | N/A | 14 days | Citrate Synthase Activity | Increased | [7] |
Table 2: Effect of this compound on Mitochondrial Content, Function, and Enzyme Activity
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on mitochondrial biogenesis.
Western Blotting for PGC-1α, NRF-1, and TFAM
This protocol details the detection of key mitochondrial biogenesis regulatory proteins by Western blot.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Lysis: Treat cells with this compound at the desired concentration and duration. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
qRT-PCR for Mitochondrial DNA (mtDNA) Copy Number
This protocol describes the quantification of relative mtDNA copy number using quantitative real-time PCR.
Materials:
-
DNA extraction kit
-
qPCR instrument
-
SYBR Green or TaqMan qPCR master mix
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M or SERPINA1)[9]
Procedure:
-
DNA Extraction: Extract total DNA from this compound-treated and control cells.
-
qPCR Reaction Setup: Prepare qPCR reactions for both the mitochondrial and nuclear gene targets. Each reaction should include the qPCR master mix, forward and reverse primers, and template DNA.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes. Calculate the ΔCt (Ctnuclear - Ctmitochondrial). The relative mtDNA copy number can be expressed as 2ΔCt.
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial respiration in live cells.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Agilent Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)[1]
-
This compound
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere.
-
This compound Treatment: Treat cells with this compound for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Compound Loading: Load the mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) from the Mito Stress Test Kit into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the run. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the inhibitors.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.
MitoTracker Staining for Mitochondrial Mass
This protocol uses a fluorescent dye to quantify mitochondrial mass by flow cytometry.
Materials:
-
MitoTracker Green FM (Thermo Fisher Scientific, M7514)
-
Flow cytometer
-
Cell culture medium
-
PBS
Procedure:
-
Cell Treatment: Treat cells with this compound as desired.
-
Staining: Resuspend cells in pre-warmed culture medium containing MitoTracker Green FM (typically 20-200 nM) and incubate for 15-45 minutes at 37°C.
-
Washing: Centrifuge the cells and wash with fresh, pre-warmed medium.
-
Flow Cytometry: Resuspend the cells in PBS and analyze on a flow cytometer using the appropriate laser and filter settings for green fluorescence.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population, which is proportional to the mitochondrial mass.
Conclusion
This compound is a powerful tool for inducing mitochondrial biogenesis through the activation of the AMPK-PGC-1α signaling pathway. This technical guide has provided a comprehensive overview of the molecular mechanisms, quantitative effects, and detailed experimental protocols for studying the role of this compound in this fundamental cellular process. The information presented herein is intended to equip researchers and drug development professionals with the knowledge and methodologies necessary to further investigate the therapeutic potential of targeting mitochondrial biogenesis in a variety of disease contexts.
References
- 1. hpst.cz [hpst.cz]
- 2. researchgate.net [researchgate.net]
- 3. Central role of nitric oxide synthase in this compound and caffeine-induced mitochondrial biogenesis in L6 myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of AMPK-PGC-1α pathway ameliorates peritoneal dialysis related peritoneal fibrosis in mice by enhancing mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of chronic this compound treatment on fiber composition, enzyme activity, UCP3, and PGC-1 in rat muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PGC1A Antibody (3G6) | Cell Signaling Technology [cellsignal.com]
- 9. Accurate Measurement of Mitochondrial DNA Deletion Level and Copy Number Differences in Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Effects of AICAR: An In-Depth Technical Guide to its AMPK-Independent Mechanisms
For Immediate Release
A comprehensive technical guide detailing the AMPK-independent effects of Acadesine (AICAR), a widely used AMP-activated protein kinase (AMPK) activator. This document serves as a critical resource for researchers, scientists, and drug development professionals, providing in-depth analysis of this compound's alternative signaling pathways, detailed experimental protocols, and quantitative data to facilitate further investigation and therapeutic development.
Acadesine, or 5-aminoimidazole-4-carboxamide riboside (this compound), is a cell-permeable adenosine analog that, upon cellular uptake, is phosphorylated to ZMP (5-aminoimidazole-4-carboxamide ribotide), an AMP mimetic. While this compound is extensively utilized as a pharmacological activator of AMPK, a master regulator of cellular energy homeostasis, a growing body of evidence reveals that many of its biological effects occur independently of AMPK activation. These off-target effects are of critical importance for the accurate interpretation of experimental results and for the development of targeted therapeutics.
This technical guide elucidates several key AMPK-independent mechanisms of this compound, providing a granular view of its multifaceted cellular impact. The core focus of this document is on three well-documented AMPK-independent pathways: the induction of apoptosis in cancer cells, the activation of the Hippo tumor suppressor pathway, and the regulation of the cell cycle. Additionally, the guide touches upon this compound's role in the AMPK-independent inhibition of T-cell activation.
Induction of Apoptosis in Chronic Lymphocytic Leukemia (CLL) Cells
This compound has been shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells through a mechanism that does not require AMPK.[1][2][3] Studies have demonstrated that while this compound treatment leads to apoptosis, other AMPK activators like phenformin or A-769662 fail to elicit the same response.[1][2] Furthermore, this compound effectively induces apoptosis in B lymphocytes from Ampkα1(-/-) mice, providing direct evidence for an AMPK-independent cell death pathway.[1][2]
The primary mechanism involves the upregulation of the pro-apoptotic BH3-only proteins BIM and NOXA.[1][2] This upregulation occurs at both the mRNA and protein levels, leading to the activation of the intrinsic mitochondrial apoptotic pathway.[1][2]
Signaling Pathway: this compound-Induced Apoptosis in CLL Cells
Quantitative Data: this compound-Induced Apoptosis in CLL Cells
| Parameter | Cell Type | This compound Concentration | Time Point | Observation | Reference |
| Apoptosis (Annexin V+) | CLL Cells | 0.5 mM | 24 hours | Significant increase in apoptosis | [1] |
| BIM Protein Levels | CLL Cells | 0.5 mM | 16 hours | ~2 to 4-fold increase | [1] |
| NOXA Protein Levels | CLL Cells | 0.5 mM | 16 hours | ~3 to 5-fold increase | [1] |
Experimental Protocol: Apoptosis Assay in CLL Cells
Objective: To quantify this compound-induced apoptosis in CLL cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Primary CLL cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (Acadesine)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Culture primary CLL cells in RPMI-1640 medium supplemented with 10% FBS.
-
Treat cells with 0.5 mM this compound or vehicle control for 24 hours.
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
Activation of the Hippo Signaling Pathway
This compound can exert antiproliferative effects by activating the Hippo signaling pathway in an AMPK-independent manner. This has been demonstrated in murine embryonic fibroblasts (MEFs) lacking both catalytic isoforms of AMPK (AMPKα1/α2 double knockout).[4]
The mechanism involves the upregulation of the Large Tumor Suppressor Kinases 1 and 2 (LATS1 and LATS2). This leads to the phosphorylation and subsequent inhibition of the transcriptional co-activator Yes-associated protein 1 (YAP1).[4] Phosphorylated YAP1 is retained in the cytoplasm, preventing it from entering the nucleus and promoting the transcription of pro-proliferative genes.
Signaling Pathway: this compound-Mediated Hippo Pathway Activation
Quantitative Data: this compound's Effect on the Hippo Pathway
| Parameter | Cell Type | This compound Concentration | Time Point | Observation | Reference |
| LATS1 mRNA levels | MEF-dKO | 1 mM | 4 hours | ~2.5-fold increase | [4] |
| LATS2 mRNA levels | MEF-dKO | 1 mM | 4 hours | ~2-fold increase | [4] |
| p-YAP1 (S112) levels | MEF-dKO | 1 mM | 4 hours | Marked increase in phosphorylation | [4] |
Experimental Protocol: Western Blot for Hippo Pathway Proteins
Objective: To detect changes in the phosphorylation status of YAP1 and the expression levels of LATS1/2 after this compound treatment.
Materials:
-
MEF-dKO cells
-
DMEM supplemented with 10% FBS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-LATS1, anti-LATS2, anti-phospho-YAP (Ser127), anti-YAP, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Plate MEF-dKO cells and allow them to adhere overnight.
-
Treat cells with 1 mM this compound or vehicle for 4 hours.
-
Lyse cells in RIPA buffer and quantify protein concentration.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-LATS1 (1:1000), anti-LATS2 (1:1000), anti-phospho-YAP (Ser127) (1:1000), anti-YAP (1:1000), anti-GAPDH (1:5000).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Wash the membrane and detect chemiluminescence using an imaging system.
Cell Cycle Arrest in Glioma Cells
This compound can induce cell cycle arrest at the G2/M phase in glioma cells, independent of AMPK activation.[2] This effect is not replicated by the direct AMPK activator A769662, highlighting the off-target nature of this compound's action in this context.[2]
The underlying mechanism involves the proteasomal degradation of the G2/M phosphatase cdc25c.[2] The reduction in cdc25c levels prevents the activation of the cyclin B1/CDK1 complex, which is essential for entry into mitosis, thereby causing cells to accumulate in the G2/M phase of the cell cycle.
Logical Relationship: this compound-Induced Cell Cycle Arrest
Quantitative Data: this compound-Induced Cell Cycle Arrest in Glioma Cells
| Parameter | Cell Type | This compound Concentration | Time Point | Observation | Reference |
| Cells in G2/M Phase | T98G Glioma Cells | 1 mM | 24 hours | ~2-fold increase in G2/M population | [2] |
| cdc25c Protein Levels | T98G Glioma Cells | 1 mM | 12 hours | Significant reduction | [2] |
Experimental Protocol: Cell Cycle Analysis in Glioma Cells
Objective: To analyze the effect of this compound on the cell cycle distribution of glioma cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
T98G glioma cells
-
DMEM supplemented with 10% FBS
-
This compound
-
70% ethanol (ice-cold)
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Seed T98G cells and allow them to attach overnight.
-
Treat cells with 1 mM this compound or vehicle for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.
Inhibition of T-Cell Activation
This compound has been observed to inhibit T-cell activation and cytokine production independently of AMPK.[1][5] This has been confirmed using T-cells from AMPK conditional knockout mice, where this compound still effectively suppresses the expression of activation markers such as CD69 and CD25.[1]
The precise mechanism is still under investigation, but it is suggested that this compound may exert its inhibitory effects through the suppression of the mTOR signaling pathway in activated T-cells.[1]
Experimental Workflow: Analysis of T-Cell Activation
Quantitative Data: this compound's Effect on T-Cell Activation and Cytokine Production
| Parameter | Cell Type | This compound Concentration | Observation | Reference |
| CD69 Expression (MFI) | Activated CD4+ T-cells (WT & AMPK KO) | 500 µM | Significant decrease | [1] |
| CD25 Expression (MFI) | Activated CD4+ T-cells (WT & AMPK KO) | 500 µM | Significant decrease | [1] |
| IL-2 Production (pg/mL) | Activated T-cells (WT & AMPK KO) | 500 µM | Significant decrease | [1] |
| IFN-γ Production (pg/mL) | Activated T-cells (WT & AMPK KO) | 500 µM | Significant decrease | [1] |
| TNF-α Production (pg/mL) | Activated T-cells (WT & AMPK KO) | 500 µM | Significant decrease | [1] |
Experimental Protocol: T-Cell Activation and Cytokine Analysis
Objective: To assess the effect of this compound on T-cell activation and cytokine production.
Materials:
-
Splenocytes from wild-type and AMPK conditional knockout mice
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
Fluorescently conjugated antibodies: anti-CD4, anti-CD8, anti-CD69, anti-CD25
-
ELISA kits for IL-2, IFN-γ, and TNF-α
Procedure:
-
Isolate splenocytes and culture in RPMI-1640 medium.
-
Pre-treat cells with 500 µM this compound or vehicle for 30 minutes.
-
Activate T-cells by coating culture plates with anti-CD3 (5 µg/mL) and adding soluble anti-CD28 (1 µg/mL).
-
For Flow Cytometry: After 24 hours of activation, harvest cells and stain with fluorescently conjugated antibodies against CD4, CD8, CD69, and CD25. Analyze by flow cytometry to determine the mean fluorescence intensity (MFI) of activation markers on T-cell subsets.
-
For ELISA: After 24 hours of activation, collect the culture supernatants. Measure the concentrations of IL-2, IFN-γ, and TNF-α using specific ELISA kits according to the manufacturer's instructions.
Conclusion
The data and protocols presented in this technical guide underscore the critical need for researchers to consider the AMPK-independent effects of this compound in their experimental designs and data interpretation. The off-target activities of this widely used compound can lead to significant cellular changes that are unrelated to AMPK activation. A thorough understanding of these alternative pathways is essential for the accurate attribution of experimental outcomes and for the advancement of drug discovery programs that may leverage these AMPK-independent mechanisms for therapeutic benefit. This guide provides a foundational resource for further exploration into the complex and multifaceted actions of this compound.
References
- 1. AMPK-dependent and independent effects of this compound and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis independently of AMPK and p53 through up-regulation of the BH3-only proteins BIM and NOXA in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
AICAR's Role in Regulating Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoimidazole-4-carboxamide ribonucleoside, commonly known as AICAR (or Acadesine), is a cell-permeable adenosine analog that has become an invaluable tool in metabolic research.[1] Upon cellular uptake, it is phosphorylated to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), a potent analog of adenosine monophosphate (AMP).[2][3] ZMP allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4][5][6] This activation triggers a cascade of signaling events that shift cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) pathways. While the primary effects of this compound are mediated through AMPK, a growing body of evidence highlights significant AMPK-independent activities, particularly concerning nucleotide metabolism. This guide provides an in-depth technical overview of this compound's mechanisms, its impact on key signaling pathways, quantitative data on its effects, and detailed experimental protocols for its study.
Core Mechanism of Action: From this compound to AMPK Activation
This compound is a prodrug that requires intracellular conversion to become active. As a nucleoside analog, it readily enters the cell via adenosine transporters.[7][8] Once inside, adenosine kinase phosphorylates this compound, converting it into ZMP.[3][7][8]
ZMP mimics the effects of AMP, the cell's natural signal for a low energy state.[9] It activates AMPK through a multi-pronged mechanism:
-
Allosteric Activation: ZMP binds to the γ-subunit of the AMPK heterotrimeric complex, inducing a conformational change that allosterically activates the kinase.[7][8]
-
Promotion of Phosphorylation: ZMP binding promotes the phosphorylation of Threonine 172 (Thr172) on the AMPK α-catalytic subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).[7][8] In some contexts, Ataxia-Telangiectasia Mutated (ATM) kinase can also phosphorylate AMPK in an LKB1-independent manner following this compound treatment.[10]
-
Inhibition of Dephosphorylation: The binding of ZMP protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases like PP2Cα.[7][11]
This robust activation of AMPK positions it as a central hub for orchestrating the cell's response to perceived energy depletion.
Key Signaling Pathways Regulated by this compound
AMPK-Dependent Pathways
Once activated, AMPK phosphorylates a multitude of downstream targets to restore cellular energy balance. This involves stimulating ATP-producing catabolic pathways while inhibiting ATP-consuming anabolic pathways.
-
Metabolic Regulation:
-
Carbohydrate Metabolism: AMPK activation increases glucose uptake in muscle and other tissues by promoting the translocation of GLUT4 transporters to the cell surface.[12][13] It also activates glycolysis. In the liver, it inhibits gluconeogenesis by downregulating key enzymes like PEPCK.[6][7]
-
Lipid Metabolism: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This reduces malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased fatty acid oxidation in the mitochondria.[5][7] It also inhibits cholesterol synthesis.[6][7]
-
-
Protein Synthesis and Cell Growth (mTOR Signaling):
-
AMPK inhibits the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis.[8] This occurs primarily through the phosphorylation of Tuberous Sclerosis Complex 2 (TSC2) and Raptor.[7][8] The subsequent downregulation of mTORC1 signaling leads to the dephosphorylation of its targets, p70 S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), ultimately suppressing mRNA translation.[8][14] Interestingly, some studies report that this compound can activate mTORC2 in an AMPK-dependent manner.[7][8]
-
-
Autophagy:
AMPK-Independent Pathways
While this compound is predominantly used as an AMPK activator, it is crucial to recognize its AMPK-independent effects, which can confound data interpretation.[7][8] These effects are often more pronounced at higher concentrations.
-
Nucleotide Synthesis: ZMP is an intermediate in the de novo purine synthesis pathway.[3][17] The accumulation of ZMP following this compound administration can disrupt the delicate balance of purine and pyrimidine nucleotide pools. This can lead to a decrease in phosphoribosyl pyrophosphate (PRPP), a key substrate for both purine and pyrimidine synthesis, potentially causing an S-phase cell cycle arrest.[7][8] This effect is particularly relevant in cancer cell studies.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies to provide a reference for expected outcomes following this compound treatment.
Table 1: Typical Working Concentrations of this compound
| Application | Cell/Tissue Type | Concentration/Dose | Duration | Reference |
|---|---|---|---|---|
| In Vitro | C2C12 Myotubes | 0.5 - 2 mM | 15 min - 24 hours | [2][14] |
| In Vitro | Primary Hepatocytes | 1 µM (with A769662) | Not Specified | [11] |
| In Vitro | T-Cells | 500 µM | 30 minutes | [18] |
| In Vivo | High-Fat Fed Rats | 250 mg/kg (s.c.) | Acute (30 min) |[12] |
Table 2: Effects of this compound on Protein Phosphorylation
| Protein (Site) | Cell/Tissue Model | Treatment | Fold Change vs. Control | Reference |
|---|---|---|---|---|
| AMPKα (Thr172) | C2C12 Cells | 2 mM this compound, 24h | Significant Increase | [2] |
| AMPKα (Thr172) | HFD Mouse DRG Neurons | This compound | ~3-fold increase | [19] |
| ULK1 (Ser555) | C2C12 Cells | 2 mM this compound, 1h | Significant Increase | [15] |
| ACC (Ser79) | Ionomycin-activated T-Cells | 500 µM this compound | Increase | [18] |
| p53 | HUVECs | 500 µM this compound, 24h | Increase | [20] |
| Retinoblastoma (Rb) | HUVECs | 500 µM this compound, 24h | Decrease |[20] |
Table 3: Metabolic Effects of this compound Treatment
| Metabolic Parameter | Animal/Cell Model | Treatment | Result | Reference |
|---|---|---|---|---|
| Glucose Uptake | Insulin-Resistant Rat White Muscle | 250 mg/kg this compound | 4.9-fold increase | [12] |
| Fatty Acid Uptake | Insulin-Resistant Rat White Muscle | 250 mg/kg this compound | 2.4-fold increase | [12] |
| Glycogen Synthesis | Insulin-Resistant Rat White Muscle | 250 mg/kg this compound | 6-fold increase | [12] |
| Fatty Acid Oxidation | Rat Soleus Muscle | 2 mM this compound, 60 min | +33% to +36% increase | [21] |
| Glucose Oxidation | Rat Soleus Muscle | 2 mM this compound, 60 min | +105% to +170% increase | [21] |
| Protein Synthesis | C2C12 Myotubes | 2 mM this compound, 60 min | Decrease to 63% of control |[14] |
Detailed Experimental Protocols
Accurate assessment of this compound's effects requires robust and well-controlled experimental designs. Below are methodologies for key experiments.
Protocol 1: Western Blotting for AMPK Activation
This is the most common method to assess this compound-mediated AMPK activation by detecting the phosphorylation of AMPK at Thr172.[8]
-
Cell Culture and Treatment: Plate cells (e.g., C2C12, HepG2) to desired confluency. Starve cells of serum for 4-6 hours if necessary to reduce basal signaling. Treat cells with this compound (typically 0.5-2 mM) or vehicle control for the desired time (e.g., 30-60 minutes).
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, sodium orthovanadate, sodium fluoride).
-
Protein Quantification: Scrape and collect lysates. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins by size on an 8-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) (e.g., Rabbit mAb #2535, Cell Signaling Technology) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total AMPKα and/or a loading control like β-Actin or GAPDH.
Protocol 2: In Vitro AMPK Kinase Activity Assay
This protocol directly measures the catalytic activity of AMPK.
-
Cell Lysis and Immunoprecipitation: Prepare cell lysates as described for Western blotting. Incubate 100-200 µg of lysate with an anti-AMPKα antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer and then with kinase assay buffer to remove contaminants.
-
Kinase Reaction: Resuspend the beads in a kinase assay buffer containing a specific AMPK substrate (e.g., 200 µM "AMARA" peptide), 200 µM AMP, and 200 µM ATP supplemented with [γ-³²P]ATP.[12]
-
Incubation: Incubate the reaction mixture at 37°C for 10-20 minutes.
-
Stopping the Reaction: Spot a portion of the supernatant onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity on the P81 paper using a scintillation counter. The counts are proportional to the kinase activity.
Conclusion and Future Directions
This compound remains a cornerstone pharmacological agent for investigating cellular energy sensing and metabolic regulation. Its ability to robustly activate AMPK has provided profound insights into the roles of this master kinase in health and disease, from diabetes and obesity to cancer and cardiovascular conditions.[22][23] However, researchers and drug developers must remain vigilant of this compound's AMPK-independent effects, particularly its influence on nucleotide metabolism, which can be a significant confounding variable.[7][8] Future research will likely focus on developing more specific AMPK activators that lack these off-target effects, and on further dissecting the tissue-specific roles of AMPK activation in complex physiological and pathological processes. The careful application of the methodologies outlined in this guide will ensure the continued generation of high-quality, interpretable data in this critical field of study.
References
- 1. stemcell.com [stemcell.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. nrtimes.co.uk [nrtimes.co.uk]
- 4. bc9.co [bc9.co]
- 5. usada.org [usada.org]
- 6. What is the therapeutic potential of AICAR_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. This compound and metformin, but not exercise, increase muscle glucose transport through AMPK-, ERK-, and PDK1-dependent activation of atypical PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prior Treatment with this compound Causes the Selective Phosphorylation of mTOR Substrates in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. oncotarget.com [oncotarget.com]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. researchgate.net [researchgate.net]
- 21. AMP kinase activation with this compound simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hsetdata.com [hsetdata.com]
- 23. researchgate.net [researchgate.net]
The Cardioprotective Effects of AICAR: A Technical Guide for Researchers
An In-depth Examination of the Mechanisms and Therapeutic Potential of 5-Aminoimidazole-4-Carboxamide Ribonucleoside (AICAR) in Cardiac Disease Models
Abstract
5-Aminoimidazole-4-carboxamide ribonucleoside (this compound) is a cell-permeable adenosine analog that, upon intracellular phosphorylation to ZMP, allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This activation triggers a cascade of downstream signaling events that collectively enhance the heart's resistance to ischemic and other forms of stress. This technical guide provides a comprehensive overview of the cardioprotective effects of this compound, with a focus on its molecular mechanisms, experimental validation, and therapeutic potential. Detailed experimental protocols, quantitative data from preclinical studies, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers in cardiovascular drug discovery and development.
Introduction: this compound as a Cardioprotective Agent
Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. A key pathological feature of many cardiac conditions, including myocardial infarction and heart failure, is a profound energy deficit within cardiomyocytes. This compound has emerged as a promising therapeutic agent due to its ability to mimic the metabolic effects of exercise and ischemia, thereby preconditioning the heart against subsequent injury.[1] Its primary mechanism of action is the activation of AMPK, which orchestrates a metabolic shift to increase ATP production while conserving ATP consumption.[1] This guide will delve into the intricate signaling pathways modulated by this compound and provide practical information for researchers investigating its cardioprotective properties.
Molecular Mechanisms of this compound-Mediated Cardioprotection
The cardioprotective effects of this compound are predominantly mediated by the activation of AMPK. Once activated, AMPK phosphorylates a multitude of downstream targets, leading to a coordinated cellular response that enhances cardiac resilience.
The Central Role of AMPK Activation
This compound is taken up into cells and converted by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an AMP analog. ZMP activates AMPK by binding to its γ-subunit, which leads to a conformational change that promotes phosphorylation of the α-subunit at threonine-172 by upstream kinases such as LKB1.[1] This phosphorylation is the critical step for full AMPK activation.
Key Downstream Signaling Pathways
Activated AMPK initiates a variety of downstream signaling cascades that contribute to cardioprotection:
-
Enhanced Energy Metabolism: AMPK activation stimulates glucose uptake and glycolysis, promoting an alternative source of ATP during ischemic conditions.[2] It also enhances fatty acid oxidation, the primary energy source for the heart under normal conditions.
-
Mitochondrial Biogenesis and Function: AMPK activation promotes mitochondrial biogenesis through the phosphorylation and activation of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[3] This leads to an increase in the number and function of mitochondria, the powerhouses of the cell.
-
Nitric Oxide Production: this compound has been shown to stimulate the phosphorylation of endothelial nitric oxide synthase (eNOS) at serine-1177, leading to increased nitric oxide (NO) production.[4] NO is a potent vasodilator and has anti-inflammatory and anti-thrombotic properties, all of which are beneficial in the context of ischemic heart disease.
-
Regulation of Protein Synthesis and Autophagy: AMPK can inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of protein synthesis and cell growth.[5][6] By inhibiting mTORC1, this compound can suppress pathological cardiac hypertrophy.[5] The interplay between AMPK and mTOR also modulates autophagy, a cellular recycling process that can be protective in the early stages of cardiac stress.[7]
-
Reduction of Oxidative Stress: this compound may help to mitigate the damaging effects of reactive oxygen species (ROS) that are generated during ischemia-reperfusion injury.[8]
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ZMP [label="ZMP", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGC1a [label="PGC-1α", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrial_Biogenesis [label="Mitochondrial Biogenesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; eNOS [label="eNOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO_Production [label="Nitric Oxide Production", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis\n(Pathological Hypertrophy)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Glucose_Uptake [label="Glucose Uptake &\nGlycolysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; FAO [label="Fatty Acid Oxidation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cardioprotection [label="Cardioprotection", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> ZMP [label="Adenosine Kinase"]; ZMP -> AMPK [label="Activates"]; AMPK -> PGC1a [label="Phosphorylates"]; PGC1a -> Mitochondrial_Biogenesis [label="Promotes"]; AMPK -> eNOS [label="Phosphorylates (Ser1177)"]; eNOS -> NO_Production [label="Increases"]; AMPK -> mTORC1 [label="Inhibits", arrowhead=tee]; mTORC1 -> Protein_Synthesis [label="Promotes", arrowhead=normal]; mTORC1 -> Autophagy [label="Inhibits", arrowhead=tee]; AMPK -> Glucose_Uptake [label="Stimulates"]; AMPK -> FAO [label="Stimulates"];
Mitochondrial_Biogenesis -> Cardioprotection; NO_Production -> Cardioprotection; Protein_Synthesis -> Cardioprotection [label="Inhibition leads to", style=dashed, arrowhead=none]; Autophagy -> Cardioprotection [label="Modulation contributes to", style=dashed, arrowhead=none]; Glucose_Uptake -> Cardioprotection; FAO -> Cardioprotection; } this compound Signaling Pathway in Cardiomyocytes
Quantitative Data on the Cardioprotective Effects of this compound
Numerous preclinical studies have demonstrated the beneficial effects of this compound in various models of cardiac disease. The following tables summarize key quantitative findings.
Table 1: Effects of this compound on Cardiac Function in Animal Models
| Animal Model | Intervention | Ejection Fraction (EF) | Other Cardiac Function Parameters | Reference |
| Aged Mice (Myocardial Infarction) | This compound | No significant change | Improved apical end diastolic dimension | [9] |
| Rats (Doxorubicin-induced Heart Failure) | This compound | Improved cardiac systolic function (specific % not stated) | - | [10] |
| Mice (Hemorrhagic Shock) | This compound | Not reported | Ameliorated MABP in young mice | [3] |
Table 2: Effects of this compound on Cardiac Remodeling and Fibrosis
| Animal Model | Intervention | Key Fibrosis Markers | Quantitative Change | Reference |
| Aged Mice (Myocardial Infarction) | This compound | Collagen Deposition | Enhanced | [11] |
| Aged Mice | This compound | Pro-collagen Levels (in cardiac fibroblasts) | Decreased by 42% in females | [12] |
| Aged Mice | This compound | Myocardial Hydroxyproline | Reduced in female hearts (0.83 to 0.48) | [12] |
| Aged Mice | This compound | Fibronectin (FN) and EDA isoform | Suppressed expression | [13] |
Table 3: Effects of this compound on Cellular and Molecular Markers
| Cell/Animal Model | Intervention | Marker | Quantitative Change | Reference |
| Human Aortic Endothelial Cells | This compound | eNOS Ser-1177 phosphorylation | Time- and dose-dependent increase | [4] |
| Human Aortic Endothelial Cells | This compound | NO production | Time- and dose-dependent increase | [4] |
| Aged Mice | This compound | CD44+CD45- fibroblast precursors | Increased number by ~3-fold | [11] |
| Prostate Cancer Cells | This compound | Apoptosis | Increased | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the cardioprotective effects of this compound.
Murine Model of Myocardial Infarction (MI) and Reperfusion
-
Animal Preparation: Adult male C57BL/6 mice are anesthetized with isoflurane.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture. For ischemia-reperfusion studies, the ligature is removed after a defined period (e.g., 60 minutes).
-
This compound Administration: this compound is typically dissolved in saline and administered via intraperitoneal (IP) injection at a dose of 100 mg/kg.[3]
-
Post-operative Care: The chest is closed, and the animal is allowed to recover. Analgesics are administered as needed.
Assessment of Cardiac Function by Echocardiography
-
Anesthesia: Mice are lightly anesthetized with isoflurane to maintain a heart rate of 400-500 bpm.
-
Imaging: A high-frequency ultrasound system is used to acquire two-dimensional M-mode and B-mode images of the left ventricle in both long- and short-axis views.
-
Measurements: Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) are measured to calculate ejection fraction (EF) and fractional shortening (FS).
Quantification of Infarct Size using TTC Staining
-
Heart Extraction: At the end of the experiment, the heart is excised and rinsed with saline.
-
Slicing: The ventricles are sliced into uniform sections (e.g., 1 mm thick).
-
Staining: The slices are incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 20-30 minutes. Viable tissue stains red, while infarcted tissue remains white.
-
Imaging and Analysis: The slices are photographed, and the areas of the infarct and the total left ventricle are measured using image analysis software. Infarct size is expressed as a percentage of the total left ventricular area.
Western Blot Analysis of AMPK Phosphorylation
-
Tissue Lysis: Heart tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysate is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPKα Thr172) and total AMPK.
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.
Assessment of Mitochondrial Respiration
-
Mitochondria Isolation: Mitochondria are isolated from heart tissue by differential centrifugation.
-
Seahorse XF Analyzer: The oxygen consumption rate (OCR) of isolated mitochondria is measured using a Seahorse XF Analyzer.
-
Mito Stress Test: A series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
// Nodes Animal_Model [label="Animal Model Selection\n(e.g., Mouse MI Model)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AICAR_Admin [label="this compound Administration\n(Dose and Route)", fillcolor="#FBBC05", fontcolor="#202124"]; Cardiac_Function [label="Assessment of Cardiac Function\n(Echocardiography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Infarct_Size [label="Infarct Size Quantification\n(TTC Staining)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Molecular_Analysis [label="Molecular Analysis\n(Western Blot, qPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrial_Function [label="Mitochondrial Function\n(Seahorse Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nInterpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion on\nCardioprotective Efficacy", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Animal_Model -> AICAR_Admin; AICAR_Admin -> Cardiac_Function; AICAR_Admin -> Infarct_Size; AICAR_Admin -> Molecular_Analysis; AICAR_Admin -> Mitochondrial_Function; Cardiac_Function -> Data_Analysis; Infarct_Size -> Data_Analysis; Molecular_Analysis -> Data_Analysis; Mitochondrial_Function -> Data_Analysis; Data_Analysis -> Conclusion; } Experimental Workflow for Preclinical Testing of this compound
Logical Relationships and Experimental Design
A well-designed preclinical study to investigate the cardioprotective effects of this compound typically involves several key stages, as depicted in the workflow diagram above. The choice of animal model is critical and should be relevant to the clinical condition being studied. The dose and route of this compound administration should be carefully considered based on previous studies. A comprehensive assessment should include both functional (e.g., echocardiography) and structural (e.g., infarct size) endpoints. Molecular analyses are essential to elucidate the underlying mechanisms, and assessment of mitochondrial function can provide further insights into the metabolic effects of this compound.
// Nodes Cardiac_Stress [label="Cardiac Stress\n(e.g., Ischemia, Doxorubicin)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AICAR_Intervention [label="this compound Intervention", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK_Activation [label="AMPK Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolic_Shift [label="Metabolic Shift\n(↑ATP Production, ↓ATP Consumption)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Improved_Mitochondrial_Function [label="Improved Mitochondrial Function\nand Biogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduced_Oxidative_Stress [label="Reduced Oxidative Stress", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_inflammatory_Effects [label="Anti-inflammatory Effects", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Improved_Cardiac_Function [label="Improved Cardiac Function\n(↑EF, ↓Remodeling)", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Cardiac_Stress -> AMPK_Activation [style=dashed, arrowhead=none, label="Induces"]; AICAR_Intervention -> AMPK_Activation [label="Potentiates"]; AMPK_Activation -> Metabolic_Shift; AMPK_Activation -> Improved_Mitochondrial_Function; AMPK_Activation -> Reduced_Oxidative_Stress; AMPK_Activation -> Anti_inflammatory_Effects; Metabolic_Shift -> Improved_Cardiac_Function; Improved_Mitochondrial_Function -> Improved_Cardiac_Function; Reduced_Oxidative_Stress -> Improved_Cardiac_Function; Anti_inflammatory_Effects -> Improved_Cardiac_Function; } Logical Relationship of this compound's Cardioprotective Effects
Conclusion and Future Directions
This compound has consistently demonstrated significant cardioprotective effects in a variety of preclinical models. Its ability to activate AMPK and modulate downstream signaling pathways involved in energy metabolism, mitochondrial function, and cellular stress responses makes it an attractive therapeutic candidate for ischemic heart disease and other cardiac pathologies. The data and protocols presented in this guide provide a solid foundation for further research in this area.
Future studies should focus on elucidating the precise dose-response relationships of this compound in different cardiac disease models and exploring its potential in combination with other cardioprotective agents. Furthermore, the development of more specific AMPK activators with improved pharmacokinetic profiles will be crucial for the successful translation of this promising therapeutic strategy to the clinic. While some clinical trials have been conducted, further investigation is needed to fully establish the safety and efficacy of this compound in human patients with cardiovascular disease.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. THE AMPK ACTIVATOR this compound AMELIORATES AGE-DEPENDENT MYOCARDIAL INJURY IN MURINE HEMORRHAGIC SHOCK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct activation of AMP-activated protein kinase stimulates nitric-oxide synthesis in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease [mdpi.com]
- 6. New insights into the role of mTOR signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. This compound-dependent AMPK activation improves scar formation in the aged heart in a murine model of reperfused myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound confers prophylactic cardioprotection in doxorubicin-induced heart failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-dependent AMPK Activation Improves Scar Formation in the Aged Heart in a Murine Model of Reperfused Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound TREATMENT REDUCES INTERSTITIAL FIBROSIS IN AGING MICE Suppression of the Inflammatory Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Consequences of Long-Term AICAR Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), is a cell-permeable adenosine analog that, upon cellular uptake, is phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP endogenously mimics adenosine monophosphate (AMP), leading to the activation of AMP-activated protein kinase (AMPK). As a master regulator of cellular energy homeostasis, the sustained activation of AMPK through long-term this compound administration has profound physiological consequences. This technical guide provides an in-depth overview of these effects, focusing on metabolic, cardiovascular, and skeletal muscle adaptations. It includes a compilation of quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathway and experimental workflows.
Core Signaling Pathway: AMPK Activation
Long-term administration of this compound primarily exerts its effects through the chronic activation of the AMPK signaling pathway. AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. The binding of ZMP (the active metabolite of this compound) to the γ subunit allosterically activates the complex and promotes phosphorylation of the α subunit at threonine 172 by upstream kinases, most notably Liver Kinase B1 (LKB1). Activated AMPK works to restore cellular energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic, ATP-consuming pathways.
Methodological & Application
Optimizing AICAR Dosage for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a widely utilized cell-permeable activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. Activation of AMPK can mimic the metabolic effects of exercise, making this compound a valuable tool in preclinical research for a variety of conditions, including metabolic syndrome, diabetes, and age-related decline in physical performance. Determining the optimal in vivo dosage is crucial for achieving desired therapeutic effects while avoiding potential off-target effects or toxicity. These application notes provide a comprehensive guide to selecting an appropriate this compound dosage for in vivo mouse studies, complete with detailed protocols and a summary of reported dosages and their outcomes.
Data Presentation: Summary of this compound Dosages in Mouse Studies
The following table summarizes quantitative data from various in vivo mouse studies to facilitate easy comparison of dosages, administration routes, and observed effects.
| Mouse Model | This compound Dosage | Administration Route & Frequency | Duration | Key Outcomes |
| High-Fat Diet (HFD)-induced Diabetic Polyneuropathy | 500 mg/kg | Intraperitoneal (IP) injection, daily | 2-4 months | Prevented and reversed peripheral neuropathy; increased AMPK phosphorylation in DRG neurons by 3-fold.[1] |
| High-Fat Diet (HFD)-induced Obesity/Metabolic Syndrome | 500 µg/g (500 mg/kg) | IP injection, 3 times/week | 8 weeks | Attenuated adipose inflammation, partially restored glucose tolerance, and reduced hepatic steatosis.[2] |
| Aged Mice (23 months) | 300-500 mg/kg (incrementally increased) | Subcutaneous (SC) injection, daily | 31 days | Prevented decline in treadmill running capacity and increased ex vivo muscle force production.[3] |
| ob/ob Mice (model of obesity and diabetes) | 0.5 mg/g (500 mg/kg) | IP injection, daily | 14 days | Normalized obesity-induced alterations in skeletal muscle mTOR signaling and improved translational capacity.[4] |
| Streptozotocin (STZ)-induced Type 1 Diabetes | Not specified, but used to reverse neuropathy | IP injection | Not specified | Reversed peripheral neuropathy. |
Signaling Pathways
This compound-AMPK Signaling Cascade
This compound enters the cell and is phosphorylated by adenosine kinase to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), an analog of AMP. ZMP allosterically activates AMPK, initiating a signaling cascade that shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes.
Experimental Protocols
Preparation of this compound Solution for In Vivo Injection
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or sterile Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) (optional, if needed for solubilization)
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Protocol 1: Solubilization in Saline (Preferred for most applications)
This is the most common method for preparing this compound for in vivo use.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile saline to achieve the desired final concentration. For a 500 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 125 mg/mL. Note: Solubility of this compound in saline can be limited. Gentle warming and vortexing may be required. Prepare fresh daily.
-
Ensure complete dissolution of the powder by vortexing.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store at 4°C for short-term use (same day) or aliquot and freeze at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization with DMSO (for higher concentrations)
If a higher concentration is required that cannot be achieved in saline alone, a small amount of DMSO can be used.
-
Under sterile conditions, dissolve the weighed this compound powder in a small volume of 100% DMSO.
-
Once fully dissolved, add sterile PBS or saline to reach the final desired concentration. One study reported dissolving this compound in 10% DMSO to prepare a 25 µg/µL (25 mg/mL) solution in PBS.[5]
-
Vortex thoroughly to ensure a homogenous solution.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store appropriately as described in Protocol 1. Note: Be mindful of the final DMSO concentration administered to the animals, as high concentrations can be toxic. Ensure your vehicle control group receives the same final concentration of DMSO.
In Vivo Administration of this compound
Procedure for Intraperitoneal (IP) Injection:
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert a 27-30 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Slowly inject the prepared this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Procedure for Subcutaneous (SC) Injection:
-
Gently restrain the mouse and lift the skin on the back between the shoulder blades to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.
-
Inject the this compound solution into the subcutaneous space.
-
Withdraw the needle and return the mouse to its cage.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo mouse study investigating the effects of this compound.
Concluding Remarks
The most frequently reported effective dose of this compound in mouse models of metabolic disease and aging is in the range of 300-500 mg/kg, administered daily via intraperitoneal or subcutaneous injection. However, the optimal dosage and administration regimen can vary depending on the specific mouse model, the research question, and the desired endpoint. It is recommended to perform a pilot study with a dose-response analysis to determine the most effective concentration for your specific experimental conditions. Careful consideration of the vehicle control and adherence to sterile preparation and injection techniques are paramount for obtaining reliable and reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound ameliorates high-fat diet-associated pathophysiology in mouse and ex vivo models, independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic treatment of old mice with this compound reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound treatment for 14 days normalizes obesity-induced dysregulation of TORC1 signaling and translational capacity in fasted skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preparation of AICAR Stock Solution for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AICAR (5-Aminoimidazole-4-carboxamide 1-β-D-ribofuranoside), also known as Acadesine, is a cell-permeable adenosine analog that acts as an activator of AMP-activated protein kinase (AMPK).[1][2] Upon entering the cell, this compound is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl-5'-monophosphate (ZMP), which mimics the effect of AMP and allosterically activates AMPK.[3] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. Its activation stimulates catabolic processes such as glucose uptake and fatty acid oxidation while inhibiting anabolic processes like protein and fatty acid synthesis. Due to its role in metabolic regulation, this compound is a valuable tool in research areas including diabetes, metabolic syndrome, and cancer.
This document provides detailed protocols for the preparation of this compound stock solutions for use in a laboratory setting.
Physicochemical and Solubility Data
Proper preparation of a stock solution requires accurate information regarding the physicochemical properties and solubility of the compound. The data for this compound is summarized in the table below.
| Property | Value | References |
| Molecular Weight | 258.23 g/mol | [1][4] |
| Formula | C₉H₁₄N₄O₅ | [1] |
| Appearance | Crystalline solid or lyophilized powder | [5][6] |
| Purity | ≥98% | [5] |
| CAS Number | 2627-69-2 | [1] |
Solubility Data:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | References |
| Water | 19.37 - 52.9 | ~75 | [1][2][3] |
| DMSO | 12.9 - 40 | ~75 | [1][3][6] |
| Ethanol | ~1 | - | [5] |
| Dimethyl Formamide (DMF) | ~10 | - | [5] |
| PBS (pH 7.2) | ~2.5 | - | [5] |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Sterile, deionized water (diH₂O) or DMSO
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sterile filters (0.22 µm) and syringes
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Safety Precautions
This compound should be handled with care. Always wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Protocol 1: Preparation of Aqueous this compound Stock Solution (e.g., 75 mM)
This protocol is suitable for experiments where an aqueous solution is required.
-
Calculate the required mass of this compound:
-
To prepare a 75 mM stock solution, use the following formula:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 75 mM (0.075 mol/L) solution:
-
Mass (g) = 0.075 mol/L x 0.001 L x 258.23 g/mol = 0.01937 g = 19.37 mg
-
-
-
Weighing:
-
Carefully weigh out the calculated amount of this compound powder.
-
-
Dissolving:
-
Add the this compound powder to a sterile conical tube.
-
Add the desired volume of sterile diH₂O. For the example above, add 1 mL.
-
Vortex the solution thoroughly. Gentle heating to 37°C may be necessary to fully dissolve the powder.[6]
-
-
Sterilization (Optional but Recommended):
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[1][6] Aqueous solutions are not recommended to be stored for more than one day by some suppliers.[5] However, other sources suggest that stock solutions can be stored at -20°C for several months.[3] It is best to use freshly prepared aqueous solutions when possible.
-
Protocol 2: Preparation of DMSO this compound Stock Solution (e.g., 50 mM)
This protocol is suitable for experiments that can tolerate a small amount of DMSO.
-
Calculate the required mass of this compound:
-
For 1 mL (0.001 L) of a 50 mM (0.050 mol/L) solution:
-
Mass (g) = 0.050 mol/L x 0.001 L x 258.23 g/mol = 0.01291 g = 12.91 mg
-
-
-
Weighing:
-
Carefully weigh out the calculated amount of this compound powder.
-
-
Dissolving:
-
Add the this compound powder to a sterile conical tube.
-
Add the desired volume of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C and/or sonication can aid in dissolution if necessary.[3]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. DMSO stock solutions are generally stable for several months.[3]
-
Visualization of Protocols and Pathways
Experimental Workflow: this compound Stock Solution Preparation
References
- 1. researchgate.net [researchgate.net]
- 2. AMPK activation by this compound sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AICAR Administration in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of AICAR (5-Aminoimidazole-4-carboxamide 1-β-D-ribofuranoside), a potent AMP-activated protein kinase (AMPK) activator, in animal research. The information is intended to guide researchers in designing and executing in vivo studies to investigate the metabolic and physiological effects of this compound.
Introduction to this compound
This compound is an analog of adenosine monophosphate (AMP) that pharmacologically activates AMPK, a key cellular energy sensor.[1][2] Activation of AMPK mimics a state of low cellular energy, leading to the stimulation of catabolic pathways that generate ATP (such as fatty acid oxidation and glucose uptake) and the inhibition of anabolic pathways that consume ATP (such as protein and fatty acid synthesis).[2][3] Due to its role in regulating cellular metabolism, this compound is a valuable tool for studying metabolic diseases like type 2 diabetes, obesity, and insulin resistance in various animal models.[2][3]
Key Signaling Pathway: AMPK Activation
This compound enters the cell and is phosphorylated to form ZMP (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate), which mimics the effect of AMP. ZMP allosterically activates AMPK by binding to its γ-subunit.[2] This activation leads to the phosphorylation of downstream targets, orchestrating a cellular response to restore energy homeostasis.
Caption: Simplified signaling pathway of this compound-mediated AMPK activation and subsequent metabolic effects.
Administration Routes and Dosages
The choice of administration route and dosage for this compound depends on the specific research question, the animal model, and the desired duration of action. The following tables summarize common administration protocols from published studies.
Table 1: Intraperitoneal (IP) Injection of this compound
| Animal Model | Dosage | Frequency | Duration | Key Findings |
| Male Wistar Rats | 0.7 g/kg body weight | Daily | 4 and 8 weeks | Reduced adiposity, increased mitochondrial density in white adipose tissue, and enhanced hypothalamic leptin sensitivity.[4] |
| Male C57Bl/6 Mice | 0.7 g/kg body weight | Daily | 4 to 8 weeks | Reduction in body weight and abdominal fat mass; improvement in visceral fat image.[5] |
| Male Wistar Rats | 0.7 g/kg body weight | Single injection | 24 hours | Increased AMPK and ACC phosphorylation in the thyroid gland.[6] |
Table 2: Subcutaneous (SC) Injection of this compound
| Animal Model | Dosage | Frequency | Duration | Key Findings |
| Obese Zucker (fa/fa) Rats | 0.5 mg/g body weight | Daily | 7 weeks | Improved glucose tolerance and lipid profile; reduced systolic blood pressure.[7] |
| High-Fat Fed Rats | 250 mg/kg | Single injection | 30 minutes post-injection | Increased fatty acid and glucose uptake in white muscle.[1] |
| Male Sprague-Dawley Rats | 1 mg/g body weight | Single injection | 1 hour post-injection | Decreased basal muscle protein synthesis and prevention of leucine-induced increase in protein synthesis.[8] |
Table 3: Intravenous (IV) Injection of this compound
| Animal Model | Dosage | Frequency | Duration | Key Findings |
| Premature Baboons | Priming dose: 0.1 mg/g, then continuous infusion of 0.5 mg/g/day | Continuous | 5 days | No significant improvement in whole-body insulin-stimulated glucose disposal.[9] |
| Type 2 Diabetic Patients (Human Study for reference) | Not specified | Not specified | Not specified | Reduces hepatic glucose output and inhibits whole body lipolysis.[3] |
Table 4: Oral Gavage Administration of this compound
Note: While oral gavage is a common administration route for many compounds, specific peer-reviewed protocols for this compound via this route are less frequently detailed in the initial search results. The bioavailability of this compound via oral administration may be a limiting factor.[2][10] Researchers should perform pilot studies to determine the efficacy of this route for their specific model and research goals.
| Animal Model | Dosage | Frequency | Duration | Key Findings |
| Rats | Leucine administered via oral gavage 1 hour after SC this compound injection | Single gavage | 1 hour post-injection | Leucine-induced increase in muscle protein synthesis was prevented by this compound.[8] |
Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound. Researchers must adapt these protocols to their specific experimental design and adhere to their institution's animal care and use guidelines.
Protocol 1: Preparation of this compound Solution for Injection
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile filters (0.22 µm)
-
Sterile vials
-
Vortex mixer
-
pH meter and solutions for adjustment (e.g., sterile NaOH, HCl)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the this compound powder in sterile saline or PBS.
-
Gently vortex the solution until the this compound is completely dissolved.
-
Check the pH of the solution and adjust to physiological pH (~7.4) if necessary.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Intraperitoneal (IP) Injection in Mice/Rats
Objective: To administer this compound systemically into the peritoneal cavity.
Caption: Workflow for intraperitoneal injection of this compound in rodents.
Procedure:
-
Animal Restraint: Properly restrain the mouse or rat to expose the abdomen.
-
Injection Site: Identify the injection site in one of the lower abdominal quadrants, avoiding the midline to prevent damage to the bladder or cecum.
-
Syringe Preparation: Draw the calculated volume of this compound solution into an appropriately sized sterile syringe with a suitable needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently aspirate to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new one.
-
Administration: Slowly and steadily inject the this compound solution.
-
Withdrawal: Withdraw the needle and return the animal to its cage.
-
Monitoring: Monitor the animal for any signs of distress or adverse reactions.
Protocol 3: Subcutaneous (SC) Injection in Mice/Rats
Objective: To administer this compound into the subcutaneous space for slower absorption compared to IP injection.
Procedure:
-
Animal Restraint: Properly restrain the animal.
-
Injection Site: Lift a fold of skin, typically in the scruff of the neck or along the back, creating a "tent."
-
Syringe Preparation: Prepare the syringe with the this compound solution as described for IP injection.
-
Injection: Insert the needle into the base of the skin tent, parallel to the body.
-
Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel.
-
Administration: Inject the this compound solution. A small bleb may form under the skin.
-
Withdrawal: Withdraw the needle and gently massage the area to help disperse the solution.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Protocol 4: Oral Gavage in Mice/Rats
Objective: To deliver a precise dose of this compound directly into the stomach. This procedure requires proper training to avoid injury to the animal.
Caption: Workflow for oral gavage administration of this compound in rodents.
Procedure:
-
Animal Restraint: Restrain the animal firmly but gently, ensuring the head and neck are in a straight line with the body.
-
Gavage Needle: Use a proper, ball-tipped gavage needle to minimize the risk of esophageal or stomach perforation.
-
Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Syringe Preparation: Attach the syringe containing the this compound solution to the gavage needle.
-
Insertion: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The animal should swallow the needle. If there is resistance, do not force it.
-
Administration: Once the needle is at the pre-measured depth, slowly administer the solution.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Monitor the animal closely for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Conclusion
This compound is a powerful tool for investigating AMPK-mediated metabolic pathways in vivo. The selection of an appropriate administration route, dosage, and frequency is critical for obtaining reliable and reproducible results. The protocols and data presented here serve as a guide for researchers to design and implement their animal studies involving this compound. It is imperative to consult relevant literature and adhere to institutional animal welfare guidelines.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Improves Outcomes of Metabolic Syndrome and Type 2 Diabetes Induced by High-Fat Diet in C57Bl/6 Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic AMP-kinase activation with this compound reduces adiposity by remodeling adipocyte metabolism and increasing leptin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pepdose.com [pepdose.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activation of AMP-Activated Protein Kinase by this compound Prevents Leucine Stimulated Protein Synthesis in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of intravenous this compound (5-aminoimidazole-4-carboximide riboside) administration on insulin signaling and resistance in premature baboons, Papio sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptidesciences.com [peptidesciences.com]
Application Notes and Protocols for AICAR Treatment of Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide) is a cell-permeable activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1] Activation of AMPK in neurons has been shown to play a significant role in various cellular processes, including neuronal development, polarization, and metabolism.[2][3][4] Furthermore, this compound has demonstrated neuroprotective effects in models of neurodegenerative diseases, making it a compound of interest for therapeutic development.[1][5] These application notes provide detailed protocols for the treatment of primary neuronal cultures with this compound and subsequent analysis of its effects on cell signaling, viability, and apoptosis.
Key Signaling Pathway Activated by this compound
This compound, upon entering the cell, is converted to ZMP (5-aminoimidazole-4-carboxamide riboside monophosphate), which mimics AMP and allosterically activates AMPK.[6] Activated AMPK (phosphorylated at Threonine 172) initiates a signaling cascade to restore cellular energy homeostasis. This involves the inhibition of anabolic pathways that consume ATP, such as the mTOR and Akt signaling pathways, and the activation of catabolic pathways that generate ATP.[3][7] AMPK activation can also lead to the upregulation of pro-apoptotic BH3-only proteins like BIM and NOXA, an effect to consider in dose-response and treatment duration studies.[3]
Figure 1: Simplified signaling pathway of this compound-mediated AMPK activation in neurons.
Experimental Protocols
I. Preparation of Primary Neuronal Cultures
This protocol describes the general steps for establishing primary cortical or hippocampal neuron cultures from embryonic rodents. Specific details may need to be optimized based on the rodent species and developmental stage.
-
Plate Coating:
-
Tissue Dissection and Dissociation:
-
Dissect cortices or hippocampi from embryonic day 18 (E18) rat or mouse brains in ice-cold Hank's Buffered Salt Solution (HBSS).[9]
-
Mince the tissue and incubate with 0.25% trypsin-EDTA for 15 minutes at 37°C to dissociate the cells.
-
Inactivate trypsin with an equal volume of culture medium containing 10% Fetal Bovine Serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[8]
-
-
Cell Plating and Culture:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.[10]
-
Plate the cells at a density of 1 x 10^5 to 4 x 10^5 cells/cm² in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.[9][11]
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Change half of the culture medium every 3-4 days. Cultures are typically ready for treatment after 7-10 days in vitro (DIV).
-
II. This compound Treatment of Primary Neuronal Cultures
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile water or DMSO to prepare a stock solution (e.g., 100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store aliquots at -20°C.
-
-
Treatment of Neuronal Cultures:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentration in pre-warmed culture medium.
-
Remove the existing medium from the neuronal cultures and replace it with the this compound-containing medium.
-
Incubate the cultures for the desired treatment duration (e.g., 2 to 24 hours). A pilot experiment to determine the optimal concentration and duration is recommended. For neuroprotection studies, this compound can be applied as a pre-treatment before inducing neuronal injury.
-
Figure 2: General experimental workflow for this compound treatment and subsequent analysis.
III. Analysis of this compound Effects
A. Western Blot for AMPK Activation
This protocol is for assessing the phosphorylation of AMPK at Threonine 172, a marker of its activation.
-
Cell Lysis:
-
After this compound treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AMPK (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total AMPK or a housekeeping protein like β-actin.
-
B. Cell Viability and Cytotoxicity Assays
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells.[12]
-
LDH Assay (Cytotoxicity): This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[6]
-
Collect the culture supernatant after this compound treatment.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
C. Apoptosis Assay
-
Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
After treatment, lyse the cells according to the assay kit's protocol.
-
Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm.
-
Data Presentation
Table 1: Dose-dependent effect of this compound on AMPK phosphorylation in neuronal cells.
| This compound Concentration | Treatment Duration | Cell Type | Percent Increase in p-AMPK/Total AMPK Ratio (Mean ± SEM) | Reference |
| 0.5 mM | 2 hours | Neuro-2a | 38.9 ± 0.09% | [8] |
| 1.0 mM | 2 hours | Neuro-2a | 75.3 ± 0.08% | [8] |
| 2.0 mM | 2 hours | Neuro-2a | No further increase | [8] |
| Not specified | Not specified | DRG Neurons (in vivo) | 3-fold increase | [11] |
Table 2: Effect of this compound on primary cortical neuron viability.
| This compound Concentration | Treatment Duration | Viability Assay | Outcome | Reference |
| 0.1 mM | 24 hours | Hoechst Staining | No significant increase in toxicity | [6][9] |
| 0.25 mM | 24 hours | Hoechst Staining | Concentration-dependent cell death | [6][9] |
| 0.5 mM | 24 hours | Hoechst Staining | Concentration-dependent cell death | [6][9] |
| 1.0 mM | 24 hours | Hoechst Staining | Concentration-dependent cell death | [6][9] |
| 2.5 mM | 24 hours | Hoechst Staining | Concentration-dependent cell death | [6][9] |
References
- 1. AMPK agonist this compound improves cognition and motor coordination in young and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. citeab.com [citeab.com]
- 11. cn.aminer.org [cn.aminer.org]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
Using AICAR to Unravel Metabolic Pathways in C. elegans
Application Notes and Protocols for Researchers
Introduction
Acadesine (AICAR) is a cell-permeable analog of adenosine monophosphate (AMP) that potently activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. In the nematode Caenorhabditis elegans, the AMPK ortholog, AAK, plays a crucial role in metabolic regulation, stress resistance, and longevity.[1][2] this compound treatment in C. elegans provides a powerful tool to pharmacologically activate AAK and investigate the downstream metabolic pathways. This document provides detailed application notes and experimental protocols for utilizing this compound to study metabolic processes in C. elegans, including lipid metabolism, oxidative stress response, and lifespan regulation.
Activation of AAK by this compound leads to a metabolic shift towards increased catabolism, including enhanced mitochondrial oxygen consumption and a decrease in fat storage.[1][2] These effects are largely dependent on the catalytic subunit AAK-2.[1][2] The downstream effects of AAK activation are mediated by transcription factors such as NHR-49 and the co-activator MDT-15, which regulate genes involved in fatty acid β-oxidation.[1][2]
Data Presentation
The following tables summarize quantitative data from studies using this compound to modulate C. elegans metabolism.
Table 1: Effects of this compound Treatment on Metabolic Parameters in Wild-Type (N2) C. elegans
| Parameter | Treatment | Fold Change vs. Control | Key Findings | Reference |
| AAK Phosphorylation (Thr243) | 1 mM this compound (12h) | Increased | This compound effectively activates AAK in a time-dependent manner. | [3] |
| Mitochondrial Oxygen Consumption | 1 mM this compound (12h) | ~1.5-fold increase | AAK activation enhances oxidative metabolism. | [2][3] |
| Total Triglyceride Content | 1 mM this compound (12h) | ~0.6-fold decrease | This compound treatment leads to a reduction in fat storage. | [2][3] |
| Lactate Concentration | 1 mM this compound (12h) | ~1.8-fold increase | Indicates an increase in glycolytic flux. | [2][3] |
| Lifespan | 100 nM this compound | Increased | This compound can extend the lifespan of C. elegans, an effect dependent on AAK-2. | [4] |
Table 2: Effect of this compound on Fatty Acid Composition in Wild-Type (N2) C. elegans
| Fatty Acid Group | Treatment (1 mM this compound) | Change vs. Control | Implication | Reference |
| Saturated Fatty Acids (SFA) | Decreased | Altered fatty acid metabolism. | [5] | |
| Monounsaturated Fatty Acids (MUFA) | Decreased | Shift in lipid composition. | [5] | |
| Polyunsaturated Fatty Acids (PUFA) | Decreased | Reduced synthesis of PUFAs. | [5] |
Experimental Protocols
Protocol 1: this compound Treatment of C. elegans
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50
-
M9 buffer
-
This compound (Acadesine)
-
Synchronized population of L4 larvae or young adult worms
Procedure:
-
Preparation of this compound Plates:
-
Prepare NGM agar and cool to 50-55°C.
-
Add this compound to the molten NGM to a final concentration of 1 mM (or desired concentration).
-
Pour the this compound-containing NGM into petri plates and allow them to solidify.
-
Seed the plates with E. coli OP50 and allow the bacterial lawn to grow overnight at room temperature.
-
-
Worm Synchronization:
-
Generate an age-synchronized population of worms by standard methods (e.g., bleaching).
-
Grow worms on standard NGM plates until they reach the L4 larval stage.
-
-
This compound Treatment:
-
Transfer synchronized L4 worms to the prepared this compound plates.
-
Incubate the worms at 20°C for the desired duration of the experiment (e.g., 12-48 hours for metabolic assays, or for the entire lifespan for longevity studies).[3]
-
For lifespan assays, include 5-fluoro-2'-deoxyuridine (FUDR) in the plates to prevent progeny production.
-
Protocol 2: Lifespan Assay
Materials:
-
This compound-containing NGM plates seeded with OP50
-
Control NGM plates seeded with OP50
-
FUDR (5-fluoro-2'-deoxyuridine)
-
Platinum wire worm pick
-
Stereomicroscope
Procedure:
-
Prepare this compound and control plates containing FUDR (final concentration ~50 µM).
-
Transfer a synchronized population of L4 worms to the experimental plates (typically 20-30 worms per plate, with multiple replicates).
-
Incubate plates at 20°C.
-
Score the number of living and dead worms every 1-2 days. Worms are considered dead if they do not respond to gentle prodding with a platinum wire pick.
-
Censor worms that crawl off the agar, have internal hatching ("bagging"), or die from desiccation on the wall of the plate.
-
Continue scoring until all worms have died.
-
Plot survival curves and perform statistical analysis (e.g., Log-rank test).
Protocol 3: Quantification of Fat Storage (Oil Red O Staining)
Materials:
-
M9 buffer
-
Paraformaldehyde (4%)
-
Oil Red O staining solution
-
Microscopy slides and coverslips
-
Imaging microscope
Procedure:
-
Collect worms treated with this compound and control worms in M9 buffer.
-
Wash the worms to remove bacteria.
-
Fix the worms in 4% paraformaldehyde.
-
Permeabilize the worms (e.g., with a freeze-thaw cycle).
-
Stain with Oil Red O solution.
-
Wash to remove excess stain.
-
Mount the worms on slides and visualize under a microscope.
-
Quantify the staining intensity using image analysis software (e.g., ImageJ).
Mandatory Visualizations
Caption: this compound activates AAK (AMPK), leading to downstream metabolic effects.
Caption: Workflow for studying metabolic effects of this compound in C. elegans.
References
- 1. search.library.ucla.edu [search.library.ucla.edu]
- 2. researchgate.net [researchgate.net]
- 3. AMP-Activated Protein Kinase Regulates Oxidative Metabolism in Caenorhabditis elegans through the NHR-49 and MDT-15 Transcriptional Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-glucose toxicity is mediated by this compound-transformylase/IMP cyclohydrolase and mitigated by AMP-activated protein kinase in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Testing of AICAR
These application notes provide detailed guidelines and experimental protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy of AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), a well-known activator of AMP-activated protein kinase (AMPK).
Introduction
This compound is a cell-permeable adenosine analog that, once inside the cell, is phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an AMP mimetic. ZMP allosterically activates AMPK, a master regulator of cellular energy homeostasis. The activation of AMPK by this compound triggers a cascade of downstream events that are beneficial in various disease models, including metabolic disorders and cancer. These in vitro assays are designed to quantify the key bioactivities of this compound.
Key In Vitro Assays for this compound Efficacy
The following protocols describe standard in vitro methods to evaluate the efficacy of this compound in key cellular processes.
AMPK Activation Assay
The primary mechanism of this compound is the activation of AMPK. Therefore, direct measurement of AMPK activation is a critical first step in assessing its efficacy.
Experimental Protocol: Western Blot for Phospho-AMPK (Thr172) and Phospho-ACC (Ser79)
This protocol describes the detection of phosphorylated AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), by Western blot. Phosphorylation of AMPK at Threonine 172 is essential for its kinase activity.[1]
Materials:
-
Cell culture reagents
-
This compound solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.5, 1, and 2 mM) for a specified time (e.g., 30 minutes to 2 hours).[1][2] Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Expected Results: A dose-dependent increase in the phosphorylation of AMPK at Thr172 and ACC at Ser79 should be observed in this compound-treated cells compared to the control.
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
This method provides a quantitative measure of AMPK activity by detecting the amount of ADP produced in the kinase reaction.[3]
Materials:
-
Purified recombinant AMPK enzyme
-
AMPK substrate (e.g., SAMS peptide)
-
This compound (or ZMP)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well or 384-well plate, set up the kinase reaction by adding the kinase buffer, purified AMPK enzyme, and the AMPK substrate.
-
Compound Addition: Add various concentrations of this compound (or ZMP, the active metabolite). Include a positive control (e.g., AMP) and a negative control (vehicle).
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the AMPK activity.
Data Presentation:
| Treatment | This compound Concentration (mM) | Fold Increase in AMPK Activity (Mean ± SEM) |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 2.5 | 2.7 ± 0.49[1] |
Glucose Uptake Assay
This compound is known to stimulate glucose uptake in various cell types, a key therapeutic effect for metabolic diseases.
Experimental Protocol: 2-Deoxyglucose Uptake Assay
This assay measures the uptake of a radiolabeled glucose analog, 2-deoxyglucose (2-DG), in cultured cells.
Materials:
-
Cultured cells (e.g., L6 myotubes, adipocytes, or cancer cells)
-
Krebs-Ringer Bicarbonate (KRB) buffer or similar
-
This compound solution
-
[³H]-2-deoxyglucose
-
Phloretin and Phloridzin (for transport inhibition controls)[1]
-
Scintillation cocktail and counter
Procedure:
-
Cell Preparation: Seed cells and allow them to differentiate if necessary (e.g., L6 myotubes).
-
Pre-incubation: Wash cells with glucose-free KRB buffer and incubate for a period (e.g., 40 minutes) with or without this compound (e.g., 50 µM to 2 mM).[4]
-
Glucose Uptake: Add [³H]-2-deoxyglucose to the buffer and incubate for a short period (e.g., 5-10 minutes).[4]
-
Termination: Stop the uptake by washing the cells rapidly with ice-cold KRB buffer containing a glucose transport inhibitor like phloretin.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein content of each sample.
Data Presentation:
| Cell Type | Treatment | Glucose Uptake (fold increase vs. control) |
| Jejunal Tissue | 2.5 mM this compound | 2.2[1] |
| Rat Epitrochlearis Muscle | Maximal Insulin + this compound (5 days) | ~1.7 (vs. insulin alone)[5] |
Lipolysis Assay
This compound can influence lipid metabolism by inhibiting lipolysis in adipocytes.
Experimental Protocol: Glycerol Release Assay
This assay measures the release of glycerol into the medium from adipocytes as an indicator of lipolysis.[6][7]
Materials:
-
Isolated or cultured adipocytes
-
Incubation buffer (e.g., Krebs-Ringer buffer with BSA)
-
This compound solution
-
Isoproterenol or epinephrine (as a lipolytic stimulus)
-
Glycerol assay kit
Procedure:
-
Adipocyte Preparation: Isolate adipocytes from adipose tissue or use differentiated cultured adipocytes.
-
Pre-incubation: Pre-incubate the adipocytes with this compound (e.g., 500 µM) for a specified time.[7]
-
Stimulation: Add a lipolytic agent like isoproterenol (e.g., 100 nM) to stimulate lipolysis and continue the incubation (e.g., for 75 minutes).[6] Include a basal (unstimulated) control.
-
Sample Collection: Collect the incubation medium.
-
Glycerol Measurement: Measure the glycerol concentration in the medium using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Data Analysis: Express glycerol release as a percentage of the stimulated control.
Expected Results: this compound is expected to reduce both basal and catecholamine-stimulated glycerol release.[6][7]
Cancer Cell Viability and Apoptosis Assays
This compound has been shown to have anti-proliferative and pro-apoptotic effects in various cancer cell lines.[8][9]
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., 22Rv1 prostate cancer cells)
-
96-well plates
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to attach overnight.[8]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 0.5, 1, and 3 mM) for 24 hours.[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
Data Presentation:
| Cell Line | This compound Concentration (mM) | Cell Viability (% of Control) |
| 22Rv1 | 0.5 | ~80%[8] |
| 22Rv1 | 1 | ~60%[8] |
| 22Rv1 | 3 | ~40%[8] |
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Treatment: Treat cells with different concentrations of this compound for a specified time (e.g., 24 hours).[8]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Expected Results: An increase in the percentage of Annexin V-positive cells is expected with increasing concentrations of this compound.[8]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound activates AMPK, leading to various metabolic effects.
General Experimental Workflow for In Vitro this compound Testing
Caption: A logical workflow for testing this compound's in vitro efficacy.
References
- 1. 5-Aminoimidazole-4-carboxamide riboside (this compound) enhances GLUT2-dependent jejunal glucose transport: a possible role for AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. This compound and metformin, but not exercise, increase muscle glucose transport through AMPK-, ERK-, and PDK1-dependent activation of atypical PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Chronic this compound-induced AMP-kinase activation regulates adipocyte lipolysis in a time-dependent and fat depot-specific manner in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of visceral and subcutaneous adipocyte lipolysis by acute this compound-induced AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits proliferation and induced S-phase arrest, and promotes apoptosis in CaSki cells - Guan - Acta Pharmacologica Sinica [chinaphar.com]
Application Notes and Protocols for Detecting AMPK Activation by AICAR via Western Blot
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to detect the activation of AMP-activated protein kinase (AMPK) by 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) in cell culture using the Western blot technique.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1] When activated, AMPK works to restore cellular energy homeostasis by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.[2] this compound is a widely used pharmacological activator of AMPK.[3] As a cell-permeable compound, this compound is taken up by cells and converted by adenosine kinase to ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), an analog of AMP.[3][4] ZMP mimics the effects of AMP by allosterically activating AMPK. This activation involves the phosphorylation of the threonine 172 residue (Thr172) on the catalytic α-subunit of AMPK by upstream kinases, most notably liver kinase B1 (LKB1).[3][5]
Western blotting is a powerful and commonly used technique to detect the specific phosphorylation of AMPK at Thr172, which serves as a reliable indicator of its activation. This protocol outlines the necessary steps, from cell treatment with this compound to the immunodetection of phosphorylated AMPK (p-AMPK) and total AMPK.
Signaling Pathway of this compound-Mediated AMPK Activation
This compound enters the cell and is converted to ZMP, which then allosterically activates the AMPK complex. This leads to the phosphorylation of AMPKα at Thr172 by an upstream kinase like LKB1, resulting in the activation of AMPK and subsequent downstream signaling events aimed at restoring cellular energy balance.
Experimental Workflow
The overall experimental workflow for detecting AMPK activation by this compound using Western blot involves cell culture and treatment, sample preparation, protein quantification, SDS-PAGE, protein transfer to a membrane, immunodetection with specific antibodies, and finally, signal detection and analysis.
Detailed Experimental Protocol
Materials and Reagents
-
Cells of interest (e.g., C2C12, HeLa, HepG2)
-
Cell culture medium and supplements
-
This compound (Acadesine)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer (4x or 2x)
-
Precast polyacrylamide gels (e.g., 4-20% gradient) or reagents for hand-casting
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 1)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween-20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure
-
Cell Culture and this compound Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Treat cells with the desired concentration of this compound (typically 0.5-2 mM) for a specified duration (e.g., 30 minutes to 2 hours). Include a vehicle-treated control group.
-
-
Sample Preparation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[6][7]
-
Add an appropriate volume of ice-cold lysis buffer with freshly added protease and phosphatase inhibitors.[6][8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7][9]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[8]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Sample Denaturation:
-
Based on the protein concentration, dilute the lysates to the same concentration with lysis buffer.
-
Add Laemmli sample buffer to the protein samples to a final concentration of 1x.[6]
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[6][10]
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure good contact between the gel and the membrane and avoid air bubbles.[9]
-
Transfer typically runs for 1-2 hours at a constant current or voltage, or overnight at a lower voltage at 4°C.
-
-
Immunodetection:
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7][9] Note: When using phospho-specific antibodies, 5% BSA in TBST is often recommended over non-fat milk to reduce background.[7]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the primary antibody (anti-p-AMPKα Thr172) diluted in blocking buffer or TBST overnight at 4°C with gentle agitation. Refer to Table 1 for recommended dilutions.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer or TBST, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.[9]
-
Capture the chemiluminescent signal using an imager or by exposing the membrane to X-ray film.[9]
-
To normalize the data, the membrane should be stripped and re-probed with an antibody against total AMPKα. This ensures that any observed changes in p-AMPK levels are due to changes in phosphorylation status and not variations in the total amount of AMPK protein.
-
Quantify the band intensities using densitometry software. The level of AMPK activation is typically presented as the ratio of p-AMPK to total AMPK.
-
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Cell Treatment | ||
| This compound Concentration | 0.5 - 2 mM | Optimal concentration may vary by cell type. |
| Treatment Duration | 30 min - 2 hours | Time course experiments are recommended. |
| Sample Preparation | ||
| Protein Loading Amount | 20 - 40 µ g/lane | Adjust based on protein expression levels and antibody sensitivity. |
| Primary Antibodies | ||
| Anti-phospho-AMPKα (Thr172) | 1:500 - 1:2000 | Refer to manufacturer's datasheet for optimal dilution.[11][12] |
| Anti-total AMPKα | 1:1000 | Refer to manufacturer's datasheet. |
| Secondary Antibody | ||
| HRP-conjugated anti-rabbit IgG | 1:2000 - 1:10000 | Dilution depends on the specific antibody and detection reagent. |
| Expected Band Size | ||
| AMPKα1/α2 | ~62 kDa | Both isoforms are detected by most antibodies. |
References
- 1. Phospho-AMPK alpha-1,2 (Thr172, Thr183) Polyclonal Antibody (PA5-85649) [thermofisher.com]
- 2. Activation of AMP-Activated Protein Kinase by this compound Prevents Leucine Stimulated Protein Synthesis in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation [frontiersin.org]
- 5. Phospho-AMPKα (Thr172) (D79.5E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Phospho-AMPK alpha (Thr172) Antibody | Affinity Biosciences [affbiotech.com]
- 12. Phospho-AMPKα (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes: AICAR Concentration for Effective AMPK Activation In Vitro
Introduction
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable analog of adenosine monophosphate (AMP) widely used in preclinical research to activate AMP-activated protein kinase (AMPK).[1] Once inside the cell, this compound is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), also known as this compound monophosphate.[2] ZMP mimics the effect of AMP, leading to the allosteric activation of AMPK.[1][2] AMPK is a crucial cellular energy sensor and a master regulator of metabolic homeostasis.[1][3] Its activation initiates a cascade of events to conserve energy, such as enhancing glucose uptake and fatty acid oxidation, while inhibiting anabolic processes like protein and cholesterol synthesis.[1][2] These characteristics make this compound a valuable tool for studying metabolic pathways, insulin sensitivity, and cellular responses to energy stress in various in vitro models.[1][2]
It is important to note that ZMP is significantly less potent in activating AMPK than AMP (40 to 50-fold less potent) and can accumulate to high intracellular concentrations, potentially leading to AMPK-independent effects.[2][4][5] Therefore, careful dose-response and time-course experiments are essential for each specific cell type and experimental condition.
Data Presentation: Effective this compound Concentrations in Various Cell Lines
The optimal concentration of this compound for AMPK activation varies considerably depending on the cell type, incubation time, and desired biological endpoint. The following table summarizes effective concentrations reported in various in vitro studies.
| Cell Type | Effective this compound Concentration | Incubation Time | Key Finding / Endpoint | Reference |
| Primary Rat Hepatocytes | 0.5 mM | 30 minutes | Maximal activation of AMPK.[6] | [6] |
| Primary Rat Hepatocytes | > 0.5 mM | 1 hour | Decreased cell morphology and viability.[6] | [6] |
| Mouse Primary Hepatocytes | 0.01 - 1 mM | 45 minutes | Dose-dependent increase in AMPK Thr172 phosphorylation.[7] | [7] |
| C2C12 Myotubes | 0.2 - 1 mM | Not Specified | Dose-dependent increase in AMPK Thr172 phosphorylation.[7] | [7] |
| HepG2/C3A, J774.A1, NIH/3T3 | 1 mM | 24 hours | Tolerated dose that impacted the adenylate ratio and inhibited proliferation.[6] | [6] |
| Prostate Cancer (PC3, LNCaP) | 0.5 - 1 mM | 24 hours | Concentration-dependent decrease in cell survival; sensitization to radiation.[8] | [8] |
| Acute Myeloid Leukemia (AML) | 2 mM | Not Specified | Blocked proliferation (AMPK-independent mechanism).[2] | [2] |
| Human Aortic Endothelial Cells | Not Specified | Not Specified | Stimulated AMPK activity and nitric oxide (NO) production.[2] | [2] |
Signaling Pathways and Experimental Workflows
This compound-Mediated AMPK Activation Pathway
The diagram below illustrates the mechanism by which this compound activates AMPK and influences downstream metabolic pathways.
Caption: this compound enters the cell and is converted to ZMP, which activates AMPK.
General Experimental Workflow for this compound Treatment and Analysis
This diagram shows a typical workflow for assessing the effects of this compound on AMPK phosphorylation in cell culture.
Caption: Workflow for in vitro this compound treatment and subsequent Western blot analysis.
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
This protocol provides a general guideline for treating adherent cells with this compound. Optimization of cell density, this compound concentration, and incubation time is critical for each cell line.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound powder (e.g., Sigma-Aldrich, A9978)
-
Sterile DMSO or water (for stock solution)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for approximately 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Stock Solution Preparation: Prepare a sterile 500 mM stock solution of this compound by dissolving it in sterile DMSO or water. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Serum Starvation (Optional but Recommended): To reduce basal signaling, gently aspirate the complete medium, wash once with PBS, and replace it with serum-free medium. Incubate for 2-4 hours.
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the stock solution into fresh (serum-free or complete) medium to achieve the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mM).
-
Include a vehicle control (medium with the same amount of DMSO or water used for the highest this compound concentration).
-
Aspirate the medium from the cells and add the this compound-containing or vehicle control medium.
-
-
Incubation: Return the plates to the incubator for the desired time period (e.g., 30 minutes for acute activation, or up to 24 hours for longer-term studies).
-
Cell Harvesting: After incubation, place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. The cells are now ready for downstream applications such as protein extraction for Western blotting.
Protocol 2: Western Blotting for AMPK and p-AMPK (Thr172) Detection
This protocol describes the detection of total AMPK and its activated, phosphorylated form (at Threonine 172) via Western blot.
Materials:
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Protein Extraction: Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well of a 6-well plate. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AMPK (Thr172) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBS-T. Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply the ECL detection reagent according to the manufacturer's protocol and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total AMPK, the membrane can be stripped of the p-AMPK antibodies and then re-probed following steps 6-9 using the primary antibody against total AMPKα. This allows for normalization of the phosphorylated protein to the total amount of protein.
References
- 1. bc9.co [bc9.co]
- 2. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Cells | Free Full-Text | this compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review [mdpi.com]
- 6. Metabolic Preconditioning of Cells with this compound-Riboside: Improved Cryopreservation and Cell-Type Specific Impacts on Energetics and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced activation of cellular AMPK by dual-small molecule treatment: this compound and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK activation by this compound sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Duration of AICAR Treatment for Metabolic Studies in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) is a widely used pharmacological agent in metabolic research to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Upon entering the cell, this compound is phosphorylated to form ZMP, an AMP analog, which allosterically activates AMPK.[2] This activation mimics the effects of exercise and metabolic stress, leading to increased glucose uptake and fatty acid oxidation.[2][3][4] The duration of this compound treatment is a critical parameter that dictates the specific metabolic outcomes observed. This document provides a comprehensive overview of acute and chronic this compound treatment strategies in rodents, summarizing key quantitative data and providing detailed experimental protocols.
Data Presentation: this compound Treatment Regimens in Rodents
The choice between an acute or chronic treatment regimen depends on the research question. Acute studies are designed to investigate the immediate, direct effects of AMPK activation on metabolic fluxes, while chronic studies explore long-term adaptations, such as changes in gene expression, protein content, and overall insulin sensitivity.
Table 1: Acute this compound Treatment Protocols and Metabolic Effects
Acute administration is typically characterized by a single injection, with metabolic parameters measured within minutes to a few hours post-injection.
| Rodent Model | Dosage & Route | Duration of Monitoring | Key Metabolic Effects | Reference |
| High-Fat-Fed Rats | 250 mg/kg, s.c. | 46 minutes | Increased glucose and fatty acid uptake in white muscle; decreased plasma glucose (~25%) and insulin (~60%). | [5] |
| High-Fat-Fed Rats | 250 mg/kg, s.c. | 30-120 minutes | Transient decrease in plasma glucose and insulin; decreased plasma triglycerides. | [4] |
| Obese Zucker Rats | 0.5 mg/g, s.c. | 1 hour | 3.6-fold increase in liver AMPK activity; 5.5-fold increase in white gastrocnemius AMPK activity. | [1] |
| Wistar Rats | 0.85 mg/g, i.p. | 120 minutes | Blood glucose reduced by 25-50 mg/dl; marked increase in blood lactate. | [6] |
| Sprague-Dawley Rats | Isolated soleus muscle | 60 minutes (in vitro) | Increased AMPK α2 activity (+192%); simultaneous increase in fatty acid (+33-36%) and glucose (+105-170%) oxidation. | [2] |
Table 2: Chronic this compound Treatment Protocols and Metabolic Effects
Chronic studies involve daily administrations over several days or weeks to assess long-term physiological adaptations.
| Rodent Model | Dosage & Route | Treatment Duration | Key Metabolic Effects | Reference |
| Obese Zucker Rats | 0.5 mg/g/day, s.c. | 7 weeks | Normalized glucose tolerance; reduced plasma triglycerides and free fatty acids; lowered systolic blood pressure. | [1][7][8] |
| Zucker Diabetic Fatty (ZDF) Rats | Not specified | 8 weeks | Prevented the development of hyperglycemia; markedly increased whole-body insulin sensitivity. | [9][10] |
| Wistar Rats | Not specified | 5 days | Increased insulin-stimulated glucose transport and GLUT4 expression, particularly in fast-twitch muscles. | [3] |
| Old (23-month) Mice | 300-500 mg/kg/day, s.c. | 31 days | Reversed age-related decline in exercise performance; restored expression of many genes to youthful levels. | [11] |
Signaling Pathways and Experimental Workflows
This compound-Mediated AMPK Signaling Pathway
This compound enters the cell and is converted to ZMP, which mimics AMP. ZMP activates AMPK, triggering a cascade of metabolic changes aimed at restoring cellular energy balance. This includes stimulating catabolic pathways (glucose uptake, fatty acid oxidation) and inhibiting anabolic pathways (protein synthesis).
Caption: this compound activates the AMPK signaling cascade.
General Experimental Workflow for an this compound Study
A typical in vivo study involves acclimatizing the animals, establishing baseline metabolic parameters, randomizing them into treatment groups, administering this compound over a defined period, and finally, performing terminal experiments and tissue collection.
Caption: A typical workflow for rodent metabolic studies involving this compound.
Experimental Protocols
Protocol 1: Acute this compound Administration and Analysis
This protocol is designed to assess the immediate effects of this compound on blood glucose and tissue AMPK activation.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile 0.9% Saline
-
Rodents (e.g., Wistar or Sprague-Dawley rats)
-
Glucometer and test strips
-
Syringes for injection and blood collection
-
Anesthesia
-
Liquid nitrogen and tools for tissue dissection (forceps, scissors)
Procedure:
-
Animal Preparation: Fast animals for a consistent period (e.g., 4-6 hours) to reduce variability in baseline glucose levels.
-
Baseline Blood Sample (Time 0): Obtain a small blood sample from the tail vein to measure baseline blood glucose.
-
This compound Preparation and Injection: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., for a 250 mg/kg dose in a 300g rat, dissolve 75 mg of this compound). Administer via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Control animals receive an equivalent volume of saline.[5]
-
Post-Injection Monitoring: Collect blood samples at multiple time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes) to monitor changes in blood glucose.[4][6]
-
Tissue Collection: At a predetermined endpoint (e.g., 60 minutes post-injection), anesthetize the animal.[1]
-
Rapid Tissue Harvest: Quickly dissect the tissues of interest (e.g., liver, white and red quadriceps muscle). Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to halt metabolic activity.[1]
-
Storage: Store frozen tissues at -80°C until analysis.
-
Analysis: Process tissue homogenates for analysis of AMPK activity or phosphorylation of AMPK (p-AMPK Thr172) and its downstream target Acetyl-CoA Carboxylase (p-ACC) via Western blotting.[3]
Protocol 2: Chronic this compound Administration and Metabolic Phenotyping
This protocol is for evaluating long-term adaptations to sustained AMPK activation.
Materials:
-
Same as Protocol 1
-
Metabolic cages (optional, for food/water intake monitoring)
-
Equipment for Glucose Tolerance Test (GTT) or Hyperinsulinemic-Euglycemic Clamp.
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize animals and randomize them into control (saline) and treatment (this compound) groups.
-
Daily Administration: Administer this compound (e.g., 0.5 mg/g) or saline subcutaneously once daily, at the same time each day, for the planned duration (e.g., 5 days to 8 weeks).[1][3][9]
-
Monitoring: Monitor body weight and food intake regularly throughout the study.
-
Dose Adjustment (if needed): In some models, particularly aged or sensitive animals, a high initial dose may cause lethargy, presumably due to hypoglycemia. Consider a dose-escalation strategy (e.g., starting at 300 mg/kg and increasing to 500 mg/kg over a week) to improve tolerance.[11]
-
Metabolic Phenotyping: Towards the end of the treatment period, perform metabolic tests.
-
Oral Glucose Tolerance Test (OGTT): Following an overnight fast, administer a bolus of glucose via oral gavage. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage. Chronic this compound treatment is expected to improve glucose clearance.[1]
-
Hyperinsulinemic-Euglycemic Clamp: This is the gold-standard for assessing insulin sensitivity. It is typically performed as a terminal experiment 24 hours after the final this compound injection to measure whole-body and tissue-specific glucose disposal rates under hyperinsulinemic conditions.[4][9]
-
-
Terminal Procedure: 24 hours after the final injection, perform the terminal procedure. Anesthetize the animals, collect terminal blood samples for analysis of plasma lipids (triglycerides, free fatty acids) and insulin, and harvest tissues as described in Protocol 1.[1][4]
-
Analysis: Analyze tissues for long-term adaptations, such as total protein content of GLUT4, mitochondrial enzymes, or other targets of interest.[1][3]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. AMP kinase activation with this compound simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Long-term this compound administration reduces metabolic disturbances and lowers blood pressure in rats displaying features of the insulin resistance syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Long-term this compound administration reduces metabolic disturbances and lowers blood pressure in rats displaying features of the insulin resistance syndrome. | Semantic Scholar [semanticscholar.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Long-term this compound administration and exercise prevents diabetes in ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic treatment of old mice with this compound reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted AICAR Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acadesine (AICAR) is a cell-permeable adenosine analog that, upon intracellular phosphorylation to ZMP, potently activates AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, and its activation has shown therapeutic potential in a variety of diseases, including metabolic disorders, cancer, and cardiovascular diseases. However, the systemic administration of this compound can lead to off-target effects and rapid clearance, limiting its therapeutic efficacy. Targeted delivery strategies aim to enhance the accumulation of this compound in specific tissues, thereby increasing its local therapeutic concentration and minimizing systemic side effects.
These application notes provide an overview of and detailed protocols for various methods of targeted this compound delivery, including nanoparticle-based systems, localized hydrogel delivery, and prodrug strategies.
This compound Signaling Pathway
This compound exerts its primary effects through the activation of the AMPK signaling pathway. The diagram below illustrates the key steps in this pathway, from this compound's entry into the cell to its downstream effects on metabolism.
Caption: this compound cellular uptake and activation of the AMPK signaling pathway.
Nanoparticle-Based Delivery of this compound
Nanoparticles offer a versatile platform for targeted drug delivery. They can be engineered to encapsulate this compound, protecting it from degradation and facilitating its accumulation at the desired site through passive or active targeting mechanisms.
Data Presentation: this compound-Loaded Nanoparticle Characteristics
| Nanoparticle Formulation | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| This compound-PLGA-NP | 165.3 ± 3.7 | -15.2 ± 0.8 | 72.6 ± 2.8 | 9.8 ± 1.3 | [1][2] |
| Pmab-AICAR-PLGA-NP | 182.1 ± 4.1 | -12.8 ± 0.5 | 72.6 ± 2.8 | 9.8 ± 1.3 | [1][2] |
| Fe3O4@SiO2(FITC)-FA/AICAR/DOX | ~200 | - | - | - | [3] |
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is adapted from a method for preparing panitumumab-conjugated this compound-poly(lactic-co-glycolic acid) (PLGA) nanoparticles for targeted cancer therapy[1][2].
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Targeting ligand (e.g., Panitumumab)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of this compound-loaded PLGA nanoparticles (this compound-PLGA-NP):
-
Dissolve 100 mg of PLGA in 2 ml of DCM.
-
Dissolve 10 mg of this compound in 200 µl of deionized water.
-
Add the this compound solution to the PLGA solution and emulsify using a probe sonicator to form a water-in-oil (w/o) emulsion.
-
Add the primary emulsion to 4 ml of a 4% PVA solution and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Stir the double emulsion at room temperature for 4 hours to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticles three times with deionized water to remove residual PVA and free drug.
-
Lyophilize the nanoparticles for storage.
-
-
Surface Conjugation of Targeting Ligand (e.g., Panitumumab):
-
Activate the carboxyl groups on the surface of the PLGA nanoparticles by incubating with EDC and NHS in PBS for 30 minutes.
-
Add the targeting ligand (e.g., Panitumumab) to the activated nanoparticle suspension and incubate for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding an appropriate quenching agent (e.g., hydroxylamine).
-
Wash the conjugated nanoparticles with PBS to remove unconjugated ligand and byproducts.
-
Resuspend the final targeted nanoparticles in a suitable buffer for in vitro or in vivo studies.
-
Experimental Workflow: Nanoparticle Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of targeted this compound nanoparticles.
Localized Delivery of this compound using Hydrogels
Injectable hydrogels can serve as a depot for the sustained release of this compound at a specific site, which is particularly beneficial for localized therapies such as in the treatment of muscle injury or cardiac ischemia.
Data Presentation: In Vivo Retention of Hydrogels for Cardiac Delivery
| Hydrogel Formulation | Cardiac Retention (4 hours post-injection) | Reference |
| UPy-PEG Hydrogel | 8% | [4] |
| UPy-PEG-RCPhC1 Hydrogel | 16% | [4] |
Experimental Protocol: Preparation of an Injectable this compound-Releasing Hydrogel
This is a general protocol that can be adapted for this compound encapsulation using a biocompatible and biodegradable hydrogel system, such as polyethylene glycol (PEG)-based hydrogels.
Materials:
-
This compound
-
4-arm PEG-Acrylate (PEG-AC)
-
PEG-dithiol (PEG-diSH) as a crosslinker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile syringes
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a stock solution of this compound in PBS at the desired concentration.
-
Prepare a solution of 4-arm PEG-AC in the this compound-containing PBS solution. The final polymer concentration will depend on the desired gelation time and mechanical properties.
-
Prepare a solution of the PEG-diSH crosslinker in PBS.
-
-
Hydrogel Formation and this compound Encapsulation:
-
In a sterile environment, draw the PEG-AC/AICAR solution into one syringe and the PEG-diSH solution into another syringe.
-
Connect the two syringes to a mixing device (e.g., a three-way stopcock or a static mixer).
-
Inject the contents of both syringes simultaneously through the mixer into the desired mold or directly to the target site.
-
The Michael-type addition reaction between the acrylate and thiol groups will initiate crosslinking, leading to the formation of the hydrogel with encapsulated this compound.
-
Gelation time can be tuned by adjusting the polymer concentration, pH, and temperature.
-
Experimental Workflow: Hydrogel-Based this compound Delivery
Caption: Workflow for the fabrication and evaluation of this compound-releasing hydrogels.
Prodrug Strategies for Targeted this compound Delivery
Prodrugs are inactive precursors that are metabolically converted to the active drug in the body. Designing a prodrug of this compound that is selectively activated in a target tissue is a promising strategy for achieving tissue-specific effects.
Liver-Targeted Prodrugs
A "HepDirect" approach can be adapted for this compound, where a prodrug is designed to be cleaved by liver-specific enzymes, such as cytochrome P450s, releasing the active this compound within hepatocytes[5][6].
Conceptual Design:
-
Pro-moiety: A chemical group that is a substrate for a liver-specific enzyme (e.g., CYP3A4).
-
Linker: A self-immolative linker that connects the pro-moiety to this compound.
-
Activation: Upon enzymatic cleavage of the pro-moiety in the liver, the linker undergoes a spontaneous chemical reaction to release active this compound.
Muscle-Targeting Peptide Conjugates
Peptides that specifically bind to receptors on the surface of muscle cells can be conjugated to this compound to facilitate its targeted delivery to skeletal muscle.
Conceptual Design:
-
Muscle-Targeting Peptide: A peptide sequence with high affinity for a receptor expressed on myocytes (e.g., a peptide targeting the transferrin receptor)[7].
-
Linker: A cleavable or non-cleavable linker to conjugate the peptide to this compound.
-
Uptake: The peptide-AICAR conjugate binds to the muscle cell receptor and is internalized, releasing this compound inside the cell.
Experimental Protocol: General Synthesis of a Peptide-AICAR Conjugate
This is a generalized protocol for the conjugation of a targeting peptide to this compound, which would require optimization based on the specific peptide and linker chemistry.
Materials:
-
This compound
-
Targeting peptide with a reactive group (e.g., a terminal cysteine or lysine)
-
Heterobifunctional crosslinker (e.g., SMCC - Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Reaction buffers (e.g., PBS, borate buffer)
-
Purification system (e.g., HPLC)
Procedure:
-
Modification of this compound (if necessary):
-
Activation of the Peptide or this compound with the Crosslinker:
-
React the targeting peptide with the NHS-ester end of the SMCC crosslinker in a suitable buffer (e.g., PBS, pH 7.2-7.5) to form a maleimide-activated peptide.
-
Alternatively, if this compound has a primary amine, it can be reacted with the NHS-ester of the crosslinker.
-
-
Conjugation Reaction:
-
If the peptide was activated, react the maleimide-activated peptide with a thiol-containing this compound derivative.
-
If this compound was activated, react the maleimide-activated this compound with a thiol-containing peptide (e.g., a peptide with a terminal cysteine).
-
The reaction is typically carried out in a slightly acidic to neutral buffer (pH 6.5-7.5).
-
-
Purification:
-
Purify the peptide-AICAR conjugate from unreacted components and byproducts using a suitable method such as size-exclusion chromatography or reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using techniques like mass spectrometry and HPLC.
-
Conclusion
Targeted delivery of this compound holds significant promise for enhancing its therapeutic potential while minimizing off-target effects. The methodologies presented here, including nanoparticle encapsulation, localized hydrogel delivery, and prodrug strategies, provide a foundation for researchers to develop and evaluate novel tissue-specific this compound formulations. The choice of delivery system will depend on the specific therapeutic application and the target tissue. Further research is needed to optimize these delivery systems and translate them into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of this compound and DOX Conjugated Multifunctional Nanoparticles as a Platform for Synergistic Inhibition of Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Retention Quantification of Supramolecular Hydrogels Engineered for Cardiac Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver-targeted drug delivery using HepDirect prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and characterization of a series of cytochrome P(450) 3A-activated prodrugs (HepDirect prodrugs) useful for targeting phosph(on)ate-based drugs to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2020028836A1 - Muscle-targeting complexes and uses thereof in treating muscle atrophy - Google Patents [patents.google.com]
Application Note: Protocol for Assessing AICAR's Effect on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), is a cell-permeable adenosine analog that acts as a potent activator of AMP-activated protein kinase (AMPK).[1][2] Upon entering the cell, this compound is phosphorylated by adenosine kinase to form ZMP (this compound monophosphate), an AMP mimetic.[3][4] ZMP allosterically activates AMPK, a master regulator of cellular energy homeostasis.[5][6] The activation of AMPK triggers a cascade of downstream signaling events that shift cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) pathways. This includes the upregulation of glucose uptake and fatty acid oxidation, and the inhibition of cholesterol and fatty acid synthesis.[3][4][7][8]
A key consequence of AMPK activation by this compound is the modulation of gene expression, particularly genes involved in mitochondrial biogenesis and metabolism.[9][10][11] This effect is often mediated through the phosphorylation and activation of transcriptional coactivators like peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[9][10] Consequently, assessing the impact of this compound on the transcriptome is crucial for understanding its therapeutic potential in metabolic diseases, cancer, and other conditions.[8][12][13] It is important to note that while many of this compound's effects are mediated through AMPK, some AMPK-independent activities have also been reported, warranting careful interpretation of results.[3][14][15]
This document provides detailed protocols for treating cells with this compound and subsequently analyzing changes in gene expression using quantitative Real-Time PCR (RT-qPCR), microarray, and RNA-Sequencing (RNA-Seq).
This compound Signaling Pathway and Gene Expression
This compound enters the cell and is converted to ZMP, which activates AMPK. Activated AMPK then phosphorylates downstream targets, including transcription factors and co-activators like PGC-1α, leading to altered expression of genes involved in energy metabolism and mitochondrial biogenesis.
Figure 1. this compound signaling pathway leading to gene expression changes.
General Experimental Workflow
A typical experiment to assess this compound's effect on gene expression involves cell culture, treatment with this compound, extraction of high-quality RNA, and subsequent analysis using a selected gene expression profiling method.
Figure 2. Overall workflow for analyzing this compound's effect on gene expression.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the steps for treating a cell line (e.g., C2C12 myotubes, MCF-7 breast cancer cells) with this compound.[13][16]
Materials:
-
This compound powder (e.g., Sigma-Aldrich, Cell Signaling Technology)
-
Sterile, nuclease-free water or DMSO for reconstitution
-
Appropriate cell culture medium and supplements
-
Cell culture plates/flasks
-
Vehicle control (the solvent used to dissolve this compound)
Protocol:
-
This compound Stock Solution Preparation:
-
Reconstitute lyophilized this compound powder in sterile, nuclease-free water or DMSO to create a concentrated stock solution (e.g., 75 mM).[2]
-
Heating to 37°C and vortexing may be necessary to fully dissolve the powder.[2]
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C, protected from light.[2]
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase (e.g., 60-80% confluency) at the time of treatment.
-
-
This compound Treatment:
-
The working concentration and treatment duration can vary depending on the cell type and desired effect. Typical ranges are 0.5-2 mM for 30 minutes to 24 hours.[2][9]
-
When ready for treatment, remove the old medium from the cells.
-
Add fresh culture medium containing the final desired concentration of this compound.
-
For control cells, add an equivalent volume of the vehicle (e.g., sterile water or DMSO) to the fresh medium.
-
Incubate the cells for the predetermined time period (e.g., 6, 12, or 24 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Cell Harvesting:
-
After the incubation period, wash the cells with ice-cold PBS.
-
Proceed immediately to RNA isolation.
-
Method 1: Gene Expression Analysis by RT-qPCR
RT-qPCR is the gold standard for quantifying the expression of a specific, targeted set of genes.[17]
Protocol:
-
Total RNA Isolation:
-
Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., TRIzol, or buffer from a column-based kit like Qiagen RNeasy).
-
Isolate total RNA according to the manufacturer's protocol.
-
Include an on-column DNase digestion step or treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[18]
-
-
RNA Quality and Quantity Assessment:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by checking for intact 18S and 28S ribosomal RNA bands using agarose gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and a mix of oligo(dT) and random hexamer primers.
-
Follow the manufacturer's protocol for the specific reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Primer Design: Design primers specific to your genes of interest and at least two stable housekeeping (reference) genes (e.g., GAPDH, ACTB, B2M). Primers should span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency through a standard curve analysis.[19]
-
Reaction Setup: Prepare a qPCR master mix containing SYBR Green dye, DNA polymerase, dNTPs, and forward and reverse primers.
-
Add a standardized amount of cDNA template to each well of a qPCR plate. Include no-template controls (NTCs) for each primer set.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) value for each sample.
-
Normalize the Cq value of the target gene to the geometric mean of the Cq values of the housekeeping genes (ΔCq).
-
Calculate the relative gene expression using the 2-ΔΔCq method, comparing the this compound-treated samples to the vehicle-treated controls.[19]
-
Method 2: Global Gene Expression by Microarray
Microarrays allow for the simultaneous measurement of the expression levels of thousands of genes, providing a global snapshot of the transcriptome.[20][21][22]
Protocol:
-
RNA Isolation and QC: Follow steps 1 and 2 from the RT-qPCR protocol. High-quality, intact RNA is critical for microarray analysis.
-
cDNA Synthesis and Labeling:
-
Synthesize cDNA from the isolated RNA. During this process, fluorescently labeled nucleotides (e.g., Cy3 or Cy5) are incorporated.
-
Alternatively, RNA can be converted to cRNA and then labeled.
-
-
Hybridization:
-
Apply the labeled cDNA/cRNA sample to the microarray slide. Each spot on the array contains a specific DNA probe corresponding to a single gene.[21]
-
The labeled sample will hybridize to its complementary probes on the slide.
-
Incubate the slide in a hybridization chamber for a set period (e.g., 16-24 hours) to allow binding to occur.
-
-
Washing and Scanning:
-
Wash the slide to remove any non-specifically bound labeled molecules.
-
Scan the microarray using a laser scanner to excite the fluorescent dyes. A detector measures the fluorescence intensity at each spot, which is proportional to the amount of hybridized nucleic acid.
-
-
Data Analysis:
-
Image Analysis: Quantify the fluorescence intensity for each spot.
-
Normalization: Correct for technical variations between arrays.
-
Differential Expression Analysis: Use statistical tests (e.g., t-test, ANOVA) to identify genes that are significantly up- or down-regulated in this compound-treated samples compared to controls. Control for multiple testing by calculating the False Discovery Rate (FDR).[20]
-
Functional Analysis: Use bioinformatics tools (e.g., GSEA, DAVID) to identify biological pathways and gene ontologies that are enriched in the list of differentially expressed genes.
-
Method 3: Global Gene Expression by RNA-Sequencing (RNA-Seq)
RNA-Seq uses next-generation sequencing (NGS) to provide a highly sensitive and comprehensive analysis of the transcriptome, allowing for the discovery of novel transcripts and splice variants.
Protocol:
-
RNA Isolation and QC: Follow steps 1 and 2 from the RT-qPCR protocol. High-quality RNA is paramount for generating reliable RNA-Seq data.
-
Library Preparation:
-
mRNA Enrichment/rRNA Depletion: Isolate mRNA using oligo(dT) magnetic beads or deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA.
-
Fragmentation: Shear the enriched RNA into smaller fragments.
-
cDNA Synthesis: Convert the RNA fragments into first- and second-strand cDNA.
-
End Repair and Adapter Ligation: Repair the ends of the cDNA fragments and ligate sequencing adapters. These adapters contain sequences necessary for binding to the sequencer's flow cell and for indexing (barcoding) different samples.
-
Amplification: Amplify the library using PCR to generate enough material for sequencing.
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS platform (e.g., Illumina NovaSeq). The sequencer reads the nucleotide sequence of millions of fragments in parallel.
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the high-quality reads to a reference genome or transcriptome.
-
Quantification: Count the number of reads that map to each gene to determine its expression level.
-
Differential Expression Analysis: Use specialized statistical packages (e.g., DESeq2, edgeR) to identify differentially expressed genes between this compound-treated and control groups.
-
Functional and Pathway Analysis: Perform gene ontology and pathway enrichment analysis on the list of differentially expressed genes to understand the biological impact of this compound treatment.[23]
-
Choosing the Right Method
The choice between RT-qPCR, microarray, and RNA-Seq depends on the research question and available resources. RT-qPCR is best for validating the expression of a few known genes, while microarrays and RNA-Seq are discovery tools for identifying novel gene expression changes across the entire genome.
Figure 3. Decision tree for selecting a gene expression analysis method.
Data Presentation
Quantitative data should be summarized in clear, structured tables.
Table 1: Example of RT-qPCR Data Presentation
| Gene Symbol | Target Pathway | Fold Change (this compound vs. Control) | Standard Deviation | p-value |
| Ppargc1a (PGC-1α) | Mitochondrial Biogenesis | 3.5 | ± 0.4 | < 0.01 |
| Tfam | Mitochondrial Biogenesis | 2.8 | ± 0.3 | < 0.01 |
| Slc2a4 (GLUT4) | Glucose Transport | 2.1 | ± 0.25 | < 0.05 |
| Acaca (ACC1) | Fatty Acid Synthesis | 0.4 | ± 0.05 | < 0.01 |
| Actb | Housekeeping Gene | 1.0 | ± 0.08 | > 0.05 |
Table 2: Example of RNA-Seq/Microarray Data for Top Differentially Expressed Genes
| Gene Symbol | Gene Name | Log₂ Fold Change | p-value | Adjusted p-value (FDR) |
| Ppargc1a | Peroxisome proliferator-activated receptor gamma, coactivator 1 alpha | 1.81 | 1.2e-8 | 4.5e-7 |
| Tfam | Transcription factor A, mitochondrial | 1.49 | 3.4e-7 | 8.1e-6 |
| Cpt1b | Carnitine palmitoyltransferase 1B | 1.35 | 9.8e-7 | 1.5e-5 |
| Acaca | Acetyl-CoA carboxylase alpha | -1.32 | 5.6e-9 | 2.2e-7 |
| Fasn | Fatty acid synthase | -1.15 | 7.1e-8 | 1.9e-6 |
| Srebf1 | Sterol regulatory element binding transcription factor 1 | -0.98 | 2.2e-6 | 2.8e-5 |
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bc9.co [bc9.co]
- 6. Metabolic Preconditioning of Cells with this compound-Riboside: Improved Cryopreservation and Cell-Type Specific Impacts on Energetics and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. This compound Improves Outcomes of Metabolic Syndrome and Type 2 Diabetes Induced by High-Fat Diet in C57Bl/6 Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound stimulates mitochondrial biogenesis and BCAA catabolic enzyme expression in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces mitochondrial apoptosis in human osteosarcoma cells through an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of microRNA expression profile induced by this compound in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combined Treatment of MCF-7 Cells with this compound and Methotrexate, Arrests Cell Cycle and Reverses Warburg Metabolism through AMP-Activated Protein Kinase (AMPK) and FOXO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits NFκB DNA binding independently of AMPK to attenuate LPS-triggered inflammatory responses in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined Treatment of MCF-7 Cells with this compound and Methotrexate, Arrests Cell Cycle and Reverses Warburg Metabolism through AMP-Activated Protein Kinase (AMPK) and FOXO1 | PLOS One [journals.plos.org]
- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pcrlab.vetmed.ucdavis.edu [pcrlab.vetmed.ucdavis.edu]
- 19. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Getting Started in Gene Expression Microarray Analysis | PLOS Computational Biology [journals.plos.org]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Aicar Solubility in Phosphate-Buffered Saline: A Technical Support Guide
For researchers and drug development professionals utilizing Aicar (Acadesine), ensuring its complete and stable dissolution in phosphate-buffered saline (PBS) is a critical first step for successful experimentation. This guide provides troubleshooting assistance and frequently asked questions to address common solubility challenges.
Troubleshooting Guide: Resolving this compound Solubility Issues in PBS
This section addresses specific problems you may encounter when preparing this compound solutions in PBS.
Issue 1: this compound powder is not dissolving or the solution is cloudy.
Possible Causes & Solutions:
-
Concentration Exceeds Solubility Limit: The most common issue is attempting to dissolve this compound at a concentration higher than its solubility limit in PBS. Published solubility values for this compound in PBS (pH 7.2) vary, with a conservative and frequently cited value being approximately 2.5 mg/mL.[1] However, some suppliers report much higher solubilities, up to 110 mg/mL.[2] It is advisable to start with the lower concentration and incrementally test higher concentrations if required.
-
Insufficient Agitation: Ensure the solution is being vortexed or stirred adequately to facilitate dissolution.
-
Low Temperature: If you are working with cold PBS, this can decrease the solubility. Gentle warming of the solution can aid dissolution.
Experimental Protocol:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of room temperature PBS (pH 7.2).
-
Vortex the solution for 1-2 minutes.
-
If the powder is not fully dissolved, proceed to the troubleshooting steps below.
Troubleshooting Workflow:
Issue 2: this compound dissolves initially but then precipitates out of solution.
Possible Causes & Solutions:
-
Solution Instability: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] For longer-term storage, it is best to prepare aliquots and store them at -20°C.[3][4]
-
pH Shift: Although PBS is a buffering agent, significant additions of this compound, which is slightly acidic, could potentially alter the pH and affect its solubility. Verify the final pH of your solution.
-
Temperature Change: If the solution was heated to aid dissolution, precipitation might occur upon cooling to room temperature or 4°C.
This compound Solubility Data
The solubility of this compound can vary depending on the solvent and the specific salt form of the compound (e.g., this compound vs. This compound phosphate). The table below summarizes reported solubility values.
| Solvent | Reported Solubility | Source(s) |
| PBS (pH 7.2) | ~2.5 mg/mL | [1] |
| PBS | 110 mg/mL (425.98 mM) | [2] |
| Water | 20 mg/mL, 19.37 mg/mL (75 mM), ~52.9 mg/mL | [3][4] |
| This compound Phosphate in PBS | 33.33 mg/mL (93.56 mM) | [5] |
| DMSO | ~20 mg/mL, 40 mg/mL | [1][3] |
| Ethanol | ~1 mg/mL | [1] |
| Dimethyl Formamide | ~10 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution in PBS (up to 2.5 mg/mL)
-
Materials: this compound powder, Phosphate-Buffered Saline (PBS, pH 7.2), sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of PBS (pH 7.2) to achieve the desired concentration (not exceeding 2.5 mg/mL).
-
Vortex the tube vigorously until the this compound is completely dissolved. The solution should be clear.
-
If dissolution is slow, the tube can be gently warmed to 37°C and vortexed again.[3]
-
Use the solution fresh. It is not recommended to store aqueous solutions for more than one day.[1]
-
Protocol 2: Preparation of a Concentrated this compound Stock Solution in Water
For applications requiring higher concentrations, preparing a stock solution in water and then diluting it in PBS is a viable option.
-
Materials: this compound powder, sterile deionized water, sterile microcentrifuge tubes, vortex mixer, heating block or water bath.
-
Procedure:
-
Weigh the this compound powder and transfer it to a sterile tube.
-
Add the appropriate volume of sterile deionized water to reach a concentration of up to 20 mg/mL.[3]
-
Vortex thoroughly. Heating to 37°C may be necessary to achieve complete dissolution.[3]
-
Once dissolved, the stock solution can be diluted to the final working concentration in PBS.
-
For storage, aliquot the stock solution and freeze at -20°C. Avoid multiple freeze-thaw cycles.[3]
-
This compound Signaling Pathway Context
This compound is a cell-permeable activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Understanding its mechanism of action can provide context for its experimental use.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has a slight yellow/brown tint. Is it still usable? A1: Yes, the appearance of an this compound solution can be clear to yellow/brown without precipitation.[3] This coloration is generally acceptable.
Q2: Can I sonicate my this compound solution to help it dissolve? A2: Yes, in addition to gentle heating, sonication can be used to aid in the dissolution of this compound if you are encountering difficulties.[2]
Q3: How should I store my this compound powder? A3: this compound powder should be stored at -20°C for long-term stability.
Q4: Is it better to use this compound or this compound phosphate for my experiments? A4: this compound phosphate is reported to have a higher solubility in PBS.[5] However, the choice between the two may depend on your specific experimental needs and the established protocols in your field. This compound is cell-permeable, while its phosphorylated form, ZMP, is not. This compound is phosphorylated to ZMP intracellularly to activate AMPK.
Q5: What should I do if I observe precipitation in my stock solution after thawing? A5: If you see a precipitate after thawing a frozen stock, you can try warming the vial to 37°C and vortexing to redissolve the compound.[3] If it does not go back into solution, it is best to prepare a fresh stock.
References
AICAR Technical Support Center: Troubleshooting and Mitigating Off-Target Effects
Welcome to the technical support center for researchers using AICAR (Acadesine, 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the known off-target effects of this compound in your experiments, ensuring the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cell-permeable adenosine analog. Once inside the cell, it is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), also known as this compound monophosphate.[1][2] ZMP mimics adenosine monophosphate (AMP) and allosterically activates AMP-activated protein kinase (AMPK).[1][2] This activation is a key part of its on-target effect, making this compound a widely used pharmacological tool to study the roles of AMPK in various cellular processes.[3][4]
Q2: What are the known off-target effects of this compound?
The primary off-target effects of this compound stem from its structural similarity to adenosine and the intracellular accumulation of its phosphorylated form, ZMP.[2][3] These off-target effects are often AMPK-independent and can confound experimental results. The most well-documented off-target effects include:
-
Interference with Purine and Pyrimidine Metabolism: ZMP is an intermediate in the de novo purine synthesis pathway.[3][5] High levels of exogenous ZMP can disrupt the delicate balance of nucleotide pools, leading to "pyrimidine starvation" by inhibiting enzymes like UMP synthase. This can induce S-phase cell cycle arrest and apoptosis, independent of AMPK activation.[3][6]
-
AMPK-Independent Effects on Cell Proliferation and Apoptosis: Several studies have shown that this compound can inhibit cell proliferation and induce apoptosis in a manner that is independent of AMPK.[3][6] These effects have been observed in various cell lines, including glioma and leukemia cells.[3]
-
Modulation of Other Enzymes: Due to its similarity to AMP, ZMP can allosterically regulate other enzymes that have AMP-binding sites, further contributing to its off-target effects.[7]
Q3: How can I be sure that the effects I'm observing are due to AMPK activation and not off-target effects?
This is a critical question in any experiment using this compound. A multi-pronged approach involving rigorous controls is essential to validate that your observed phenotype is indeed AMPK-dependent. Key strategies include:
-
Genetic Knockdown or Knockout of AMPK: The most definitive method is to use siRNA or shRNA to knock down the catalytic alpha subunits of AMPK (AMPKα1 and AMPKα2).[5][8] If the effect of this compound is abolished in the AMPK-knockdown cells compared to control cells, it strongly suggests an on-target mechanism. Similarly, using cells derived from AMPK knockout animals (e.g., mouse embryonic fibroblasts) can serve the same purpose.[6][9]
-
Use of More Specific AMPK Activators: Compare the effects of this compound with those of newer, more specific, direct AMPK activators that have different mechanisms of action and potentially fewer off-target effects.[2][10] Examples include A-769662, PF-739, and MK-8722.[2][11] If these specific activators replicate the effects of this compound, it strengthens the case for an AMPK-dependent mechanism.
-
Rescue Experiments: For suspected off-target effects related to nucleotide metabolism, you can perform rescue experiments. For example, if you hypothesize that this compound is inducing apoptosis via pyrimidine starvation, you can supplement the culture medium with uridine.[6] If uridine supplementation reverses the this compound-induced effect, it points to an off-target mechanism.[6]
-
Dose-Response Analysis: Perform a careful dose-response analysis for this compound. Off-target effects often become more prominent at higher concentrations.[3] It's crucial to use the lowest effective concentration of this compound that elicits AMPK activation to minimize off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak AMPK activation (as measured by p-AMPK levels) | 1. This compound Degradation: Improper storage of this compound powder or stock solutions. 2. Insufficient Incubation Time/Concentration: The concentration of this compound or the duration of treatment may be suboptimal for your cell type. 3. Cellular ATP Levels: High cellular ATP levels can antagonize the activation of AMPK by ZMP. | 1. Store this compound powder desiccated at -20°C. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. 2. Perform a time-course and dose-response experiment (e.g., 0.25-2 mM this compound for 30 minutes to 24 hours) to determine the optimal conditions for your specific cell line. 3. Ensure your experimental conditions are not artificially elevating ATP levels. |
| Observed effect is present in both wild-type and AMPK knockdown/knockout cells | AMPK-Independent Off-Target Effect: The observed phenotype is likely not mediated by AMPK. | 1. Investigate known AMPK-independent pathways affected by this compound, such as purine/pyrimidine metabolism. 2. Consider if the effect can be rescued (e.g., with uridine supplementation). 3. Conclude that the observed effect of this compound is off-target and explore alternative methods to study AMPK signaling. |
| Inconsistent results between experiments | 1. Cell Passage Number/Health: High passage number or unhealthy cells can respond differently to treatments. 2. Variability in Reagent Preparation: Inconsistent preparation of this compound stock solutions. 3. Experimental Conditions: Minor variations in incubation times, cell density, or media composition. | 1. Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Prepare a large batch of this compound stock solution, aliquot, and freeze for consistent use across multiple experiments. 3. Standardize all experimental parameters and document them meticulously. |
| Cell death or toxicity observed at concentrations expected to activate AMPK | Off-Target Cytotoxicity: this compound can induce apoptosis through AMPK-independent mechanisms, particularly by disrupting nucleotide synthesis. | 1. Perform a uridine rescue experiment to determine if the toxicity is due to pyrimidine starvation. 2. Use a lower concentration of this compound in combination with a more specific AMPK activator like A-769662 to achieve AMPK activation with reduced toxicity. 3. Confirm that the observed cell death is not due to an extreme and prolonged energy crisis from excessive AMPK activation, which can also be cytotoxic. |
Quantitative Data Summary
The following tables provide a summary of typical concentrations and potencies for this compound and alternative AMPK activators.
Table 1: this compound Concentration and Potency
| Parameter | Value | Reference(s) |
| Typical in vitro concentration range | 0.25 - 2.0 mM | [12][13][14] |
| Typical in vivo (mouse) dosage | 300 - 500 mg/kg | [12][15] |
| Potency vs. AMP for AMPK activation | 40-50 fold less potent than AMP | [2][3] |
Table 2: Comparison of AMPK Activators
| Activator | Mechanism | Typical in vitro Concentration | Key Advantages | Potential Off-Target Effects | Reference(s) |
| This compound | AMP mimetic (via ZMP) | 0.25 - 2.0 mM | Well-characterized, cell-permeable | Interference with nucleotide metabolism, activates other AMP-sensitive enzymes | [2][3][7] |
| A-769662 | Allosteric activator (binds to ADaM site) | 10 - 100 µM | More specific than this compound, does not require conversion to active form | Inhibition of 26S proteasome, Na+/K+-ATPase | [16] |
| PF-739 | Pan-AMPK activator | Nanomolar to low micromolar range | Potent, direct activator | Less characterized in terms of off-target effects | [1][11] |
| MK-8722 | Pan-AMPK activator | Nanomolar to low micromolar range | Potent, direct activator | Less characterized in terms of off-target effects | [2][4] |
| C2 (prodrug C13) | AMP mimetic | Nanomolar range | Highly potent (>20-fold more than A-769662), more specific than this compound | Less characterized in terms of off-target effects | [3][16] |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of AMPKα Subunits
This protocol provides a general guideline for transiently knocking down the catalytic subunits of AMPK (AMPKα1 and AMPKα2) in cultured mammalian cells to validate the on-target effects of this compound.
Materials:
-
siRNA targeting AMPKα1 and AMPKα2 (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Cells to be transfected
-
Reagents for Western blotting (lysis buffer, antibodies against AMPKα1, AMPKα2, p-AMPK, and a loading control like β-actin)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmol of siRNA duplex into 100 µL of Opti-MEM I medium.
-
In a separate tube, dilute 2-8 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I medium.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently by pipetting and incubate for 15-45 minutes at room temperature.
-
-
Transfection:
-
Aspirate the media from the cells and wash once with 2 mL of Opti-MEM I medium.
-
Add 0.8 mL of Opti-MEM I medium to the siRNA-lipid complex mixture.
-
Overlay the 1 mL mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO₂ incubator.
-
Addition of Growth Medium: After the incubation, add 1 mL of 2x normal growth medium (containing 2 times the normal serum and antibiotic concentration) without removing the transfection mixture.
-
Post-Transfection Incubation: Continue to incubate the cells for 48-72 hours to allow for protein knockdown.
-
This compound Treatment and Analysis:
-
After the post-transfection incubation, treat the cells with this compound at the desired concentration and for the desired time.
-
Lyse the cells and perform Western blot analysis to confirm the knockdown of AMPKα1 and AMPKα2 and to assess the effect of this compound on your target of interest in both control and knockdown cells.
-
Protocol 2: Uridine Rescue for this compound-Induced Off-Target Effects
This protocol is designed to determine if an observed effect of this compound (e.g., apoptosis, cell cycle arrest) is due to the off-target effect of pyrimidine starvation.
Materials:
-
This compound
-
Uridine (stock solution in water or PBS, filter-sterilized)
-
Complete cell culture medium
-
Cells of interest
-
Assay reagents to measure the phenotype of interest (e.g., apoptosis assay kit, cell cycle analysis reagents)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Treatment Groups: Set up the following treatment groups:
-
Vehicle control (e.g., DMSO or PBS)
-
This compound alone (at the concentration that induces the phenotype)
-
This compound + Uridine (at various concentrations, e.g., 10-100 µM)
-
Uridine alone (as a control for any effects of uridine itself)
-
-
Treatment:
-
Pre-treat the designated wells with uridine for 1-2 hours before adding this compound.
-
Add this compound to the appropriate wells.
-
-
Incubation: Incubate the cells for the required duration to observe the phenotype of interest (e.g., 24-72 hours).
-
Analysis: Perform the relevant assay to quantify the phenotype (e.g., measure apoptosis by Annexin V staining, analyze cell cycle distribution by flow cytometry).
-
Interpretation: If uridine co-treatment significantly reverses or attenuates the effect of this compound, it strongly suggests that the phenotype is at least partially due to pyrimidine starvation, an AMPK-independent off-target effect.
Visualizations
References
- 1. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase. | University of Kentucky College of Arts & Sciences [as.uky.edu]
- 5. Knockdown of AMP-activated protein kinase alpha 1 and alpha 2 catalytic subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Potent and Selective AMPK Activator That Inhibits de Novo Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.wright.edu [research.wright.edu]
- 9. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 [frontiersin.org]
- 12. Treatment with this compound inhibits blastocyst development, trophectoderm differentiation and tight junction formation and function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. This compound and nicotinamide treatment synergistically augment the proliferation and attenuate senescence-associated changes in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic treatment of old mice with this compound reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules [mdpi.com]
Technical Support Center: Optimizing AICAR Incubation for Maximal AMPK Phosphorylation
Welcome to the technical support center for optimizing your experiments involving the AMPK activator, AICAR (Acadesine, 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve robust and reproducible AMPK phosphorylation in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound to use?
The optimal concentration of this compound can vary depending on the cell type or tissue being studied. However, a common starting point reported in numerous studies is between 0.5 mM and 2.5 mM .[1][2][3][4][5] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific model system.
Q2: How long should I incubate my cells or tissue with this compound to see maximal AMPK phosphorylation?
The time required to achieve maximal AMPK phosphorylation is also cell-type and tissue-dependent. Phosphorylation of AMPK at Threonine 172 (Thr172) can be detected as early as 15 minutes and can remain elevated for an hour or even longer.[1] Some studies have reported significant AMPK activation within 30 to 60 minutes.[2][6][7][8] For longer-term studies, incubation times of up to 15 or 24 hours have been used, although the peak phosphorylation may occur earlier.[5][9] A time-course experiment is crucial to pinpoint the optimal incubation period for your experiment.
Q3: How does this compound activate AMPK?
This compound is a cell-permeable prodrug that, once inside the cell, is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), also known as this compound monophosphate.[10][11] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK by binding to its γ-subunit.[10][11] This binding promotes the phosphorylation of Thr172 on the α-subunit by upstream kinases like Liver Kinase B1 (LKB1) and protects the site from dephosphorylation.[10][11]
Troubleshooting Guide
Issue 1: I am not observing any increase in AMPK phosphorylation after this compound treatment.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response curve with this compound concentrations ranging from 0.25 mM to 2.5 mM to identify the optimal concentration for your cell type.
-
-
Possible Cause 2: Inappropriate Incubation Time.
-
Possible Cause 3: Poor Cell Health or Low Metabolism.
-
Solution: Ensure your cells are healthy and metabolically active. AMPK activation is sensitive to the cellular energy status (AMP:ATP ratio). Cells that are quiescent or in nutrient-rich media might show a blunted response.
-
-
Possible Cause 4: Reagent Quality.
-
Solution: Verify the quality and purity of your this compound stock. Prepare fresh solutions and store them properly according to the manufacturer's instructions.
-
Issue 2: I see high basal AMPK phosphorylation in my untreated control group.
-
Possible Cause 1: Cellular Stress.
-
Solution: High basal AMPK phosphorylation can be a sign of cellular stress due to factors like nutrient deprivation, hypoxia, or osmotic stress.[4] Ensure consistent and optimal cell culture conditions. Handle cells gently during media changes and experimental manipulations.
-
-
Possible Cause 2: Serum Starvation Conditions.
-
Solution: If your protocol involves serum starvation, this itself can activate AMPK. Consider the length of the starvation period and whether it is necessary for your experimental question.
-
Issue 3: The results of my this compound experiment are inconsistent.
-
Possible Cause 1: Variable Cell Density.
-
Solution: Plate cells at a consistent density for all experiments. Cell confluence can affect cellular metabolism and the response to this compound.
-
-
Possible Cause 2: AMPK-Independent Effects of this compound.
-
Solution: At high concentrations or with prolonged incubation, this compound can have off-target effects that are independent of AMPK.[10][11][12] To confirm that your observed effect is AMPK-dependent, consider using a more specific AMPK activator, an AMPK inhibitor (like Compound C, though it also has off-target effects), or genetic approaches like siRNA or knockout models for AMPK.[10][13]
-
Data Presentation: this compound Incubation Time and AMPK Activation
The following tables summarize quantitative data from various studies on the effect of this compound incubation time on AMPK activation in different models.
Table 1: Time-Course of this compound-Induced AMPK Activation in C2C12 Myotubes
| Incubation Time (minutes) | This compound Concentration | Fold Increase in AMPK Phosphorylation | Reference |
| 15 | 2 mM | Increased | [1] |
| 30 | 2 mM | Sustained Increase | [1] |
| 60 | 2 mM | Sustained Increase | [1][6] |
| 24 hours | 2 mM | Significantly Increased | [9] |
Table 2: Time-Course of this compound-Induced AMPK α2 Activity in Rat Soleus Muscle
| Incubation Time (minutes) | This compound Concentration | Percent Increase in AMPK α2 Activity | Reference |
| 30 | 2 mM | Significant Increase | [2] |
| 40 | 2 mM | Sustained Increase | [2] |
| 60 | 2 mM | ~192% | [2] |
Table 3: this compound-Induced AMPK Activation in Various Models
| Model System | This compound Concentration | Incubation Time | Outcome | Reference |
| Isolated Murine Jejunum | 2.5 mM | 30 minutes | > 2-fold increase in AMPK activity | [3] |
| Rat Epididymal Adipocytes | 0.5 mM | 15 hours | ~14-fold increase in AMPK phosphorylation | [5] |
| H-2Kb Muscle Cells | 0.5 mM | 30 minutes | Significant AMPK activation | [4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK Phosphorylation in Cultured Cells
-
Cell Culture and Treatment:
-
Plate cells (e.g., C2C12 myotubes) and grow to the desired confluency.
-
If necessary, serum-starve the cells for a defined period before the experiment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Treat the cells with the desired concentration of this compound for the specified incubation times. Include a vehicle-treated control group.
-
-
Cell Lysis:
-
After incubation, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total AMPKα.
-
Visualizations
Caption: this compound signaling pathway leading to AMPK activation.
Caption: General workflow for analyzing AMPK phosphorylation.
References
- 1. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMP kinase activation with this compound simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prolonged this compound-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. Prior treatment with the AMPK activator this compound induces subsequently enhanced glucose uptake in isolated skeletal muscles from 24 month-old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results in AICAR-Treated Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the AMPK activator, AICAR (5-aminoimidazole-4-carboxamide ribonucleoside). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected results and potential off-target effects observed in this compound-treated cells.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing the expected activation of AMPK (phosphorylation of AMPKα at Thr172) after this compound treatment?
A1: Several factors can contribute to the lack of AMPK activation:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary significantly between cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Insufficient Incubation Time: AMPK activation is a dynamic process. A time-course experiment is recommended to identify the peak phosphorylation of AMPKα.
-
Cell Culture Conditions: High glucose or serum levels in the culture medium can counteract the effects of this compound by maintaining a high ATP:AMP ratio, thereby inhibiting AMPK activation. Consider performing experiments in serum-free or low-glucose media.
-
Reagent Quality: Ensure the this compound solution is freshly prepared and properly stored, as it can degrade over time.
-
Western Blotting Issues: Technical problems with the Western blot procedure, such as inefficient protein transfer, improper antibody dilution, or inactive antibodies, can lead to a false-negative result. Include positive and negative controls to validate your assay.
Q2: My cells are showing a decrease in viability or an increase in apoptosis at concentrations of this compound that are supposed to be non-toxic. What could be the reason?
A2: While this compound is often used to study metabolic regulation, it can induce apoptosis, and this effect can be independent of AMPK activation.[1] Potential causes for unexpected cell death include:
-
AMPK-Independent Apoptosis: this compound has been shown to induce apoptosis in various cell types, including chronic lymphocytic leukemia cells, through mechanisms that do not require AMPK.[1] These off-target effects may involve the upregulation of pro-apoptotic proteins like BIM and NOXA.
-
Inhibition of Purine Synthesis: this compound is an intermediate in the de novo purine synthesis pathway. At high concentrations, its accumulation can disrupt nucleotide pools, leading to cellular stress and apoptosis.[2]
-
Cell-Type Specific Sensitivity: Different cell lines exhibit varying sensitivities to this compound-induced apoptosis.[3] What is a non-toxic dose for one cell line may be cytotoxic for another.
-
Prolonged Exposure: Continuous exposure to this compound, even at lower concentrations, can lead to cumulative stress and eventually trigger apoptosis.
Q3: I am observing effects on the mTOR signaling pathway that are inconsistent with AMPK activation. Why is this happening?
A3: The interplay between this compound, AMPK, and mTOR is complex. While AMPK is a known inhibitor of mTORC1, this compound can have paradoxical or AMPK-independent effects on this pathway.[4]
-
AMPK-Independent mTOR Regulation: Studies have shown that this compound can influence mTOR signaling even in the absence of AMPK.[4]
-
Feedback Loops: The activation of AMPK and subsequent inhibition of mTORC1 can trigger complex feedback mechanisms within the cell that may lead to unexpected downstream signaling events.
-
Nutrient Conditions: The cellular response to this compound is highly dependent on the nutrient environment. For instance, the presence or absence of glucose can alter the phosphorylation of mTOR substrates after this compound treatment.[4]
Troubleshooting Guides
Guide 1: Inconsistent or No AMPK Activation
This guide provides a systematic approach to troubleshoot experiments where this compound fails to activate AMPK as expected.
Table 1: Troubleshooting Lack of AMPK Activation
| Observation | Potential Cause | Recommended Action |
| No p-AMPKα (Thr172) band on Western blot | Ineffective this compound concentration | Perform a dose-response curve (e.g., 0.1, 0.5, 1, 2 mM this compound) to determine the optimal concentration for your cell line. |
| Insufficient incubation time | Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to identify the peak of AMPK phosphorylation. | |
| High cellular energy status | Culture cells in low-glucose or serum-free media for a period before and during this compound treatment. | |
| Poor this compound quality | Prepare fresh this compound solutions for each experiment and store them protected from light. | |
| Weak or inconsistent p-AMPKα band | Suboptimal Western blot conditions | Optimize your Western blot protocol. Ensure complete protein transfer, use recommended antibody dilutions, and include a positive control (e.g., lysate from cells treated with a known AMPK activator like metformin). |
Experimental Workflow for Troubleshooting AMPK Activation
Caption: Troubleshooting workflow for absent or weak p-AMPK signal after this compound treatment.
Guide 2: Unexpected Cell Viability Results
This guide helps to investigate and understand unexpected changes in cell viability upon this compound treatment.
Table 2: Troubleshooting Unexpected Cell Viability
| Observation | Potential Cause | Recommended Action |
| Decreased cell viability at low this compound concentrations | High cell sensitivity | Perform a detailed dose-response curve with a wider range of concentrations to determine the IC50 for your cell line. |
| Increased apoptosis (Annexin V positive) | AMPK-independent apoptosis | Investigate downstream markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) by Western blot. Consider using an alternative AMPK activator (e.g., A-769662) to confirm if the effect is AMPK-dependent.[1] |
| Cell morphology changes (e.g., rounding, detachment) | Cytotoxicity | Perform a live/dead cell assay (e.g., Trypan Blue exclusion) to quantify cell death. |
| No effect on cell viability where inhibition is expected | Cell resistance or experimental artifact | Verify the results with an alternative viability assay (e.g., MTS or CellTiter-Glo). Ensure proper seeding density and incubation times in your MTT assay. |
Signaling Pathway: this compound-Induced Apoptosis
Caption: Potential pathways of this compound-induced apoptosis, highlighting both AMPK-dependent and -independent mechanisms.
Experimental Protocols
Protocol 1: Western Blot for AMPK Activation
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]
Protocol 3: Apoptosis Assay using Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment and Collection: Treat cells with this compound. After incubation, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomics Analysis Reveals that this compound Affects Glycerolipid, Ceramide and Nucleotide Synthesis Pathways in INS-1 Cells | PLOS One [journals.plos.org]
- 3. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Aicar stability in cell culture media over time
Welcome to the technical support center for AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), a widely used activator of AMP-activated protein kinase (AMPK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A: For long-term storage, this compound powder should be stored at -20°C. To prepare a stock solution, dissolve the this compound powder in an appropriate solvent such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS).
-
DMSO Stock: Dissolve this compound in DMSO to a concentration of 10-50 mM. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. DMSO stock solutions are generally stable for several months when stored properly.
-
Aqueous (PBS) Stock: Dissolve this compound in sterile PBS (pH 7.2). It is strongly recommended to prepare aqueous solutions fresh before each experiment. If short-term storage is necessary, store at -20°C and use within a day.
Q2: What is the stability of this compound in cell culture media at 37°C?
Q3: How does this compound enter the cells and activate AMPK?
A: this compound is a cell-permeable adenosine analog. It is taken up by cells via adenosine transporters.[1] Once inside the cell, it is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl-5'-monophosphate (ZMP), which is an analog of AMP.[1] ZMP then allosterically activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2]
Q4: Can this compound have effects independent of AMPK?
A: Yes, it is crucial to be aware that this compound can exert effects that are independent of AMPK activation.[3][4] This is particularly relevant at high concentrations of this compound, where the intracellular accumulation of ZMP can influence other cellular processes. These "off-target" effects can sometimes explain unexpected or inconsistent experimental results. When interpreting your data, it is important to consider the possibility of AMPK-independent mechanisms.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no activation of AMPK | 1. This compound Degradation: this compound in aqueous solution, especially at 37°C in the incubator, may have degraded. 2. Incorrect Concentration: Calculation error or improper dilution of the stock solution. 3. Cell Type Specificity: Different cell lines can have varying levels of adenosine transporters and adenosine kinase, affecting this compound uptake and conversion to ZMP. | 1. Fresh Preparation: Always prepare fresh this compound-containing media for each experiment. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. 2. Verify Concentration: Double-check all calculations and ensure proper mixing of the stock solution before dilution. 3. Optimize Concentration: Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line. |
| Unexpected Cellular Effects (e.g., toxicity, altered morphology) | 1. AMPK-Independent ("Off-Target") Effects: High concentrations of this compound can lead to cellular responses not mediated by AMPK.[3][4] 2. Solvent Toxicity: If using a DMSO stock, the final concentration of DMSO in the cell culture medium may be too high. 3. Contamination: The this compound powder or stock solution may be contaminated. | 1. Use Lower Concentrations: If possible, use the lowest effective concentration of this compound to minimize off-target effects. 2. Control for Solvent: Ensure the final DMSO concentration is below 0.5% (v/v) and include a vehicle control (media with the same concentration of DMSO without this compound) in your experiments. 3. Use Sterile Technique: Maintain aseptic technique when preparing and handling this compound solutions. |
| Variability Between Experiments | 1. Inconsistent this compound Activity: This can be due to the use of aged or improperly stored this compound solutions. 2. Differences in Cell Culture Conditions: Variations in cell density, passage number, or media composition can influence cellular response. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of this compound stock solutions can lead to its degradation. | 1. Fresh Aliquots: Use a fresh aliquot of this compound stock solution for each experiment. 2. Standardize Protocols: Maintain consistent cell culture practices for all experiments. 3. Aliquot Stocks: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solution Type | Solvent | Recommended Storage Temperature | Recommended Duration |
| Powder | N/A | -20°C | Long-term |
| Stock Solution | DMSO | -20°C | Several months (in aliquots) |
| Stock Solution | Aqueous (e.g., PBS) | -20°C | < 24 hours (prepare fresh) |
Table 2: Stability of this compound in Cell Culture Media (DMEM) at 37°C
| Time (hours) | Estimated Remaining this compound (%) |
| 0 | 100 |
| 4 | Data not available |
| 8 | Data not available |
| 12 | Data not available |
| 24 | Data not available |
Note: Quantitative data on the degradation of this compound in cell culture media at 37°C is not extensively documented in the literature. Researchers are advised to perform their own stability studies for long-term experiments. An experimental protocol to determine this is provided below.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound powder and DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
In a sterile environment, weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: Determination of this compound Stability in Cell Culture Medium by HPLC-UV
Objective: To quantify the concentration of this compound in cell culture medium over time at 37°C.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: e.g., 0.1 M potassium phosphate buffer (pH 6.0) with a gradient of acetonitrile
-
Sterile centrifuge tubes
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Preparation of this compound-containing medium: Prepare a solution of this compound in your cell culture medium at the desired experimental concentration (e.g., 1 mM).
-
Time-course incubation: Aliquot the this compound-containing medium into sterile centrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours). Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample collection: At each designated time point, remove one tube from the incubator.
-
Sample preparation:
-
Centrifuge the sample to remove any cellular debris (if cells were present).
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject a known volume of the prepared sample onto the C18 column.
-
Run the HPLC method with a suitable gradient to separate this compound from other media components.
-
Detect this compound using a UV detector at its maximum absorbance wavelength (approximately 260 nm).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound in the same cell culture medium.
-
Calculate the concentration of this compound in your samples at each time point by comparing their peak areas to the standard curve.
-
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate and half-life.
Mandatory Visualizations
Caption: Cellular uptake and activation of AMPK by this compound.
Caption: Workflow for this compound stability testing.
Caption: Simplified AMPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]
- 3. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK-dependent and independent effects of this compound and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
Controlling for confounding variables in Aicar experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving the AMPK activator, AICAR.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate AMPK?
A1: this compound (5-aminoimidazole-4-carboxamide ribonucleoside) is a cell-permeable adenosine analog. Once inside the cell, it is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP mimics adenosine monophosphate (AMP) and allosterically activates AMP-activated protein kinase (AMPK). This activation occurs without changing the cellular ATP:AMP ratio, making this compound a widely used pharmacological tool to study the effects of AMPK activation.[1][2]
Q2: What are the most critical confounding variables to consider in an this compound experiment?
A2: The most significant confounding variables are AMPK-independent or "off-target" effects of this compound.[3][4] Because ZMP is an intermediate in purine metabolism, high concentrations of this compound can interfere with nucleotide synthesis.[4] Other potential confounders include the choice of solvent (e.g., DMSO), which can have physiological effects at low concentrations, and the presence of endogenous adenosine, which can also influence signaling pathways.[5]
Q3: How can I control for the AMPK-independent effects of this compound?
A3: To ensure that the observed effects are due to AMPK activation, several control experiments are essential:
-
Use a specific AMPK inhibitor: Co-treatment with a specific AMPK inhibitor, such as Compound C (Dorsomorphin), can help determine if the effects of this compound are reversed.
-
Employ AMPK knockout/knockdown models: Using cells or animal models where AMPK expression is genetically silenced (e.g., using siRNA or in knockout mice) is a robust way to verify AMPK-dependent effects.[4]
-
Use a structurally unrelated AMPK activator: Comparing the effects of this compound with another AMPK activator that works through a different mechanism can help confirm that the observed phenotype is due to AMPK activation.
Q4: What are typical working concentrations and incubation times for this compound in cell culture?
A4: The effective concentration and duration of this compound treatment can vary significantly between cell types. However, a common starting point for in vitro experiments is a concentration range of 0.5 mM to 2 mM for a duration of 30 minutes to 24 hours.[1][6] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak AMPK activation (e.g., no increase in phospho-AMPK Thr172) | 1. This compound degradation: Improper storage of this compound powder or stock solutions. 2. Insufficient this compound concentration or incubation time. 3. Cell type insensitivity. 4. Low adenosine kinase activity: The cells may not be efficiently converting this compound to ZMP. | 1. Store lyophilized this compound at -20°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Aqueous solutions should ideally be used the same day.[5] 2. Perform a dose-response (0.1-2.5 mM) and time-course (30 min - 24 hr) experiment.[7] 3. Verify that the cell line expresses AMPK and is responsive to this compound by checking relevant literature. 4. If possible, measure adenosine kinase activity in your cell line. |
| High background or unexpected results in control group | 1. Solvent effects: The vehicle (e.g., DMSO, ethanol) used to dissolve this compound may be causing cellular effects.[5] 2. Contamination of reagents. | 1. Include a vehicle-only control group in all experiments. Ensure the final solvent concentration is low and consistent across all treatment groups. 2. Use fresh, sterile reagents and follow good cell culture practices. |
| Results are inconsistent with published data | 1. Different experimental conditions: Cell passage number, confluency, and media composition can all influence cellular response. 2. AMPK-independent effects: The observed phenotype may not be mediated by AMPK.[3] | 1. Standardize all experimental parameters and report them in your methodology. 2. Perform control experiments as described in FAQ #3 to confirm AMPK dependency. |
| Toxicity or decreased cell viability observed | 1. This compound concentration is too high. 2. Prolonged incubation time. | 1. Perform a cell viability assay (e.g., MTT assay) to determine the cytotoxic concentration of this compound for your specific cell line.[8] 2. Reduce the duration of this compound treatment. |
Experimental Protocols & Data
This compound Preparation and Storage
Proper preparation and storage of this compound are critical for reproducible results.
| Parameter | Guideline | Reference |
| Storage (Powder) | Store lyophilized powder at -20°C. | [9] |
| Solubility | Soluble in water (up to 75 mM) and DMSO (up to 75 mM). | [9] |
| Stock Solution Prep | For a 75 mM stock in sterile water, reconstitute 25 mg in 1.29 ml. Gentle warming (37°C) and vortexing may be needed. | [1] |
| Stock Solution Storage | Aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. | |
| Aqueous Solution Stability | It is recommended to not store aqueous solutions for more than one day. | [5] |
In Vitro this compound Treatment Protocol (General)
-
Cell Seeding: Plate cells at a density that will prevent them from becoming over-confluent during the experiment.
-
This compound Preparation: Prepare a fresh dilution of your this compound stock solution in pre-warmed cell culture media to the desired final concentration.
-
Treatment: Remove the old media from the cells and replace it with the this compound-containing media. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired duration (e.g., 30 minutes to 24 hours).
-
Harvesting: After incubation, wash the cells with cold PBS and proceed with cell lysis for downstream analysis (e.g., Western blotting for p-AMPK).
In Vivo this compound Administration
This compound is also used in animal models to study metabolic effects.
| Animal Model | Dosage | Administration Route | Duration | Observed Effects | Reference |
| C57Bl/6 Mice | 500 mg/kg/day | Intraperitoneal injection | 4 weeks | Decreased body weight and abdominal fat. | [10] |
| Rats | 100 mg/kg | Intraperitoneal injection | N/A | Abolished LPS-mediated increase in serum IL-1β and IFN-γ. | [11] |
| Rats | N/A | N/A | 4 and 8 weeks | 42% and 48% lower plasma leptin, respectively. | [12] |
Visualizations
AMPK Signaling Pathway
This diagram illustrates the central role of AMPK in cellular metabolism and the pathways it regulates. This compound activates AMPK, leading to the downstream effects shown.
Caption: this compound activates AMPK, which in turn regulates multiple downstream targets to control cellular metabolism.
Experimental Workflow for Controlling Confounding Variables
This workflow outlines the necessary steps to differentiate between AMPK-dependent and AMPK-independent effects of this compound.
Caption: A logical workflow to determine if an observed effect of this compound is truly mediated by AMPK.
Troubleshooting Logic for Weak AMPK Activation
This diagram provides a step-by-step process for troubleshooting experiments where this compound fails to activate AMPK as expected.
Caption: A decision tree for systematically troubleshooting failed this compound experiments.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. AMPK-dependent and independent effects of this compound and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. AMPK activation by this compound sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Preconditioning of Cells with this compound-Riboside: Improved Cryopreservation and Cell-Type Specific Impacts on Energetics and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | AMPK | Tocris Bioscience [tocris.com]
- 10. This compound Improves Outcomes of Metabolic Syndrome and Type 2 Diabetes Induced by High-Fat Diet in C57Bl/6 Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Chronic AMP-kinase activation with this compound reduces adiposity by remodeling adipocyte metabolism and increasing leptin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting AICAR-Induced AMPK Activation in Western Blot
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues with AICAR-mediated activation of AMP-activated protein kinase (AMPK) as assessed by Western blot.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound treatment not resulting in increased phosphorylation of AMPK at Threonine-172 on my Western blot?
There are several potential reasons for this, ranging from issues with the this compound solution itself to problems with your cell culture conditions or Western blot protocol. This guide will walk you through the most common pitfalls and how to address them.
Q2: How does this compound activate AMPK?
This compound (5-aminoimidazole-4-carboxamide ribonucleotide) is a cell-permeable analog of adenosine monophosphate (AMP).[1][2] Once inside the cell, it is converted to ZMP (5-aminoimidazole-4-carboxamide riboside monophosphate), which mimics AMP.[2] ZMP allosterically activates AMPK, making it a more favorable substrate for its primary upstream kinase, LKB1, which phosphorylates AMPKα at Threonine-172 in the activation loop.[3][4]
Q3: What are the optimal conditions for this compound treatment?
The optimal concentration and incubation time for this compound can vary significantly between cell types. A general starting point is 0.5-2 mM for 30 minutes to 2 hours. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
Troubleshooting Guide: No AMPK Activation by this compound
This guide is structured to help you systematically identify the source of the problem.
Category 1: this compound Reagent and Treatment
Issue: The this compound solution may be inactive or not effectively delivered to the cells.
| Troubleshooting Step | Rationale | Recommended Action |
| Verify this compound Quality | This compound can degrade over time. | Purchase fresh this compound from a reputable supplier. Ensure it has been stored correctly according to the manufacturer's instructions (typically at -20°C). |
| Proper Dissolution | This compound may not be fully dissolved. | Dissolve this compound in sterile DMSO or cell culture medium. Ensure complete dissolution before adding to cells. Some protocols may require warming to fully dissolve. |
| Cellular Uptake | Insufficient uptake of this compound by the cells. | While this compound is generally cell-permeable, uptake efficiency can vary. Ensure cells are healthy and not overly confluent, which can hinder uptake. |
| Optimize Treatment Conditions | Suboptimal concentration or incubation time. | Perform a dose-response (e.g., 0.1, 0.5, 1, 2 mM) and time-course (e.g., 15, 30, 60, 120 minutes) experiment to find the optimal conditions for your cell line. |
Category 2: Cell Culture and Lysate Preparation
Issue: The AMPK in your samples may be dephosphorylated during or after cell lysis.
| Troubleshooting Step | Rationale | Recommended Action |
| Include Positive Controls | To confirm that your system can respond to AMPK activators. | Use a known AMPK activator like metformin or phenformin.[5] Alternatively, serum starvation or glucose deprivation can also activate AMPK.[4][5] C2C12 cells treated with serum starvation are a good positive control.[4] |
| Use Phosphatase Inhibitors | Phosphatases in the cell lysate can rapidly dephosphorylate p-AMPK.[6][7] | Crucial Step: Add a phosphatase inhibitor cocktail (containing inhibitors like sodium fluoride and sodium orthovanadate) to your lysis buffer immediately before use.[7] |
| Keep Samples Cold | To minimize enzymatic activity (phosphatases and proteases). | Perform all cell lysis and lysate handling steps on ice or at 4°C.[6] Use pre-chilled buffers and equipment.[6] |
| Check for LKB1 Expression | LKB1 is the primary upstream kinase for AMPK activation by this compound in many cell types.[3][8] | Confirm that your cell line expresses LKB1. If not, this compound may not activate AMPK through the canonical pathway. Note that LKB1-independent mechanisms of AMPK activation by this compound have been reported.[9] |
| Fresh Lysates | Phosphorylated proteins can be unstable. | Whenever possible, use freshly prepared cell lysates for your Western blot.[7] |
Category 3: Western Blot Protocol
Issue: The Western blot technique may not be optimized for detecting phosphorylated proteins.
| Troubleshooting Step | Rationale | Recommended Action |
| Antibody Selection | The primary antibody may not be specific or sensitive enough for p-AMPK (Thr172). | Use a well-validated, phospho-specific antibody. Check the antibody datasheet for recommended applications and dilutions. |
| Blocking Buffer | Milk contains casein, a phosphoprotein, which can lead to high background.[10] | Use 3-5% Bovine Serum Albumin (BSA) in TBST as your blocking agent instead of milk.[7][10] |
| Buffer Choice | Phosphate-Buffered Saline (PBS) can interfere with the binding of some phospho-specific antibodies.[10][11] | Use Tris-Buffered Saline with Tween-20 (TBST) for all washing and antibody incubation steps.[10][11] |
| Total Protein Detection | To confirm that the lack of a p-AMPK signal is not due to a general protein loading issue. | Always probe a parallel blot or strip and re-probe your membrane for total AMPK.[6][10][11] This serves as a crucial loading control. |
| Increase Protein Load | The amount of phosphorylated AMPK may be below the detection limit. | Increase the amount of protein loaded per well (e.g., 30-50 µg).[7][11] |
| Use a Sensitive Substrate | To enhance the detection of low-abundance phosphoproteins. | Use a highly sensitive enhanced chemiluminescence (ECL) substrate.[6][11] |
Experimental Protocols
Protocol 1: this compound Treatment and Cell Lysis
-
Cell Seeding: Plate cells to reach 70-80% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 50 mM in sterile DMSO).
-
Treatment:
-
For dose-response: Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2 mM) for a fixed time (e.g., 1 hour).
-
For time-course: Treat cells with a fixed concentration of this compound (e.g., 1 mM) for various durations (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Immediately add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly added protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a standard assay (e.g., BCA).
-
Protocol 2: Western Blot for p-AMPK and Total AMPK
-
Sample Preparation: Mix your cell lysate with 4x Laemmli sample buffer to a final concentration of 1x. Boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-50 µg of protein per well onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-AMPK (Thr172) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To detect total AMPK, you can strip the membrane and re-probe with an antibody for total AMPK.
Visualizations
Caption: this compound signaling pathway leading to AMPK activation.
Caption: Experimental workflow for Western blot analysis of AMPK phosphorylation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. AMPK Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Technical Support Center: AICAR-Induced Cytotoxicity
This guide provides troubleshooting advice and detailed protocols for researchers encountering cytotoxicity with 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR).
Frequently Asked Questions (FAQs)
FAQ 1: Why am I observing high levels of cytotoxicity after this compound treatment?
High cytotoxicity is a known, yet complex, outcome of this compound treatment and can be attributed to several mechanisms that are often cell-type specific:
-
AMPK-Dependent Apoptosis: this compound is a cell-permeable precursor to ZMP, an analog of AMP, which is a potent activator of AMP-activated protein kinase (AMPK).[1] In many cancer cell lines, such as prostate cancer (PC3, LNCaP) and acute lymphoblastic leukemia (ALL), sustained AMPK activation inhibits critical cell survival pathways like the mTOR pathway, leading to cell cycle arrest and apoptosis.[2][3][4]
-
AMPK-Independent Effects: this compound can induce apoptosis even without activating AMPK.[5] Studies in chronic lymphocytic leukemia (CLL) cells have shown that this compound can trigger cell death when other AMPK activators do not.[1][5] This can occur through mechanisms like the disruption of pyrimidine metabolism, leading to S-phase arrest.[1]
-
Cell-Type Specificity: The cytotoxic response to this compound varies significantly between different cell lines. For example, at a concentration of 1 mM for 24 hours, this compound caused a ~67% reduction in proliferation in J774 mouse macrophages but only a ~10% reduction in OMK kidney cells.[6] This variability underscores the importance of empirical testing for your specific cell model.
-
High Concentrations: The concentrations of this compound required to elicit cytotoxic effects are often high (in the range of 0.5 to 3 mM), which can lead to off-target effects.[2][3][4]
FAQ 2: My results with this compound are inconsistent. What are the common causes of variability?
Inconsistent results are a frequent challenge in cell culture experiments. Key factors include:
-
Cell Density and Health: Cells should be in the logarithmic growth phase and at a consistent density at the time of treatment. Over-confluent or stressed cells can respond differently to this compound.
-
Passage Number: High-passage number cell lines can undergo phenotypic and genotypic drift, altering their response to stimuli. Always use cells within a defined passage number range.
-
This compound Preparation and Storage: this compound can degrade in solution. Prepare fresh stock solutions in an appropriate solvent (e.g., sterile water or PBS) and store them in aliquots at -20°C or below to avoid repeated freeze-thaw cycles.
-
Serum and Media Components: Components in fetal bovine serum (FBS) and culture media can interfere with this compound's activity. Ensure you use the same batch of media and serum for all related experiments to minimize variability.
FAQ 3: How can I confirm that the observed cytotoxicity is specifically due to AMPK activation?
To determine if cytotoxicity is AMPK-dependent, you can perform the following experiments:
-
Use an AMPK Inhibitor: Pre-treat your cells with a specific AMPK inhibitor, such as Compound C (Dorsomorphin), before adding this compound. If the inhibitor rescues the cells from this compound-induced death, it strongly suggests the effect is AMPK-mediated.
-
Measure AMPK Activation: Use Western blotting to measure the phosphorylation of AMPK (at Thr172) and its downstream target, Acetyl-CoA Carboxylase (ACC).[2] A concurrent increase in p-AMPK/p-ACC levels and cytotoxicity supports an AMPK-dependent mechanism.
-
Use Alternative AMPK Activators: Treat cells with other AMPK activators like metformin or A-769662. If these compounds replicate the cytotoxic effect of this compound, it points towards an on-target, AMPK-driven mechanism.[5]
-
Use Genetic Models: If available, use cell lines with AMPKα subunits knocked down (e.g., via siRNA) or knocked out. The absence of cytotoxicity in these cells compared to wild-type controls is strong evidence for AMPK dependence.[1]
Data Summary: this compound Cytotoxicity in Various Cell Lines
The following table summarizes the effects of this compound across different cell lines as reported in the literature. This data should serve as a starting point for designing your own experiments.
| Cell Line | Cancer Type | This compound Concentration | Treatment Time | Observed Effect | Citation |
| PC3 | Prostate Cancer | 0.5 - 3 mM | 24 h | Concentration-dependent decrease in survival; IC50 of ~1 mM. | [2] |
| LNCaP | Prostate Cancer | 0.5 - 3 mM | 24 h | Concentration-dependent decrease in survival; less sensitive than PC3 at lower concentrations. | [2] |
| 22Rv1 | Prostate Cancer | 0.5 - 3 mM | 24 h | Inhibition of cell growth and induction of apoptosis. | [4] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 200 µM | 48-72 h | Potentiated MTX-induced cytotoxicity and apoptosis. | [3] |
| Nalm6 | B-cell Precursor ALL (Bp-ALL) | 200 µM | 48-72 h | Potentiated MTX-induced cytotoxicity. | [3] |
| NIH/3T3 | Mouse Fibroblast | 1 mM | 24 h | ~40% reduction in proliferation. | [6] |
| J774 | Mouse Macrophage | 1 mM | 24 h | ~67% reduction in proliferation. | [6] |
| HepG2/C3A | Human Hepatocellular Carcinoma | 1 mM | 24 h | ~30% reduction in proliferation. | [6] |
| OMK | Owl-Monkey Kidney | 1 mM | 24 h | ~10% reduction in proliferation. | [6] |
Visualized Workflows and Pathways
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced cytotoxicity via AMPK-dependent and -independent pathways.
Experimental Workflow for Troubleshooting
Caption: A stepwise workflow for troubleshooting unexpected this compound-induced cytotoxicity.
Key Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound stock solution (e.g., 100 mM in sterile dH2O)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well cell culture plates
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include untreated control wells (medium only) and vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control: Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
6-well plates
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE™ Express (avoiding harsh trypsinization that can damage the membrane). Centrifuge all collected cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. mdpi.com [mdpi.com]
- 2. AMPK activation by this compound sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
How to minimize variability in Aicar in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their AICAR in vivo studies.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound in vivo experiments, offering potential causes and solutions in a question-and-answer format.
Question: I am observing high variability in the physiological responses to this compound between animals in the same treatment group. What are the potential causes and how can I mitigate this?
Answer: High inter-animal variability is a common challenge in this compound in vivo studies. Several factors can contribute to this issue. Here is a systematic approach to troubleshooting:
-
This compound Preparation and Administration:
-
Inconsistent Formulation: Ensure your this compound solution is prepared fresh for each experiment and is completely solubilized. This compound can be dissolved in sterile saline (0.9% NaCl)[1][2]. For difficult-to-dissolve preparations, warming to 37°C and vortexing may be required[3]. The appearance of the solution should be clear to yellow/brown without any precipitation[3].
-
Inaccurate Dosing: Calibrate all pipettes and balances regularly to ensure accurate weighing of this compound powder and measurement of vehicle volume. Dosing should be precise and based on the most recent body weight of each animal.
-
Variable Injection Technique: Standardize the injection procedure. For intraperitoneal (IP) injections, ensure the injection is made into the lower abdominal cavity, avoiding the cecum and bladder. For subcutaneous (SC) injections, consistently use the same anatomical location (e.g., the scruff of the neck). Inconsistent injection technique can lead to variable absorption rates.
-
-
Animal-Related Factors:
-
Genetic Background: Different mouse or rat strains can exhibit varied responses to this compound. Ensure that all animals are from the same genetic background and source.
-
Age and Sex: The age and sex of the animals can significantly impact metabolic and physiological responses. Studies have shown that the duration of this compound administration required to elicit an effect can differ between young and aged mice. It is crucial to use animals of the same age and sex within an experiment and to report these details in your methodology.
-
Health Status and Acclimatization: House animals in a controlled environment with a consistent light-dark cycle, temperature, and humidity. Allow for an adequate acclimatization period before starting the experiment. Ensure all animals are healthy and free of any underlying conditions that could affect the experimental outcomes.
-
-
Experimental Design:
-
Time of Day: The timing of this compound administration and subsequent measurements should be consistent across all animals, as circadian rhythms can influence metabolic processes.
-
Fasting State: The fasting state of the animals can significantly alter baseline metabolism and the response to this compound. Standardize the fasting period before this compound administration and glucose measurements.
-
Question: My results with this compound are not consistent with published literature, or I am observing unexpected off-target effects. What could be the reason?
Answer: Discrepancies with published findings or the presence of unexpected effects can often be attributed to the complex pharmacology of this compound, including its AMPK-independent actions.
-
AMPK-Independent Effects: this compound is an adenosine analog and can have effects that are not mediated by AMPK[4][5][6][7]. It is important to acknowledge these potential off-target effects when interpreting your data. For example, this compound has been shown to inhibit T cell activation and cytokine production in an AMPK-independent manner[5]. To confirm that the observed effects are indeed AMPK-dependent, consider using control animals with a genetic knockout or knockdown of AMPK[1][4][6].
-
Dose and Duration: The dose and duration of this compound treatment are critical variables. High doses or chronic administration may lead to different or more pronounced off-target effects[8]. Review the literature carefully for dose-response studies in your specific animal model and for the particular physiological parameter you are investigating.
-
Tissue-Specific Effects: The effects of this compound can vary between different tissues. For instance, this compound has been shown to have more pronounced effects on glucose and fatty acid uptake in white muscle compared to red muscle[2]. Ensure your experimental design and analysis are appropriate for the tissue of interest.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of using this compound in in vivo research.
1. What is the recommended vehicle for dissolving this compound for in vivo injections? Sterile 0.9% saline is the most commonly used and recommended vehicle for dissolving this compound for in vivo administration[1][2].
2. How should I prepare and store this compound solutions? this compound should be stored as a lyophilized powder at -20°C. For experimental use, reconstitute the powder in sterile 0.9% saline to the desired concentration. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency. If a stock solution is prepared, it should be stored at -20°C and protected from light. Aliquoting the stock solution can help avoid multiple freeze-thaw cycles[3].
3. What is the typical dose range for this compound in mice and rats? The dose of this compound can vary depending on the animal model, the desired effect, and the duration of the study. Common doses reported in the literature range from 250 mg/kg to 700 mg/kg of body weight for both mice and rats, administered via subcutaneous or intraperitoneal injection[1][2][8]. It is advisable to perform a pilot study to determine the optimal dose for your specific experimental conditions.
4. What is the bioavailability of this compound when administered orally? this compound has very poor oral bioavailability[9]. Therefore, parenteral routes of administration such as subcutaneous (SC) or intraperitoneal (IP) injection are recommended for in vivo studies to ensure consistent and reliable absorption.
5. How can I confirm that this compound is activating AMPK in my in vivo model? To confirm AMPK activation, you can perform a Western blot analysis on tissue lysates from your experimental animals. The most common method is to measure the phosphorylation of AMPK at Threonine 172 (p-AMPKα Thr172) and the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (p-ACC)[6].
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies using this compound, providing a reference for experimental design.
Table 1: this compound Dose-Response in Rodent Models
| Animal Model | Dose (mg/kg) | Administration Route | Duration | Key Findings | Reference |
| Wistar Rats | 700 | Intraperitoneal | 4 and 8 weeks | Reduced adiposity and increased leptin sensitivity. | [8] |
| C57BL/6 Mice | 500 | Subcutaneous | 4 weeks | Increased SIRT3 and MnSOD protein levels in an AMPK-dependent manner. | [1] |
| High-Fat Diet-Fed Rats | 250 | Subcutaneous | Acute | Increased glucose and fatty acid uptake in white muscle. | [2] |
| SMNΔ7 Mice (SMA model) | Not Specified | Not Specified | Chronic | Improved skeletal muscle atrophy but no improvement in survival or motor performance. | |
| Obese Zucker Rats | Not Specified | Not Specified | 6 weeks | Lowered systolic blood pressure. | [9] |
Experimental Protocols
Detailed Methodology for a Standardized this compound In Vivo Experiment in Mice
This protocol provides a step-by-step guide for administering this compound to mice, with an emphasis on minimizing experimental variability.
1. Materials:
- This compound (5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside)
- Sterile 0.9% saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Water bath or incubator at 37°C (optional)
- Calibrated analytical balance
- Appropriate syringes and needles (e.g., 27-30 gauge)
- Experimental animals (e.g., C57BL/6 mice of a specific age and sex)
2. This compound Solution Preparation (to be performed on the day of injection):
- Weigh the required amount of this compound powder using a calibrated analytical balance.
- Transfer the powder to a sterile microcentrifuge tube.
- Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration. A common concentration for a 500 mg/kg dose in a 25g mouse is 12.5 mg/mL, assuming an injection volume of 10 µL/g.
- Vortex the solution thoroughly until the this compound is completely dissolved.
- If the this compound does not readily dissolve, warm the solution to 37°C for a short period and vortex again. Ensure the final solution is clear and free of any precipitate[3].
- Keep the solution on ice and protected from light until injection.
3. Animal Handling and Dosing:
- Ensure all animals have been properly acclimatized to the housing conditions.
- Record the body weight of each animal immediately before injection.
- Calculate the precise injection volume for each animal based on its body weight and the concentration of the this compound solution.
- Administer the this compound solution via the chosen route (subcutaneous or intraperitoneal).
- Subcutaneous (SC) Injection: Pinch the skin at the scruff of the neck to form a tent and insert the needle into the base of the tent. Inject the solution slowly.
- Intraperitoneal (IP) Injection: Gently restrain the mouse and tilt it slightly head-down. Insert the needle into the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
- For the vehicle control group, administer an equivalent volume of sterile 0.9% saline using the same injection technique and timing.
4. Post-Injection Monitoring and Sample Collection:
- Monitor the animals for any adverse reactions after the injection.
- Perform downstream experiments or collect tissues at a consistent time point after this compound administration, as the effects of this compound can be time-dependent.
- For tissue collection, euthanize the animals using an approved method and rapidly dissect and freeze the tissues of interest in liquid nitrogen to preserve the phosphorylation state of proteins. Store tissues at -80°C until analysis.
Visualizations
Caption: Simplified signaling pathway of this compound-mediated AMPK activation and its downstream metabolic effects.
Caption: Recommended experimental workflow to minimize variability in this compound in vivo studies.
Caption: A troubleshooting decision tree for addressing common issues in this compound in vivo experiments.
References
- 1. AMP-activated protein kinase controls exercise training- and this compound-induced increases in SIRT3 and MnSOD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. mdpi.com [mdpi.com]
- 7. AMPK-dependent and independent effects of this compound and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic AMP-kinase activation with this compound reduces adiposity by remodeling adipocyte metabolism and increasing leptin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound promotes endothelium-independent vasorelaxation by activating AMP-activated protein kinase via increased ZMP and decreased ATP/ADP ratio in aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypic changes with Aicar treatment
Welcome to the technical support center for AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside) treatment. This resource is designed for researchers, scientists, and drug development professionals to interpret and troubleshoot unexpected phenotypic changes observed during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable analog of adenosine monophosphate (AMP) that primarily functions as an activator of AMP-activated protein kinase (AMPK).[1][2] Intracellularly, this compound is converted to ZMP (this compound monophosphate), which mimics AMP and allosterically activates AMPK.[1][3][4] Activated AMPK acts as a cellular energy sensor, restoring energy balance by inhibiting anabolic pathways (e.g., protein and fatty acid synthesis) and promoting catabolic pathways (e.g., glucose uptake and fatty acid oxidation).[1][5]
Q2: I'm observing significant apoptosis in my cell line after this compound treatment, which was unexpected. Is this a known effect?
A2: Yes, induction of apoptosis is a well-documented, though often unexpected, effect of this compound in various cell types, particularly in cancer cells.[6][7][8] This pro-apoptotic effect can be mediated through both AMPK-dependent and AMPK-independent pathways.[3][9] Mechanisms can involve the upregulation of pro-apoptotic proteins like BIM and NOXA, and the activation of caspases.[7]
Q3: My cells are arresting in the S-phase of the cell cycle with this compound treatment. Is this typical?
A3: S-phase cell cycle arrest is another reported off-target effect of this compound.[1] This is often linked to perturbations in nucleotide pools, specifically an imbalance between purine and pyrimidine synthesis, which can induce DNA replication stress.[1]
Q4: Are all effects of this compound mediated through AMPK?
A4: No, a growing body of evidence demonstrates that this compound can exert numerous AMPK-independent effects.[1][5][9][10][11] These "off-target" effects can arise from the high intracellular concentrations of ZMP required for AMPK activation, which can interfere with other cellular processes, including nucleotide metabolism.[1][5] It is crucial to validate that an observed phenotype is truly AMPK-dependent.
Q5: How can I confirm that the observed effects in my experiment are specifically due to AMPK activation?
A5: To confirm AMPK-dependency, you can employ several strategies:
-
Use alternative AMPK activators: Test if other, more specific AMPK activators (e.g., A-769662) produce the same phenotype.[1]
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of AMPK subunits and observe if the this compound effect is diminished.[5]
-
Chemical inhibition: Use an AMPK inhibitor, such as Compound C, in conjunction with this compound. However, be aware that Compound C also has off-target effects.[3][9]
-
Rescue experiments: For metabolic effects, try to rescue the phenotype by providing downstream metabolites. For example, uridine supplementation has been shown to attenuate this compound-induced cytotoxicity by rebalancing nucleotide pools.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High levels of cell death/apoptosis | This compound can induce apoptosis, especially at high concentrations or in sensitive cell lines.[6][7] | Perform a dose-response curve to determine the optimal concentration that activates AMPK with minimal toxicity. Use concentrations typically ranging from 0.5 mM to 2 mM.[2][12] Assess apoptosis at earlier time points. Confirm apoptosis using multiple assays (e.g., Annexin V/PI staining, caspase activity assays). |
| Unexpected cell cycle arrest | This compound can cause cell cycle arrest, often in the S-phase, due to nucleotide pool imbalances.[1] | Analyze the cell cycle using flow cytometry. Consider co-treatment with nucleosides (e.g., uridine) to see if the arrest can be rescued.[1] |
| No activation of AMPK (no phosphorylation of AMPK or its substrates like ACC) | Incorrect this compound concentration, insufficient treatment time, or issues with cell permeability. | Verify the concentration and purity of your this compound stock. Optimize treatment time (typically 30 minutes to 24 hours).[2] Confirm AMPK activation by Western blotting for phospho-AMPK (Thr172) and phospho-ACC (Ser79).[13][14][15] |
| Inconsistent results between experiments | This compound solution instability, cellular passage number, or confluency. | Prepare fresh this compound solutions for each experiment. Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of treatment. |
| Phenotype observed is not consistent with known AMPK functions | The effect may be AMPK-independent.[1][5][9][10][11] | Perform experiments to validate AMPK-dependency as described in FAQ Q5. Investigate other potential pathways affected by this compound, such as mTOR, p53, or nucleotide synthesis pathways.[1][3] |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound and Observed Phenotypic Changes
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Prostate Cancer (LNCaP, PC3) | 0.5 - 3 mM | 24 hours | Concentration-dependent decrease in cell viability. | [12][16] |
| Osteosarcoma (MG63, KHOS) | 1 mM | 72 hours | Increased number of apoptotic cells. | [7] |
| C2C12 Myotubes | 2 mM | 24 hours | Increased phosphorylation of AMPKα (Thr172). | [2] |
| Prostate Cancer (22Rv1) | 0.5 - 3 mM | 24 hours | Inhibition of cell growth and induction of apoptosis. | [6] |
Experimental Protocols
Western Blot for AMPK Activation
Objective: To determine if this compound treatment leads to the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Methodology:
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2 mM) for a specified time (e.g., 30 minutes to 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and a loading control (e.g., β-actin or GAPDH).[13][14][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein to determine the extent of activation.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the intended duration. Include both positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with this compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or at -20°C overnight.[12]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.[12]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. AMPK-dependent and independent effects of this compound and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond AICA Riboside: In Search of New Specific AMP-activated Protein Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - ProQuest [proquest.com]
- 12. AMPK activation by this compound sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AMPK activation by Western blot analyses of liver and skeletal muscle proteins [bio-protocol.org]
- 14. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oncotarget.com [oncotarget.com]
Best practices for storing and handling Aicar powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Aicar powder. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should this compound powder be properly stored?
This compound powder should be stored at -20°C for long-term stability, with some suppliers suggesting it can be kept for up to 2 years or more under these conditions. For shorter periods, storage at 4°C is acceptable for up to 2 years. It is crucial to store the powder in a desiccated environment to prevent degradation from moisture.
Q2: What is the recommended procedure for reconstituting this compound powder?
To reconstitute this compound powder, use a sterile solvent such as sterile deionized water, DMSO, or a buffer appropriate for your experimental system. For a 75mM stock solution, you can reconstitute 25 mg of this compound in 1.29 ml of sterile diH2O. It may be necessary to gently heat the solution to 37°C and/or vortex to ensure it fully dissolves. Always filter-sterilize the solution using a 0.22 µm filter before use in cell culture.
Q3: What are the recommended storage conditions for reconstituted this compound solutions?
Reconstituted this compound solutions should be stored at -20°C and protected from light. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes. Under these conditions, the solution can be stable for up to 3-12 months, depending on the solvent and supplier recommendations. Aqueous solutions are not recommended to be stored for more than one day.
Q4: What are the primary safety precautions to take when handling this compound powder?
This compound powder is classified as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation. When handling the powder, it is essential to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[1] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling the dust.[1] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[1]
Troubleshooting Guides
Powder and Solution Issues
Q5: The this compound powder has changed color. Is it still usable?
This compound powder is typically a white to light yellow or tan crystalline solid. A significant change in color may indicate degradation or contamination. It is recommended to use a fresh batch of this compound if you observe a noticeable color change. To verify the quality, you can perform analytical testing such as HPLC to check for purity.
Q6: My reconstituted this compound solution is cloudy or has precipitates. What should I do?
Cloudiness or precipitation in your this compound solution can be due to several factors:
-
Incomplete Dissolution: Try gently warming the solution to 37°C and vortexing it more thoroughly.[2]
-
Low Solubility in Aqueous Buffers: this compound has limited solubility in aqueous buffers like PBS (approximately 2.5 mg/ml).[3] If you are working with higher concentrations, consider using DMSO as a solvent to create a stock solution, and then dilute it in your aqueous buffer for your working concentration.
-
Precipitation at Low Temperatures: If the precipitate appears after refrigeration or freezing, it may be due to the compound coming out of solution at lower temperatures. Before use, allow the vial to come to room temperature and then gently warm it to 37°C to redissolve the this compound.
Q7: I suspect my this compound has degraded. How can I check its activity?
To confirm the activity of your this compound, you can perform a functional assay. A common method is to treat cells (e.g., C2C12 myotubes) with your this compound solution and then perform a Western blot to check for the phosphorylation of AMPKα at Threonine 172 and its downstream target, ACC. An increase in the phosphorylation of these proteins indicates that the this compound is active.
In Vitro Experimental Issues
Q8: I am not observing AMPK activation in my cell culture experiments after this compound treatment. What could be the problem?
Several factors could lead to a lack of AMPK activation:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell types. It is advisable to perform a dose-response experiment (e.g., 0.5-2mM) to determine the optimal concentration for your specific cells.
-
Insufficient Treatment Time: The time required for this compound to activate AMPK can also vary. A time-course experiment (e.g., 30 minutes to 24 hours) can help identify the ideal treatment duration.
-
Serum Starvation: Serum starvation itself can sometimes lead to an increase in basal AMPK phosphorylation, potentially masking the effect of this compound. Consider your experimental design and whether serum starvation is necessary or if its effects could be confounding.
-
Cell Health: Ensure that your cells are healthy and not overly confluent, as this can affect their response to treatment.
-
This compound Inactivity: As mentioned previously, confirm the activity of your this compound stock.
Q9: I am observing unexpected cell death after treating my cells with this compound. Why is this happening?
While this compound is generally used to study metabolic pathways, it can induce apoptosis in some cell lines, particularly at higher concentrations or after prolonged treatment.[2] If you are observing significant cell death:
-
Perform a Dose-Response and Time-Course Experiment: Determine the concentration and duration of this compound treatment that achieves AMPK activation without causing excessive cytotoxicity in your specific cell line.
-
Assess Cell Viability: Use an assay such as MTT or trypan blue exclusion to quantify cell viability at different this compound concentrations and time points.
-
Consider AMPK-Independent Effects: Be aware that this compound can have effects that are independent of AMPK, which might contribute to cytotoxicity in certain contexts.[4][5]
Q10: My experimental results with this compound are inconsistent between batches. What should I do?
Lot-to-lot variability can be a concern with any chemical compound. To mitigate this:
-
Purchase from Reputable Suppliers: Choose suppliers that provide a certificate of analysis with purity data for each batch.
-
Perform Quality Control: If you are conducting sensitive experiments, it is good practice to validate the activity of each new batch of this compound by performing a functional assay (e.g., checking for AMPK phosphorylation).
-
Standardize Your Protocol: Ensure that your experimental protocol, from solution preparation to cell treatment, is highly standardized to minimize other sources of variability.
In Vivo Experimental Issues
Q11: What is a suitable vehicle control for in vivo this compound studies?
For in vivo studies, the vehicle control should be the solvent used to dissolve the this compound. Common vehicles for intraperitoneal or subcutaneous injections include sterile saline or a solution of DMSO and PEG300. It is crucial to administer the same volume of the vehicle to the control group as the this compound solution administered to the treatment group.
Q12: I am not observing the expected physiological effects in my animal model after this compound administration. What are the potential reasons?
Several factors can influence the outcome of in vivo this compound experiments:
-
Dosage: The effective dose of this compound can vary depending on the animal model and the desired biological effect. Dosages in rodent studies often range from 250 to 500 mg/kg.[6][7] A dose-response study may be necessary to determine the optimal dosage for your specific experimental goals.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) can affect the bioavailability and pharmacokinetics of this compound. Ensure you are using a route that is appropriate for your study and consistent with published literature.
-
Timing and Frequency of Administration: The timing and frequency of this compound injections will depend on the specific research question. Chronic studies may involve daily injections for several weeks.
-
Animal Strain and Condition: The genetic background and physiological state of the animals can influence their response to this compound.
Q13: How can I monitor the efficacy of this compound treatment in my animal model?
Monitoring the efficacy of this compound in vivo will depend on your experimental endpoint. This could include:
-
Biochemical Analysis: Measuring the phosphorylation of AMPK and its downstream targets in tissue samples (e.g., muscle, liver) collected from the animals.
-
Metabolic Parameters: Monitoring changes in blood glucose levels, insulin sensitivity, or lipid profiles.
-
Physiological Outcomes: Assessing changes in exercise endurance, body weight, or other relevant physiological parameters.[8]
Data Presentation
Table 1: this compound Powder and Solution Storage Recommendations
| Form | Storage Temperature | Duration | Important Notes |
| Powder | -20°C | Up to 2 years or more | Store in a desiccated environment. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Reconstituted Solution (in DMSO) | -20°C | Up to 12 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Reconstituted Solution (in water/buffer) | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| 4°C | Not recommended (use within 1 day) | Aqueous solutions are less stable. |
Table 2: this compound Solubility
| Solvent | Approximate Solubility |
| DMSO | ~20 mg/ml[3] |
| Water | ~15 mg/ml[1] |
| PBS (pH 7.2) | ~2.5 mg/ml[3] |
| Ethanol | ~1 mg/ml[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required amount: Determine the mass of this compound powder needed to achieve the desired stock concentration and volume.
-
Weigh the powder: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the this compound powder.
-
Dissolve the powder: Add the appropriate volume of sterile solvent (e.g., DMSO or sterile water) to the powder.
-
Aid dissolution: If necessary, gently warm the solution to 37°C and vortex until the powder is completely dissolved. The solution should be clear to yellow/brown without any visible precipitation.[2]
-
Sterile filter: Filter the stock solution through a 0.22 µm sterile filter into a sterile container.
-
Aliquot and store: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.
Protocol 2: In Vitro Treatment of Cultured Cells with this compound
-
Cell Culture: Plate your cells at an appropriate density in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Prepare Working Solution: Thaw an aliquot of your this compound stock solution. Dilute the stock solution to the desired final concentration in your cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a level that does not affect cell viability.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the this compound working solution or the vehicle control.
-
Incubation: Incubate the cells for the desired period (determined by your time-course experiments) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After incubation, harvest the cells for your intended downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for qPCR, or cell viability assays).
Mandatory Visualizations
Caption: this compound is converted to ZMP, which activates AMPK, leading to downstream metabolic effects.
Caption: A typical workflow for an in vitro experiment using this compound to treat cultured cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptides.gg [peptides.gg]
- 5. ashpublications.org [ashpublications.org]
- 6. AMP-Activated Protein Kinase Activation by this compound Increases Both Muscle Fatty Acid and Glucose Uptake in White Muscle of Insulin-Resistant Rats In Vivo | Diabetes | American Diabetes Association [diabetesjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Chronic AMP-kinase activation with this compound reduces adiposity by remodeling adipocyte metabolism and increasing leptin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Aicar and Metformin on AMPK Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-aminoimidazole-4-carboxamide ribonucleoside (Aicar) and metformin, two widely used pharmacological activators of AMP-activated protein kinase (AMPK). We will delve into their distinct mechanisms of action, compare their effects on AMPK activation and downstream signaling using experimental data, and provide detailed experimental protocols for key assays.
Introduction to AMPK, this compound, and Metformin
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1][2] It is a heterotrimeric complex composed of a catalytic α-subunit and regulatory β and γ subunits.[1] AMPK is activated under conditions of cellular stress that deplete ATP levels, such as nutrient starvation or hypoxia.[3] Once activated, AMPK phosphorylates a multitude of downstream targets to promote ATP-producing catabolic pathways (like glucose uptake and fatty acid oxidation) while inhibiting ATP-consuming anabolic processes (such as protein and lipid synthesis).[1] This positions AMPK as a key therapeutic target for metabolic diseases, including type 2 diabetes and cancer.[1]
This compound (5-aminoimidazole-4-carboxamide ribonucleoside) is an adenosine analog that, upon entering the cell, is phosphorylated by adenosine kinase to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide).[3][4] ZMP mimics the effects of AMP, leading to the activation of AMPK.[3][4]
Metformin is a biguanide drug and a first-line therapy for type 2 diabetes. Its mechanism of AMPK activation is more complex and not fully elucidated, but it is known to inhibit the mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio.[5]
Mechanisms of AMPK Activation: this compound vs. Metformin
While both compounds ultimately lead to AMPK activation, their primary mechanisms differ significantly. This compound acts as a direct, allosteric activator through its metabolite ZMP, whereas metformin's action is indirect, primarily through the induction of cellular energy stress.
This compound's Mechanism:
-
Cellular Uptake: this compound is transported into the cell via adenosine transporters.[3]
-
Conversion to ZMP: Inside the cell, adenosine kinase phosphorylates this compound to ZMP.[3]
-
AMPK Activation: ZMP, an AMP analog, binds to the γ-subunit of AMPK.[3][6] This binding induces a conformational change that:
Metformin's Mechanism:
-
Mitochondrial Inhibition: Metformin primarily acts by inhibiting Complex I of the mitochondrial respiratory chain.[5]
-
Increased AMP:ATP Ratio: This inhibition leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP and ADP:ATP ratios.
-
AMPK Activation: The elevated AMP levels lead to AMPK activation in a manner similar to that induced by ZMP, involving allosteric activation and enhanced phosphorylation by upstream kinases like LKB1.[7] Some studies also suggest an LKB1-independent but ATM-dependent pathway for metformin-induced AMPK activation.[8]
dot graph "Aicar_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
// Node Definitions this compound [label="this compound (extracellular)", fillcolor="#FBBC05", fontcolor="#202124"]; AdenosineTransporter [label="Adenosine Transporter", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Aicar_intra [label="this compound (intracellular)", fillcolor="#FBBC05", fontcolor="#202124"]; ZMP [label="ZMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK_inactive [label="AMPK (inactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK_active [label="AMPK (active)\np-Thr172", fillcolor="#34A853", fontcolor="#FFFFFF"]; LKB1 [label="LKB1", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., ACC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edge Definitions this compound -> AdenosineTransporter [label="Uptake", color="#202124"]; AdenosineTransporter -> Aicar_intra; Aicar_intra -> ZMP [label="Adenosine Kinase", color="#202124"]; ZMP -> AMPK_inactive [label="Allosteric Activation", color="#202124"]; LKB1 -> AMPK_inactive [label="Phosphorylation", color="#202124"]; AMPK_inactive -> AMPK_active; AMPK_active -> Downstream [label="Phosphorylation", color="#202124"];
// Graph Attributes graph [bgcolor="#FFFFFF", splines=ortho, nodesep=0.6]; node [penwidth=1, color="#5F6368"]; } this compound Signaling Pathway
dot graph "Metformin_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
// Node Definitions Metformin [label="Metformin", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondrion [label="Mitochondrion\n(Complex I)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP Synthesis ↓", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMP_ratio [label="↑ AMP:ATP Ratio", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK_inactive [label="AMPK (inactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK_active [label="AMPK (active)\np-Thr172", fillcolor="#34A853", fontcolor="#FFFFFF"]; LKB1 [label="LKB1", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., ACC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edge Definitions Metformin -> Mitochondrion [label="Inhibition", color="#202124"]; Mitochondrion -> ATP; ATP -> AMP_ratio; AMP_ratio -> AMPK_inactive [label="Activation", color="#202124"]; LKB1 -> AMPK_inactive [label="Phosphorylation", color="#202124"]; AMPK_inactive -> AMPK_active; AMPK_active -> Downstream [label="Phosphorylation", color="#202124"];
// Graph Attributes graph [bgcolor="#FFFFFF", splines=ortho, nodesep=0.6]; node [penwidth=1, color="#5F6368"]; } Metformin Signaling Pathway
Quantitative Comparison of this compound and Metformin
The following tables summarize experimental data comparing the effects of this compound and metformin on AMPK activation and downstream signaling in various cell types.
Table 1: Effects on AMPK and ACC Phosphorylation
| Cell Type/Tissue | Compound & Concentration | Duration | p-AMPK (Thr172) Fold Increase | p-ACC (Ser79) Fold Increase | Reference |
| L6 Myotubes | This compound (2mM) | 40 min | ~2-fold | Not Specified | [9] |
| L6 Myotubes | Metformin (2mM) | 16 h | ~2-fold | Not Specified | [9] |
| Rat Vastus Lateralis Muscle | Metformin (250 mg/kg) | 60 min | ~2-2.5-fold | Not Specified | [9] |
| Rat Liver | Metformin (250 mg/kg) | 60 min | ~3-fold | Not Specified | [9] |
| Human Granulosa Cells | This compound (2mM) | 1 h | Significant Increase (P<0.05) | Significant Increase (P=0.007) | [10] |
| Human Granulosa Cells | Metformin (2mM) | 1 h | No Significant Increase | No Significant Increase | [10] |
| INS-1E Pancreatic β-cells | This compound (1mM) | 16 h | Significant Increase | Significant Increase | [11] |
| INS-1E Pancreatic β-cells | Metformin (2mM) | 16 h | Significant Increase | Significant Increase | [11] |
Note: Direct quantitative comparisons between studies should be made with caution due to differences in experimental conditions, models, and methodologies.
Table 2: Effects on Downstream Cellular Processes
| Cellular Process | This compound Effect | Metformin Effect | Key Downstream Mediators | Reference |
| Glucose Uptake (L6 Myotubes) | Increased | Increased (generally greater effect than this compound) | AMPK | [9] |
| Apoptosis (INS-1E cells, palmitate-induced) | Protective | Protective | Akt, p38 MAPK (this compound); JNK, p38 MAPK (Metformin) | [11] |
| Apoptosis (INS-1E cells, standard culture) | Pro-apoptotic | No effect | JNK | [11] |
Experimental Protocols
Accurate measurement of AMPK activation is critical for studying the effects of compounds like this compound and metformin. Western blotting is a commonly used technique to assess the phosphorylation status of AMPK and its downstream targets.[2][12]
Protocol: Measurement of AMPK and ACC Phosphorylation by Western Blot
This protocol provides a general framework. Specific antibody dilutions, incubation times, and buffer compositions should be optimized for the specific experimental system.
-
Cell/Tissue Lysis:
-
Treat cells or tissues with this compound, metformin, or vehicle control for the desired time and concentration.
-
Wash samples with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells/tissues in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride) to preserve phosphorylation states.
-
Centrifuge lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This ensures equal loading of protein for each sample.
-
-
Sample Preparation:
-
Mix a calculated volume of lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol).
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.[13]
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172) or phosphorylated ACC (p-ACC Ser79) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system (e.g., ChemiDoc) or X-ray film.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with antibodies against total AMPKα and total ACC.
-
The ratio of the phosphorylated protein signal to the total protein signal is then calculated to determine the relative level of activation.
-
dot graph "Western_Blot_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];
// Node Definitions start [label="Cell/Tissue Treatment\n(this compound or Metformin)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; lysis [label="Lysis & Protein Extraction"]; quant [label="Protein Quantification (BCA/Bradford)"]; prep [label="Sample Preparation\n(Laemmli Buffer & Boiling)"]; sds [label="SDS-PAGE"]; transfer [label="Protein Transfer to Membrane"]; block [label="Blocking"]; primary [label="Primary Antibody Incubation\n(e.g., anti-pAMPK)"]; secondary [label="Secondary Antibody Incubation"]; detect [label="ECL Detection & Imaging"]; analyze [label="Analysis: pAMPK / Total AMPK Ratio", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions start -> lysis; lysis -> quant; quant -> prep; prep -> sds; sds -> transfer; transfer -> block; block -> primary; primary -> secondary; secondary -> detect; detect -> analyze;
// Graph Attributes graph [bgcolor="#FFFFFF", splines=true]; node [penwidth=1, color="#5F6368"]; } General Western Blot Workflow
Summary and Conclusion
Both this compound and metformin are valuable tools for activating AMPK, but their distinct mechanisms of action can lead to different downstream effects and experimental outcomes.
-
This compound acts as a direct pharmacological activator by mimicking AMP, leading to a robust and often rapid activation of AMPK. However, it's important to note that ZMP can have AMPK-independent effects, potentially activating other AMP-sensitive enzymes.[3]
-
Metformin activates AMPK indirectly by inducing a state of cellular energy stress through mitochondrial inhibition. This mechanism more closely mimics physiological activation by nutrient deprivation. The effects of metformin can be cell-type specific and may involve pathways independent of AMPK.
The choice between this compound and metformin depends on the specific research question. This compound is often used as a positive control for direct AMPK activation in cell-based assays.[14] Metformin is more relevant for studies aiming to understand the effects of a clinically important anti-diabetic drug and for mimicking a state of mild energy stress. As demonstrated, the kinetics and downstream consequences of AMPK activation by these two compounds can differ, highlighting the importance of careful experimental design and interpretation.[11]
References
- 1. Enhanced activation of cellular AMPK by dual-small molecule treatment: this compound and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of AMP-activated protein kinase activity and expression in response to ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Frontiers | this compound, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound and metformin, but not exercise, increase muscle glucose transport through AMPK-, ERK-, and PDK1-dependent activation of atypical PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound and Metformin Exert AMPK-dependent Effects on INS-1E Pancreatic β-cell Apoptosis via Differential Downstream Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleosides block this compound-stimulated activation of AMPK in skeletal muscle and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Aicar vs. A-769662: A Comparative Guide to AMPK Activator Specificity
For researchers, scientists, and drug development professionals, selecting the appropriate tool to probe the AMP-activated protein kinase (AMPK) signaling pathway is critical. Both AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) and A-769662 are widely used AMPK activators, yet they exhibit distinct mechanisms of action and specificity. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the more specific AMPK activator for your research needs.
Executive Summary
A-769662 emerges as a more specific and direct activator of AMPK compared to this compound. While both compounds effectively activate AMPK, this compound's mechanism is indirect and it is known to have several off-target effects, complicating the interpretation of experimental results. In contrast, A-769662 directly binds to and allosterically activates the AMPK complex, demonstrating a higher degree of specificity.
Mechanism of Action
This compound , a cell-permeable nucleoside, is taken up by cells and phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1] ZMP is an analog of adenosine monophosphate (AMP) and activates AMPK by binding to the γ-subunit, mimicking the effects of a high AMP:ATP ratio.[1] This indirect activation mechanism means that this compound's effects are dependent on intracellular enzymatic conversion.
A-769662 , a thienopyridone, is a direct allosteric activator of AMPK.[2][3][4] It binds to a site at the interface of the α and β subunits of the AMPK complex, independent of the AMP binding site on the γ-subunit.[5] A-769662 activates AMPK by both allosteric activation and by inhibiting the dephosphorylation of the activating phosphorylation site, Threonine-172 (Thr172), on the α-subunit.[2][3][4]
Specificity and Off-Target Effects
The primary distinction between these two activators lies in their specificity.
This compound is known to have numerous AMPK-independent effects.[1][6][7] Due to the high intracellular concentrations of ZMP required for AMPK activation, it can interfere with other cellular processes.[1] For example, this compound-induced apoptosis in certain cancer cells has been shown to be independent of AMPK.[1]
A-769662 is considered a more specific AMPK activator.[2][3][4] Studies have shown that the effects of A-769662 on the phosphorylation of the downstream AMPK target, acetyl-CoA carboxylase (ACC), are completely abolished in cells lacking AMPK.[2][3][4] However, at higher concentrations, some AMPK-independent effects of A-769662 have been reported, including inhibition of the 26S proteasome.[8]
Quantitative Comparison of AMPK Activation
| Feature | This compound | A-769662 | Reference |
| Mechanism | Indirect, AMP mimetic | Direct, allosteric | [1][5] |
| Binding Site | γ-subunit (AMP binding site) | α/β subunit interface | [1][5] |
| Potency (EC50) | 40-50 fold less potent than AMP | ~0.8 µM (cell-free) | [1][8] |
| Specificity | Lower, known off-target effects | Higher, more specific to AMPK | [1][6][9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and a typical experimental workflow for assessing AMPK activation, the following diagrams are provided.
Caption: Mechanisms of AMPK activation by this compound and A-769662.
Caption: A typical experimental workflow to measure AMPK activation.
Detailed Experimental Protocols
AMPK Activation Assay via Western Blot
This protocol is a standard method to assess the activation state of AMPK by measuring the phosphorylation of AMPK itself at Threonine-172 and its downstream target, ACC, at Serine-79.
1. Cell Culture and Treatment:
-
Plate cells (e.g., primary hepatocytes, C2C12 myotubes) at an appropriate density and allow them to adhere overnight.[10]
-
Serum starve the cells for 2-3 hours prior to treatment to reduce basal signaling.[11]
-
Treat cells with desired concentrations of this compound (e.g., 0.5-2 mM) or A-769662 (e.g., 1-100 µM) for a specified time (e.g., 30-60 minutes).[2][10]
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.
4. Western Blot Analysis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for phosphorylated AMPK (Thr172), total AMPK, phosphorylated ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the catalytic activity of AMPK.
1. Immunoprecipitation of AMPK:
-
Lyse treated cells as described above.
-
Incubate a specific amount of cell lysate (e.g., 30 µg) with anti-AMPKα1 or anti-AMPKα2 antibodies overnight at 4°C.[10][11]
-
Add protein A/G-agarose beads to capture the antibody-AMPK complexes.
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
2. Kinase Reaction:
-
Resuspend the immunoprecipitated AMPK complexes in a kinase assay buffer containing a substrate peptide (e.g., SAMS peptide), ATP (including [γ-³²P]ATP for radioactive detection or unlabeled ATP for non-radioactive methods), and necessary cofactors.[12][13]
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).[12]
3. Detection of Substrate Phosphorylation:
-
Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[13]
-
Non-radioactive methods: Utilize ELISA-based assays with phospho-specific antibodies against the substrate or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™ Kinase Assay).[12]
Conclusion
For researchers seeking a highly specific and direct activator of AMPK, A-769662 is the superior choice over this compound . Its direct allosteric mechanism of action and reduced off-target effects provide clearer, more interpretable results in studies focused on the physiological roles of AMPK. While this compound remains a useful tool, particularly in historical contexts, its indirect activation and propensity for AMPK-independent effects necessitate careful experimental design and validation to ensure that observed phenotypes are indeed mediated by AMPK. The choice between these compounds will ultimately depend on the specific experimental goals, with a strong recommendation for A-769662 when specificity is paramount.
References
- 1. mdpi.com [mdpi.com]
- 2. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. AMPK Activation by A-769662 Controls IL-6 Expression in Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced activation of cellular AMPK by dual-small molecule treatment: this compound and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. 4.9. AMPK Activity Assay [bio-protocol.org]
- 13. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
Validating AICAR-Specific Effects: A Comparative Guide to Using AMPK siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the AMP-activated protein kinase (AMPK)-dependent effects of the widely used pharmacological activator, AICAR (5-aminoimidazole-4-carboxamide ribonucleoside). We delve into the use of AMPK siRNA as a primary validation tool, offering detailed experimental protocols and quantitative data. Furthermore, we objectively compare this approach with alternative methods, providing the necessary information to select the most appropriate strategy for your research needs.
Introduction to this compound and the AMPK Signaling Pathway
This compound is a cell-permeable adenosine analog that, once inside the cell, is phosphorylated to ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), an AMP analog.[1] ZMP mimics the effects of AMP, leading to the allosteric activation of AMPK.[1] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2] Activated AMPK works to restore cellular energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[3]
However, a growing body of evidence suggests that this compound can exert effects independent of AMPK activation, potentially leading to misinterpretation of experimental results.[1][2][4] These off-target effects underscore the critical need for robust validation methods to ensure that the observed cellular responses to this compound treatment are indeed mediated by AMPK.
The AMPK Signaling Pathway
The activation of AMPK by this compound initiates a signaling cascade that impacts numerous downstream targets to modulate cellular metabolism and function.
Comparison of Methods for Validating this compound-Specific Effects
The gold standard for attributing an observed effect to a specific protein is to demonstrate the absence of this effect when the protein is removed or inhibited. In the context of this compound, this means showing that its effects are diminished or abolished when AMPK is knocked down, knocked out, or pharmacologically inhibited.
| Method | Principle | Advantages | Disadvantages |
| AMPK siRNA | Transiently reduces the expression of AMPKα catalytic subunits using small interfering RNA. | - Relatively straightforward and cost-effective.- High specificity for the target mRNA.- Allows for dose-dependent knockdown. | - Incomplete knockdown can lead to residual protein activity.- Off-target effects are possible.- Transient effect, not suitable for long-term studies. |
| Pharmacological Inhibition (e.g., Compound C) | Uses a small molecule inhibitor to block the catalytic activity of AMPK. | - Easy to implement and provides rapid results.- Dose-dependent inhibition. | - Compound C has known AMPK-independent off-target effects.[2][5] - Potential for incomplete inhibition. |
| Genetic Knockout (e.g., CRISPR-Cas9 or KO mice) | Permanently removes the gene encoding for AMPKα subunits. | - Complete and permanent loss of protein function.- High specificity. | - Technically challenging and time-consuming to generate knockout cell lines or animals.- Potential for compensatory mechanisms to arise. |
Using AMPK siRNA for Validation: An Experimental Workflow
Employing siRNA to knockdown AMPK is a widely used and effective method to confirm that the cellular effects of this compound are indeed mediated by AMPK. The following workflow outlines the key steps in this process.
References
- 1. mdpi.com [mdpi.com]
- 2. AMPK-dependent and independent effects of this compound and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK-dependent and independent effects of this compound and compound C on T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Exercise Mimetic: A Comparative Guide to AICAR- and Exercise-Induced AMPK Activation
For researchers, scientists, and drug development professionals, understanding the nuances of AMP-activated protein kinase (AMPK) activation is critical for developing novel therapeutics targeting metabolic diseases. While both the pharmacological agent AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) and physical exercise are potent activators of this master metabolic regulator, the physiological and molecular outcomes exhibit both remarkable similarities and critical differences. This guide provides an objective comparison of this compound-induced and exercise-induced AMPK activation, supported by experimental data and detailed methodologies.
At a Glance: this compound vs. Exercise
| Feature | This compound-Induced AMPK Activation | Exercise-Induced AMPK Activation |
| Primary Activation Mechanism | Intracellular conversion to ZMP, an AMP analog, which allosterically activates AMPK.[1] | Increased cellular AMP:ATP ratio due to ATP hydrolysis during muscle contraction.[2][3] |
| Systemic Effects | Primarily metabolic shifts mimicking a state of energy depletion.[4][5] | Broad physiological adaptations including cardiovascular, musculoskeletal, and neurological changes.[6][7] |
| Tissue Specificity | Can act on various tissues including skeletal muscle, liver, and adipose tissue.[4] | Primarily targets contracting skeletal muscle, with secondary systemic effects.[8] |
| Downstream Signaling | Activates pathways involved in glucose uptake and fatty acid oxidation.[2][4] | Activates a wider range of signaling cascades, including those involved in mitochondrial biogenesis and angiogenesis.[6][9] |
| Long-term Adaptations | Can induce some exercise-like adaptations such as increased mitochondrial enzymes and GLUT4 content.[10][11] | Leads to comprehensive physiological remodeling, including increased muscle mass, improved insulin sensitivity, and enhanced cardiovascular function.[12] |
| Known Side Effects/Limitations | Poor oral bioavailability and potential for AMPK-independent off-target effects.[4] | Risk of injury, requires physical capability, and benefits are dependent on intensity and duration. |
Signaling Pathways: A Visual Comparison
The activation of AMPK by this compound and exercise, while converging on the same central enzyme, originates from distinct upstream signals.
Quantitative Comparison of AMPK Activation and Downstream Effects
The following tables summarize key quantitative data from comparative studies.
Table 1: Effects of Acute this compound Administration vs. Acute Exercise on AMPK Signaling in Rat Soleus Muscle
| Treatment | p-AMPKα (Thr172) (fold increase vs. control) | p-ACCβ (Ser218) (fold increase vs. control) |
| Acute this compound | No significant change | Significant increase |
| Acute Exercise | ~1.6 | ~4.9 |
Data adapted from a study in male Sprague-Dawley rats.[11]
Table 2: Attenuation of Exercise-Induced AMPK Activation after 10 Days of this compound Treatment or Exercise Training in Rat Soleus Muscle
| Pre-treatment (10 days) | Subsequent Acute Exercise-Induced p-AMPKα (Thr172) (fold increase vs. control) | Subsequent Acute Exercise-Induced p-ACCβ (Ser218) (fold increase vs. control) |
| None (Control) | ~1.6 | ~4.9 |
| This compound | ~1.3 (non-significant) | ~3.0 (significant) |
| Exercise Training | Abolished | ~2.0 (non-significant) |
Data adapted from a study in male Sprague-Dawley rats.[10][11]
Table 3: this compound and Exercise Effects on SIRT3 and MnSOD Protein Levels in Mouse Skeletal Muscle
| Treatment | SIRT3 Protein Abundance (relative to control) | MnSOD Protein Abundance (relative to control) |
| This compound (4 weeks) | Increased (AMPKα2-dependent) | Increased (AMPKα2-dependent) |
| Exercise Training (6.5 weeks) | Increased (AMPKα2-dependent) | Increased (AMPKα2-dependent) |
Data adapted from studies in wild-type and AMPKα2 kinase-dead mice.[9][13][14]
Experimental Protocols
1. Animal Models and Treatment Regimens:
-
This compound Administration: Studies often utilize male Sprague-Dawley rats or C57Bl/6J mice.[1][11] this compound is typically administered via intraperitoneal (i.p.) injection at dosages ranging from 0.5 mg/g to 1 mg/g body weight.[11] For chronic studies, daily injections are performed for durations of 10 days to 4 weeks.[9][10]
-
Exercise Protocols:
2. Measurement of AMPK Activation and Downstream Signaling:
-
Western Blotting: This is a primary method to assess the phosphorylation status of AMPK and its downstream targets, which is indicative of their activation state.
-
Sample Preparation: Skeletal muscle or other tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.[15]
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are incubated with primary antibodies specific for phosphorylated AMPKα at Threonine 172 (p-AMPKα Thr172) and phosphorylated Acetyl-CoA Carboxylase β at Serine 218 (p-ACCβ Ser218).[16] Total protein levels of AMPKα and ACCβ are also measured as loading controls.
-
Detection: Secondary antibodies conjugated to horseradish peroxidase are used, and signals are detected using enhanced chemiluminescence.
-
3. AMPK Activity Assay:
-
Immunoprecipitation: AMPK is immunoprecipitated from tissue lysates using specific antibodies.
-
Kinase Assay: The enzymatic activity of the immunoprecipitated AMPK is quantified by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into a synthetic peptide substrate, such as the "SAMS" peptide.[17] Alternatively, non-radioactive assays using specific antibodies to detect the phosphorylated substrate are available.[15][18][19]
4. Measurement of Glucose Uptake:
-
In Vivo: 2-deoxy-[³H]glucose is administered to animals, and its accumulation in tissues is measured as an indicator of glucose uptake.
-
Ex Vivo: Isolated muscles (e.g., soleus, extensor digitorum longus) are incubated with 2-deoxy-[³H]glucose to measure glucose transport.
Logical Workflow for Comparing this compound and Exercise
Conclusion
This compound serves as a valuable research tool to probe the downstream consequences of AMPK activation, offering a more targeted and less physiologically complex intervention than exercise.[10] It has been instrumental in demonstrating that AMPK activation is sufficient to induce many of the metabolic benefits associated with exercise, such as increased glucose uptake and fatty acid oxidation.[4][20] However, it is crucial to recognize that this compound does not fully replicate the multifaceted effects of physical exercise.[10][11] Exercise engages a broader array of signaling networks and physiological systems, leading to more comprehensive health benefits that extend beyond the direct metabolic actions of AMPK.[6] Furthermore, the potential for AMPK-independent effects of this compound necessitates careful interpretation of experimental results.[4][21] For drug development professionals, while this compound itself has limitations for clinical use, understanding its mechanism of action provides a foundation for the development of more specific and potent AMPK activators as potential therapeutics for metabolic disorders.[5][22]
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hsetdata.com [hsetdata.com]
- 6. frontiersin.org [frontiersin.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Effect of exercise intensity on skeletal muscle AMPK signaling in humans [dro.deakin.edu.au]
- 9. Frontiers | AMP-activated protein kinase controls exercise training- and this compound-induced increases in SIRT3 and MnSOD [frontiersin.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 12. m.youtube.com [m.youtube.com]
- 13. AMP-activated protein kinase controls exercise training- and this compound-induced increases in SIRT3 and MnSOD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "AMP-Activated Protein Kinase Controls Exercise Training - And this compound-In" by Josef Brandauer, Marianne A. Andersen et al. [cupola.gettysburg.edu]
- 15. 4.9. AMPK Activity Assay [bio-protocol.org]
- 16. Measurement of AMP-activated protein kinase activity and expression in response to ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. Whole Body Deletion of AMP-activated Protein Kinase β2 Reduces Muscle AMPK Activity and Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. researchgate.net [researchgate.net]
Validating AICAR's Mechanism of Action: A Comparative Guide Using Genetic Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is widely utilized as a pharmacological activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. However, accumulating evidence reveals that this compound can exert effects independent of AMPK. This guide provides a comparative analysis of this compound's performance against other alternatives, leveraging experimental data from genetic knockout models to dissect its AMPK-dependent and -independent actions.
This guide will delve into the quantitative data from studies using wild-type and AMPK knockout models, present detailed experimental protocols for key assays, and visualize the underlying signaling pathways and experimental workflows.
This compound's Dual Personality: AMPK-Dependent and -Independent Effects
This compound enters the cell and is phosphorylated to ZMP, an analog of AMP, which then allosterically activates AMPK. Activated AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP. However, the use of AMPK knockout (KO) models has been instrumental in revealing that not all of this compound's effects are mediated through this central energy sensor.
Comparative Analysis of AMPK Activators
To validate the specificity of this compound, it is essential to compare its effects with other AMPK activators, such as the direct allosteric activator A-769662 and the indirect activator metformin. Genetic knockout models, where one or more subunits of the AMPK protein are absent, provide a clean background to distinguish between on-target and off-target effects.
| Compound | Target | Mechanism of Action | AMPK-Dependent Effects | AMPK-Independent Effects |
| This compound | AMPK | Converted to ZMP, an AMP analog, which allosterically activates AMPK. | Increased glucose uptake and fatty acid oxidation. Inhibition of muscle atrophy.[1] | Inhibition of glucose phosphorylation in hepatocytes.[2] Apoptosis induction in certain cancer cells. |
| A-769662 | AMPK | Direct allosteric activator. | Potent phosphorylation of ACC. | Effects on ATP release from astrocytes are preserved in AMPK α1/α2 null cells. |
| Metformin | Complex I of the electron transport chain | Indirectly activates AMPK by increasing the cellular AMP/ATP ratio. | Prevention of inflammation-associated muscle wasting (less effective than this compound).[1] | Inhibition of hepatic glucose phosphorylation.[2] Anti-apoptotic effects in pancreatic β-cells under specific conditions.[3] |
Quantitative Data from Genetic Knockout Studies
The following tables summarize quantitative data from studies comparing the effects of this compound and its alternatives in wild-type (WT) versus AMPK knockout (KO) models.
Table 1: Effect of AMPK Activators on Acetyl-CoA Carboxylase (ACC) Phosphorylation
| Cell Type | Genotype | Treatment | Fold Change in pACC/ACC (vs. Untreated WT) | Reference |
| Mouse Hepatocytes | Wild-Type | This compound | ~2.5 | Fritzen et al., 2015 |
| Mouse Hepatocytes | AMPK α1/α2 KO | This compound | ~1.0 (No significant increase) | Fritzen et al., 2015 |
| Mouse Hepatocytes | Wild-Type | A-769662 | ~4.0 | Fritzen et al., 2015 |
| Mouse Hepatocytes | AMPK α1/α2 KO | A-769662 | ~1.0 (No significant increase) | Fritzen et al., 2015 |
| Mouse Hepatocytes | Wild-Type | Metformin | ~1.8 | Fritzen et al., 2015 |
| Mouse Hepatocytes | AMPK α1/α2 KO | Metformin | ~1.0 (No significant increase) | Fritzen et al., 2015 |
Table 2: Effect of this compound and Metformin on Cancer-Induced Muscle Wasting
| Animal Model | Treatment | Change in Gastrocnemius Muscle Weight (vs. Healthy Control) | Reference |
| C26 Tumor-Bearing Mice (WT) | Vehicle | -20% | [1] |
| C26 Tumor-Bearing Mice (WT) | This compound | -10% (Significant protection) | [1] |
| C26 Tumor-Bearing Mice (WT) | Metformin | -18% (No significant protection) | [1] |
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: this compound signaling pathway, highlighting both AMPK-dependent and -independent routes.
Caption: Experimental workflow for validating this compound's mechanism using knockout models.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key experiments used to assess the effects of AMPK activators.
Western Blot for Phosphorylated AMPK (p-AMPK) and ACC (p-ACC)
This protocol outlines the steps for detecting the phosphorylation status of AMPK and its downstream target ACC, a common method to assess AMPK activation.
1. Cell Lysis and Protein Quantification:
-
Culture wild-type and AMPK knockout cells to 80-90% confluency.
-
Treat cells with this compound, A-769662, metformin, or vehicle control for the desired time and concentration.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Scrape cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run at 150V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
3. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC (typically at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Prepare enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify band intensity using densitometry software (e.g., ImageJ) and normalize phosphorylated protein levels to total protein levels.
2-Deoxyglucose (2-DG) Uptake Assay
This assay measures the rate of glucose uptake into cells, a key metabolic effect of AMPK activation.
1. Cell Preparation and Starvation:
-
Seed cells (e.g., myotubes, adipocytes) in a 24-well plate and allow them to differentiate if necessary.
-
Wash cells twice with PBS.
-
Starve cells in serum-free, low-glucose DMEM for 2-4 hours.
2. Stimulation and Glucose Uptake:
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM HEPES, pH 7.4).
-
Pre-incubate cells with this compound or other compounds in KRH buffer for the desired time.
-
Initiate glucose uptake by adding 10 µM 2-deoxy-D-[³H]glucose (1 µCi/ml) and incubate for 10-15 minutes at 37°C.
3. Termination and Lysis:
-
Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells in 0.5 M NaOH.
4. Scintillation Counting and Data Analysis:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of parallel wells for normalization.
-
Calculate the rate of glucose uptake (e.g., in pmol/min/mg protein).
Conclusion
The validation of this compound's mechanism of action necessitates the use of genetic knockout models. The data clearly demonstrate that while many of this compound's metabolic benefits are mediated through AMPK, it also possesses significant AMPK-independent effects. For researchers aiming to specifically target AMPK, alternative activators like A-769662 may offer greater specificity. Metformin, while also activating AMPK, does so indirectly and has its own distinct set of on- and off-target effects. The careful selection of pharmacological tools, coupled with rigorous validation in appropriate genetic models, is crucial for accurately interpreting experimental results and advancing our understanding of cellular metabolism and drug action.
References
AICAR Cross-Reactivity in Kinase Activity Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity profile of AICAR (Acadesine, 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside), a widely used activator of AMP-activated protein kinase (AMPK). While this compound is a valuable tool for studying AMPK signaling, it is crucial to understand its potential off-target effects to ensure accurate interpretation of experimental results. This guide objectively compares this compound's effects on its primary target with its known interactions with other signaling pathways, supported by mechanistic insights and detailed experimental considerations.
Executive Summary
This compound is a cell-permeable nucleoside that is phosphorylated intracellularly to ZMP, an analog of adenosine monophosphate (AMP). ZMP allosterically activates AMPK, a central regulator of cellular energy homeostasis.[1] However, accumulating evidence indicates that this compound can exert numerous effects independent of AMPK, suggesting cross-reactivity with other kinases and metabolic enzymes. While comprehensive quantitative screening data from large kinase panels for this compound is not publicly available, this guide summarizes the known AMPK-dependent and -independent effects of this compound to provide a qualitative comparison of its target engagement.
Comparison of this compound's Kinase and Off-Target Activities
Due to the lack of publicly available quantitative kinase profiling data (e.g., IC50 or Ki values from a broad kinase panel screen), this table summarizes the known molecular targets and pathways affected by this compound, distinguishing between its intended AMPK-dependent effects and its off-target, AMPK-independent activities.
| Target/Pathway | Primary Target/Off-Target | Known Effect of this compound | AMPK-Dependence | Supporting Evidence |
| AMP-activated protein kinase (AMPK) | Primary Target | Allosteric activation | Dependent | Intracellular conversion to ZMP, an AMP analog, directly binds to the γ-subunit of AMPK, leading to its activation.[1] |
| mTOR Signaling Pathway | Off-Target | Inhibition of mTORC1 | Primarily Dependent | AMPK activation by this compound leads to the phosphorylation and inhibition of key components of the mTORC1 pathway.[1][2] |
| Activation of mTORC2 | Dependent | This compound-mediated activation of mTORC2 has been shown to be dependent on AMPK.[1] | ||
| Purine Metabolism | Off-Target | Inhibition of enzymes in de novo purine synthesis | Independent | This compound's structural similarity to intermediates in purine biosynthesis can lead to feedback inhibition of the pathway.[1] |
| Pyrimidine Metabolism | Off-Target | Inhibition of UMP-synthase | Independent | This compound treatment can lead to defects in pyrimidine synthesis.[3] |
| Adenosine Signaling | Off-Target | Increase in extracellular adenosine | Independent | This compound can compete for nucleoside transporters, leading to increased extracellular adenosine levels.[3] |
| p38 MAPK Signaling | Off-Target | Activation | Dependent | This compound-induced activation of p38 MAPK has been shown to be mediated through an AMPK-TAK1 signaling axis.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams illustrate the primary signaling pathway of this compound and a general workflow for assessing kinase inhibitor selectivity.
Caption: this compound signaling pathways, including AMPK-dependent and -independent effects.
Caption: General workflow for an in vitro kinase activity assay.
Experimental Protocols
While specific protocols for large-scale kinase screening of this compound are not publicly available, the following section outlines the general methodologies for in vitro kinase activity assays that are commonly used to determine the selectivity of small molecule inhibitors.
In Vitro Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This method directly measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate and is considered a gold standard for kinase activity measurement.
1. Reagents and Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide or protein substrates
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Quench solution (e.g., phosphoric acid)
-
Filter paper (e.g., P81 phosphocellulose)
-
Scintillation counter
2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the test compound (this compound) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a quench solution.
-
Spot a portion of the reaction mixture onto filter paper.
-
Wash the filter paper extensively to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity retained on the filter paper, which corresponds to the amount of phosphorylated substrate, using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each compound concentration relative to the vehicle control and determine the IC50 value if applicable.
In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This method measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
1. Reagents and Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide or protein substrates
-
Test compound (this compound)
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Reagent (to terminate the kinase reaction and deplete remaining ATP)
-
Kinase Detection Reagent (to convert ADP to ATP and generate a luminescent signal)
-
Luminometer
2. Assay Procedure:
-
Set up the kinase reaction as described for the radiometric assay, but using non-radiolabeled ATP.
-
After the incubation period, add the ADP-Glo™ Reagent to stop the kinase reaction and remove the unconsumed ATP.
-
Incubate to allow for complete ATP depletion.
-
Add the Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the kinase reaction back to ATP, and a luciferase/luciferin system to produce light.
-
Measure the luminescent signal using a luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition and IC50 values as described above.
Conclusion
This compound is a potent activator of AMPK and a valuable research tool. However, researchers must be aware of its potential for off-target effects, particularly its ability to interfere with nucleotide metabolism and influence other signaling pathways in an AMPK-independent manner. The lack of comprehensive, publicly available quantitative kinase screening data for this compound highlights the importance of careful experimental design and data interpretation. When using this compound, it is recommended to employ complementary approaches, such as using more specific AMPK activators or genetic models (e.g., AMPK knockout cells or animals), to confirm that the observed effects are indeed mediated by AMPK.[5][6] Future studies involving broad-panel kinase screening of this compound would be highly beneficial to the scientific community for a more complete understanding of its selectivity profile.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Interaction between the AMP-activated protein kinase and mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces cyclooxygenase-2 expression through AMP-activated protein kinase-transforming growth factor-beta-activated kinase 1-p38 mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. AMPK-dependent and independent effects of this compound and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of AICAR and Other Pharmacological AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
AMP-activated protein kinase (AMPK) serves as a central regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, cancer, and other conditions. A variety of pharmacological agents have been identified that activate AMPK through diverse mechanisms. This guide provides a comparative overview of AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) and other prominent AMPK activators, including metformin, salicylate, and A-769662, with a focus on their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation.
Mechanisms of Action: A Tale of Two Pathways
Pharmacological AMPK activators can be broadly categorized into two groups based on their mechanism of action: indirect and direct activators.
Indirect Activators: These compounds increase the cellular AMP:ATP or ADP:ATP ratio, which is the primary physiological trigger for AMPK activation. A higher ratio leads to allosteric activation of AMPK and promotes its phosphorylation at Threonine 172 (Thr172) within the α-catalytic subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).
-
This compound: A cell-permeable nucleoside, this compound is phosphorylated intracellularly by adenosine kinase to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide).[1] ZMP is an AMP analog that mimics the effects of AMP, leading to the allosteric activation of AMPK.[1]
-
Metformin: A widely prescribed biguanide for type 2 diabetes, metformin indirectly activates AMPK primarily by inhibiting Complex I of the mitochondrial respiratory chain.[2] This inhibition leads to a decrease in ATP production and a subsequent increase in the AMP:ATP ratio.
-
Phenformin: Another biguanide that, similar to metformin, inhibits the mitochondrial respiratory chain to increase the cellular AMP:ATP ratio.
Direct Activators: These compounds bind directly to the AMPK complex, causing a conformational change that leads to its activation, often independent of cellular nucleotide levels.
-
A-769662: A potent, reversible, and allosteric activator that binds to a site on the β1 subunit of the AMPK complex.[3] This binding both allosterically activates the enzyme and inhibits its dephosphorylation at Thr172.[3]
-
Salicylate: The active metabolite of aspirin, salicylate also directly activates AMPK. It binds to the same site on the β1 subunit as A-769662, leading to allosteric activation and protection against dephosphorylation.
The following diagram illustrates the distinct activation pathways of these compounds.
Quantitative Comparison of AMPK Activators
The efficacy of AMPK activators can be quantified by various parameters, including their half-maximal effective concentration (EC50) for AMPK activation and their half-maximal inhibitory concentration (IC50) for downstream processes like fatty acid synthesis. The following table summarizes key quantitative data for this compound and other activators.
| Activator | Mechanism | Target | Cell/System | Parameter | Value | Reference |
| This compound | Indirect | AMPK | Cardiomyocytes | AMPK Phosphorylation | Significant increase at 2 mM | [4] |
| ACC | Cardiomyocytes | ACC Phosphorylation | Significant increase at 2 mM | [4] | ||
| A-769662 | Direct | AMPK | Purified rat liver AMPK | EC50 | 0.8 µM | [3] |
| Fatty Acid Synthesis | Primary rat hepatocytes | IC50 | 3.2 µM | [3] | ||
| Na+/K+-ATPase (off-target) | Purified rat and human kidney cells | IC50 | 57 µM (rat), 220 µM (human) | [4] | ||
| Metformin | Indirect | AMPK | Cardiomyocytes | AMPK Phosphorylation | Significant increase at 2 mM | [4] |
| ACC | Cardiomyocytes | ACC Phosphorylation | Significant increase at 2 mM | [4] | ||
| Lipogenesis | Primary mouse hepatocytes | Inhibition | Dose-dependent (0.1-1 mM) | [5] | ||
| Salicylate | Direct | Lipogenesis | Primary mouse hepatocytes | Inhibition | Dose-dependent (0.5-5 mM) | [5] |
| Cancer Cell Survival | Prostate and lung cancer cells | Inhibition | <1.0 mM | [6] |
Note: EC50 and IC50 values can vary depending on the cell type, experimental conditions, and the specific isoform of AMPK being targeted.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of AMPK activators.
Western Blot for Phospho-AMPK (Thr172) and Phospho-ACC (Ser79)
This protocol is used to determine the activation state of AMPK by measuring the phosphorylation of its catalytic subunit at Threonine 172 and its downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79.
Methodology:
-
Cell Lysis:
-
Treat cells with AMPK activators for the desired time and concentration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and phospho-ACC (Ser79) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe with antibodies against total AMPKα and total ACC for normalization.
-
In Vitro Kinase Assay using Radiolabeled ATP
This assay directly measures the catalytic activity of AMPK by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate peptide.
Methodology:
-
Immunoprecipitation of AMPK (optional):
-
Lyse cells and immunoprecipitate AMPK using an antibody specific to one of its subunits.
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing the AMPK enzyme (from cell lysate or purified), a specific peptide substrate (e.g., SAMS peptide), and a kinase buffer containing MgCl₂ and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
-
Washing:
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Scintillation Counting:
-
Place the washed P81 paper in a scintillation vial with scintillation fluid.
-
Measure the amount of incorporated ³²P using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of the AMPK enzyme (e.g., in pmol/min/mg protein).
-
Fatty Acid Oxidation Assay
This assay measures the rate at which cells metabolize fatty acids, a process that is stimulated by AMPK activation.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., hepatocytes, myotubes) to confluence.
-
Treat the cells with the AMPK activators of interest.
-
-
Incubation with Radiolabeled Fatty Acid:
-
Incubate the cells with a medium containing a radiolabeled fatty acid, such as [¹⁴C]palmitate, complexed to BSA.
-
-
Trapping of ¹⁴CO₂:
-
During the incubation, the cells will oxidize the [¹⁴C]palmitate, producing ¹⁴CO₂.
-
Trap the evolved ¹⁴CO₂ using a filter paper soaked in a CO₂-trapping agent (e.g., sodium hydroxide) placed in the well or a sealed flask.
-
-
Measurement of Radioactivity:
-
After the incubation period, remove the filter paper and measure the amount of trapped ¹⁴CO₂ using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of fatty acid oxidation based on the amount of ¹⁴CO₂ produced per unit of time and protein.
-
Glucose Uptake Assay
This assay measures the rate of glucose transport into cells, another key metabolic process enhanced by AMPK activation.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., adipocytes, muscle cells) in appropriate media.
-
Treat cells with the desired AMPK activators.
-
-
Glucose Starvation:
-
Incubate the cells in a glucose-free medium for a short period to deplete intracellular glucose.
-
-
Incubation with Radiolabeled Glucose Analog:
-
Add a radiolabeled glucose analog, such as 2-deoxy-[³H]glucose, to the cells for a defined time. 2-deoxyglucose is taken up by glucose transporters and phosphorylated, but not further metabolized, trapping it inside the cell.
-
-
Washing and Lysis:
-
Wash the cells with ice-cold PBS to remove extracellular radiolabeled glucose analog.
-
Lyse the cells with a suitable lysis buffer (e.g., NaOH).
-
-
Scintillation Counting:
-
Transfer the cell lysate to a scintillation vial and measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the glucose uptake to the protein concentration of the cell lysate.
-
Summary and Concluding Remarks
The choice of an appropriate pharmacological AMPK activator for research or therapeutic development depends on several factors, including the desired mechanism of action, the target tissue or cell type, and the potential for off-target effects.
-
This compound serves as a valuable research tool for mimicking the effects of AMP-induced AMPK activation. However, its conversion to ZMP can lead to off-target effects on other AMP-sensitive enzymes.
-
Metformin is a clinically established drug with a well-characterized indirect mechanism of action. Its effects are pleiotropic and may not be solely mediated by AMPK.
-
A-769662 and Salicylate represent a class of direct AMPK activators with a more specific mechanism of action. Their isoform selectivity (preferentially activating β1-containing complexes) can be an advantage in targeting specific tissues. However, off-target effects have also been reported for A-769662.
The experimental protocols outlined in this guide provide a foundation for the quantitative comparison of these and other novel AMPK activators. Rigorous and standardized experimental design is crucial for elucidating the precise mechanisms and therapeutic potential of these compounds. Future research should continue to explore the isoform- and tissue-specific effects of these activators to develop more targeted and effective therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Metformin and salicylate synergistically activate liver AMPK, inhibit lipogenesis and improve insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK Activators as a Drug for Diabetes, Cancer and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metformin and salicylate synergistically activate liver AMPK, inhibit lipogenesis and improve insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salicylate activates AMPK and synergizes with metformin to reduce the survival of prostate and lung cancer cells ex vivo through inhibition of de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AICAR's Effects on Downstream Targets of AMPK
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of pharmacological agents is paramount. This guide provides an objective comparison of the effects of AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), a widely used AMP-activated protein kinase (AMPK) activator, on its key downstream targets. We will compare its performance with other common AMPK activators, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of the involved signaling pathways.
Introduction to this compound and AMPK Signaling
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1] When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated, leading to the phosphorylation of numerous downstream targets. This activation shifts cellular metabolism from anabolic processes (energy consumption) to catabolic processes (energy production).
This compound is a cell-permeable adenosine analog that, once inside the cell, is phosphorylated to ZMP (5-aminoimidazole-4-carboxamide ribonucleotide).[2] ZMP mimics the effects of AMP, binding to the γ-subunit of AMPK and leading to its allosteric activation and phosphorylation at Threonine-172 by upstream kinases like LKB1.[2] This makes this compound a valuable tool for studying the physiological consequences of AMPK activation.
This compound's Effects on Key Downstream Targets
The activation of AMPK by this compound triggers a cascade of phosphorylation events that modulate the activity of key proteins involved in lipid metabolism, mitochondrial biogenesis, and autophagy.
Acetyl-CoA Carboxylase (ACC)
ACC is a rate-limiting enzyme in fatty acid synthesis. AMPK phosphorylates and inactivates ACC, thereby inhibiting the production of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes fatty acid oxidation.
Studies have consistently shown that this compound treatment leads to increased phosphorylation of ACC at its inhibitory site (Ser79).[2][3][4] In some experimental models, prolonged this compound treatment not only increases the phosphorylation state of ACC but also leads to a decrease in the total protein content of ACC, further limiting lipogenesis. This dual action underscores this compound's potent effect on shifting metabolism towards fatty acid oxidation.[2]
Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α)
PGC-1α is a master regulator of mitochondrial biogenesis and function.[5] AMPK can activate PGC-1α both through direct phosphorylation and by increasing cellular NAD+ levels, which activates SIRT1, a deacetylase that targets PGC-1α.[6]
Treatment with this compound has been demonstrated to increase the expression and protein content of PGC-1α.[7] This upregulation is a key mechanism by which this compound promotes the formation of new mitochondria, enhancing the cell's oxidative capacity.
Unc-51 Like Autophagy Activating Kinase 1 (ULK1)
ULK1 is a serine/threonine kinase that is essential for the initiation of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. AMPK can directly phosphorylate ULK1 at multiple sites, including Ser555, leading to its activation and the induction of autophagy.[8]
Experimental data confirms that acute treatment with this compound increases the phosphorylation of ULK1 at its AMPK target site, Ser555, demonstrating a direct link between this compound-induced AMPK activation and the initiation of the autophagy pathway.[8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and other AMPK activators on the phosphorylation and expression of key downstream targets as reported in various studies.
Table 1: Effects of this compound on Downstream AMPK Targets
| Target Protein | Effect | Fold/Percent Change | Cell/Tissue Type | Reference |
| p-AMPK (Thr172) | Increase | ~14-fold | Rat Epididymal Fat | [9] |
| p-ACC (Ser79) | Increase | Significant increase | Mouse Epididymal Fat | [10] |
| Total ACC | Decrease | Significant decrease | Rat Adipocytes | [9] |
| PGC-1α Content | Increase | "Clearly increased" | Rat Adipocytes | [9] |
| p-ULK1 (Ser555) | Increase | Significant increase | C2C12 Cells | [8][11] |
Table 2: Comparison of AMPK Activators on Downstream Targets
| Activator | Target | Effect | Notes | Reference |
| This compound | p-ACC | Increase | Potent inducer of ACC phosphorylation. | [2] |
| Metformin | p-ACC | Increase | Also robustly increases ACC phosphorylation. | [2] |
| A-769662 | p-ACC | Increase | Direct allosteric activator; robustly increases phosphorylation. | [12] |
| This compound | PGC-1α | Increase | Increases PGC-1α protein expression. | [7] |
| Metformin | PGC-1α | Increase | Increases PGC-1α mRNA and protein expression in liver and muscle.[9][10][11] | [9][10][11] |
| A-769662 | PGC-1α | Increase | Chronic activation induces PGC-1α expression. | [13] |
| This compound | p-ULK1 | Increase | Acutely increases phosphorylation at Ser555. | [8] |
| Metformin | Autophagy | Induces | Activates AMPK and induces autophagy. | [14] |
| A-769662 | p-ULK1 | Suppresses | Can suppress ULK1 activity under certain conditions.[15] | [15][16] |
Note: The effects of AMPK activators can be cell-type and context-dependent. Direct quantitative comparisons across different studies should be made with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms described, the following diagrams were generated using Graphviz.
Caption: this compound activates AMPK, leading to the phosphorylation of ACC, ULK1, and increased expression of PGC-1α.
Caption: A typical experimental workflow for analyzing protein phosphorylation changes after this compound treatment.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for assessing AMPK activation and its downstream effects.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., C2C12 myotubes, HEK293, or primary hepatocytes) in appropriate culture dishes and grow to desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 75 mM in sterile dH2O).[17] The solution may require warming to 37°C to fully dissolve.[17]
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the final desired concentration (typically ranging from 0.5 mM to 2 mM).
-
Incubation: Replace the existing cell culture medium with the this compound-containing medium and incubate for the specified duration (ranging from 30 minutes for acute phosphorylation events to 24 hours for changes in protein expression).[17][18]
Western Blotting for Protein Phosphorylation
-
Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer and separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated target (e.g., anti-phospho-AMPKα Thr172, anti-phospho-ACC Ser79) and the total protein overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Densitometry is used to quantify the relative changes in protein phosphorylation, normalized to the total protein levels.
Conclusion
This compound is a potent and widely utilized pharmacological tool for activating AMPK and studying its downstream metabolic consequences. Experimental data robustly confirms that this compound treatment leads to the phosphorylation and inactivation of ACC, the increased expression of PGC-1α, and the activating phosphorylation of ULK1. These effects collectively promote a shift towards a catabolic state, characterized by increased fatty acid oxidation, mitochondrial biogenesis, and autophagy.
When compared to other AMPK activators like metformin and A-769662, this compound shows similar effects on key targets like ACC and PGC-1α. However, subtle differences in their mechanisms of action and potential off-target effects exist. For example, metformin's primary action is the inhibition of mitochondrial complex I, leading to an indirect activation of AMPK, while A-769662 is a direct allosteric activator.[19] The choice of activator should, therefore, be guided by the specific research question and experimental context. This guide provides a foundational understanding of this compound's role in modulating AMPK signaling, offering a valuable resource for researchers investigating metabolic regulation.
References
- 1. AMPK-dependent and independent effects of this compound and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Metformin Exert AMPK-dependent Effects on INS-1E Pancreatic β-cell Apoptosis via Differential Downstream Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Preconditioning of Cells with this compound-Riboside: Improved Cryopreservation and Cell-Type Specific Impacts on Energetics and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and metformin, but not exercise, increase muscle glucose transport through AMPK-, ERK-, and PDK1-dependent activation of atypical PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of PGC-1α, a nodal regulator of mitochondrial biogenesis1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PGC-1alpha, SIRT1 and AMPK, an energy sensing network that controls energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Metformin induces PGC-1α expression and selectively affects hepatic PGC-1α functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin increases the PGC-1alpha protein and oxidative enzyme activities possibly via AMPK phosphorylation in skeletal muscle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound | Cell Signaling Technology [cellsignal.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
AICAR vs. Physical Exercise: A Comparative Analysis of Metabolic Effects
An objective guide for researchers on the similarities and divergences between the AMPK activator AICAR and physical exercise in modulating metabolic pathways.
This compound (5-aminoimidazole-4-carboxamide ribonucleoside) has long been touted as an "exercise mimetic" due to its potent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis that is also activated during physical activity. This guide provides a detailed comparison of the metabolic effects of this compound and exercise, presenting quantitative data from experimental studies, outlining methodologies for key experiments, and illustrating the underlying signaling pathways. While both stimuli share the common upstream activator, AMPK, their downstream metabolic consequences exhibit both remarkable overlap and critical divergence.
I. Comparative Analysis of Key Metabolic Parameters
The following tables summarize quantitative data from studies directly comparing the effects of this compound and physical exercise on various metabolic parameters in skeletal muscle and other tissues.
Table 1: Effects on AMPK Activation and Downstream Signaling
| Parameter | Physical Exercise | This compound | Key Findings & Citations |
| AMPKα2 Activity | ↑ (3.7-fold in epitrochlearis muscle) | ↑ (5.6-fold in epitrochlearis muscle) | Both this compound and exercise significantly increase AMPKα2 activity in skeletal muscle.[1] |
| Acetyl-CoA Carboxylase (ACC) Phosphorylation | ↑ (3-fold from rest to low-intensity) | ↑ | Both stimuli lead to the phosphorylation and inactivation of ACC, a key enzyme in fatty acid synthesis, thereby promoting fatty acid oxidation. |
| Atypical Protein Kinase C (aPKC) Activation | Not required for glucose uptake | Required for glucose uptake | This compound-stimulated glucose transport is dependent on aPKC, whereas exercise-induced glucose transport is not, highlighting a key divergence in their signaling pathways.[2] |
Table 2: Effects on Glucose Metabolism
| Parameter | Physical Exercise | This compound | Key Findings & Citations |
| Muscle Glucose Uptake | ↑ | ↑ (~2.5-fold in isolated EDL) | Both this compound and exercise stimulate glucose uptake into skeletal muscle.[2] |
| GLUT4 Translocation | ↑ | ↑ (97.8% increase in GLUT-4 content in epitrochlearis) | The increase in glucose uptake is associated with the translocation of GLUT4 transporters to the plasma membrane.[1] |
| Muscle Glycogen Content | ↓ | No significant change or ↑ | Exercise typically leads to a decrease in muscle glycogen stores, while this compound administration has been shown to either not change or even increase glycogen content, suggesting a different overall impact on glycogen metabolism.[3][4] |
| Hepatic Glucose Production | ↑ (initially), then ↓ | ↓ | Exercise initially increases hepatic glucose production to meet energy demands, while this compound generally has an inhibitory effect. |
Table 3: Effects on Lipid Metabolism and Mitochondrial Biogenesis
| Parameter | Physical Exercise | This compound | Key Findings & Citations |
| Fatty Acid Oxidation | ↑ | ↑ | Both stimuli promote the burning of fats for energy. |
| Plasma Free Fatty Acids | ↑ | ↓ | Exercise mobilizes fatty acids from adipose tissue, leading to an increase in plasma levels, whereas this compound has been shown to decrease plasma fatty acids.[4] |
| Mitochondrial Biogenesis Markers (e.g., PGC-1α, Cytochrome C) | ↑ | ↑ | Both this compound and exercise can stimulate the production of new mitochondria. |
II. Signaling Pathways: Convergence and Divergence
While both this compound and exercise converge on the activation of AMPK, their downstream signaling cascades are not identical. The following diagrams illustrate these pathways.
Caption: Convergent activation of AMPK by exercise and this compound leading to shared metabolic outcomes.
Caption: Divergent signaling pathways for glucose uptake stimulated by this compound and exercise.
III. Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to enable researchers to replicate and build upon these findings.
Animal Models and Treatment
-
This compound Administration: this compound is typically dissolved in saline and administered via subcutaneous or intraperitoneal injection. Dosages in mice often range from 250 to 500 mg/kg body weight.
-
Exercise Protocols: Common exercise models include treadmill running and voluntary wheel running. Protocols vary in duration and intensity, from single bouts of acute exercise to chronic training regimens lasting several weeks.
Skeletal Muscle Biopsy
-
Procedure: Muscle samples (e.g., from the gastrocnemius or tibialis anterior) are excised from anesthetized animals, immediately frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.
Measurement of AMPK Activity
-
Western Blotting: The phosphorylation status of AMPK and its downstream targets (e.g., ACC) is a common method to assess its activation.
-
Lysate Preparation: Frozen muscle tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for phosphorylated and total forms of the proteins of interest.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and enhanced chemiluminescence (ECL) are used for detection.
-
Analysis of Gene Expression
-
Microarray Analysis:
-
RNA Extraction: Total RNA is isolated from muscle tissue using commercially available kits.
-
RNA Quality Control: RNA integrity is assessed using a bioanalyzer.
-
Hybridization: Labeled cRNA is hybridized to a microarray chip.
-
Data Analysis: Raw data is normalized, and statistical analysis is performed to identify differentially expressed genes.
-
Quantification of Glucose Uptake
-
In vivo: Radiolabeled glucose analogs (e.g., 2-deoxy-[³H]glucose) are infused, and their accumulation in tissues is measured.
-
In vitro: Isolated muscles or cultured muscle cells are incubated with radiolabeled glucose, and uptake is quantified.
Measurement of Mitochondrial Respiration
-
High-Resolution Respirometry: The oxygen consumption of isolated mitochondria or permeabilized muscle fibers is measured using an Oroboros Oxygraph or similar instrument. This allows for the assessment of the function of different complexes of the electron transport chain.
IV. Conclusion
This compound serves as a valuable pharmacological tool to investigate the metabolic roles of AMPK activation. While it successfully mimics several key metabolic effects of physical exercise, such as increased glucose uptake and fatty acid oxidation in skeletal muscle, it is not a perfect substitute. Crucial differences exist in their systemic effects, particularly concerning hepatic glucose metabolism, plasma lipid profiles, and the long-term effects on non-muscle tissues like the brain. Furthermore, the underlying signaling pathways for some shared outcomes, such as glucose transport, are distinct. Researchers and drug development professionals should consider these nuances when using this compound as an experimental model for exercise and in the development of therapeutic strategies targeting metabolic diseases. The data clearly indicate that while this compound can replicate certain cellular events of exercise, it does not encompass the full spectrum of physiological adaptations induced by physical activity.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound and metformin, but not exercise, increase muscle glucose transport through AMPK-, ERK-, and PDK1-dependent activation of atypical PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound treatment on glycogen metabolism in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Validating the Role of AMPK in AICAR's Effects: A CRISPR-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a widely utilized pharmacological agent for activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] For years, the effects of this compound were largely attributed to its ability to activate AMPK. However, a growing body of evidence suggests that this compound can exert numerous effects independent of AMPK, prompting a re-evaluation of its mechanism of action.[2][3] The advent of CRISPR-Cas9 gene-editing technology provides a powerful and precise tool to definitively dissect the AMPK-dependent and -independent effects of this compound. By creating clean genetic knockouts of AMPK, researchers can unequivocally determine which cellular responses to this compound are mediated by this key energy sensor.
This guide provides an objective comparison of this compound's effects in wild-type versus AMPK-knockout models, supported by experimental data and detailed protocols.
Mechanism of Action: AMPK-Dependent and Independent Pathways
This compound is a cell-permeable adenosine analog.[4] Once inside the cell, it is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK by binding to its γ subunit.[1][5] This activation triggers a cascade of downstream signaling events aimed at restoring cellular energy balance, such as increasing glucose uptake and fatty acid oxidation, while inhibiting anabolic processes like protein and cholesterol synthesis.[1][5][6]
However, studies in various cell types and animal models where AMPK has been genetically deleted using CRISPR have revealed that some of this compound's effects persist, demonstrating the existence of AMPK-independent pathways.[3][7] This highlights the critical need for genetic validation tools to accurately interpret data from studies using this compound.
Comparative Data: this compound Effects in Wild-Type vs. AMPK Knockout Models
The use of CRISPR-Cas9 to generate AMPK knockout models has been instrumental in differentiating the AMPK-dependent and -independent effects of this compound. The following table summarizes key findings from comparative studies.
| Cellular Process | Effect of this compound in Wild-Type (WT) Cells/Organisms | Effect of this compound in AMPK Knockout (KO) Cells/Organisms | Conclusion | References |
| Glucose Uptake | Increased glucose uptake in skeletal muscle. | Abolished or significantly impaired this compound-stimulated glucose uptake. | AMPK-Dependent | [1][4] |
| T-Cell Death (Ca2+-induced) | Inhibits T-cell death. | No effect on T-cell death. | AMPK-Dependent | [3][7][8] |
| T-Cell Activation & Cytokine Production | Inhibits T-cell activation and production of cytokines (e.g., IFN-γ, IL-2). | Inhibition of T-cell activation and cytokine production persists. | AMPK-Independent | [3][7][8] |
| Gluconeogenesis | Inhibits gluconeogenesis in the liver. | Inhibition of gluconeogenesis can still be observed. | Partially AMPK-Independent | [1] |
| Cell Proliferation (e.g., in MEF, glioma cells) | Inhibits cell proliferation. | Inhibition of proliferation persists. | AMPK-Independent | [1] |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathways, both dependent and independent of AMPK.
Caption: Experimental workflow for CRISPR-based validation of this compound's effects.
Experimental Protocols
Protocol 1: Generation of AMPKα Knockout Cell Line using CRISPR-Cas9
This protocol provides a general framework for knocking out the catalytic subunits of AMPK (PRKAA1 and PRKAA2) in a human cell line like HEK293, adapted from established methods.[9][10]
Materials:
-
Target cell line (e.g., HEK293)
-
Lentiviral CRISPR/Cas9 vectors (e.g., pLenti-CRISPRv2, containing Cas9 and a cloning site for the sgRNA)
-
sgRNA oligonucleotide sequences targeting PRKAA1 and PRKAA2
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin
-
Culture medium, FBS, and standard cell culture equipment
-
Antibodies for Western blot (anti-AMPKα, anti-p-AMPK, anti-Actin)
Methodology:
-
sgRNA Design and Cloning:
-
Design 2-3 unique sgRNAs targeting early exons of PRKAA1 and PRKAA2 using an online design tool to minimize off-target effects.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into the BsmBI restriction site of the pLenti-CRISPRv2 vector according to the manufacturer's protocol. Verify successful cloning by Sanger sequencing.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sequence-verified pLenti-CRISPRv2 construct (containing the AMPKα sgRNA) and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter and store at -80°C or use immediately.
-
-
Transduction of Target Cells:
-
Plate the target cells (e.g., HEK293) at an appropriate density.
-
The next day, infect the cells with the lentivirus at various multiplicities of infection (MOI) in the presence of polybrene (8 µg/mL).
-
-
Selection and Clonal Isolation:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium. The concentration should be predetermined from a kill curve for the specific cell line.
-
Maintain the selection for 5-7 days until non-transduced control cells are eliminated.
-
Isolate single cells from the surviving population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
-
Validation of Knockout Clones:
-
Expand the single-cell clones.
-
Screen for AMPKα protein loss via Western blot using an antibody that recognizes both α1 and α2 subunits.
-
Confirm the absence of the protein and the presence of indel mutations at the target genomic locus by Sanger sequencing of the PCR-amplified target region.
-
Protocol 2: Glucose Uptake Assay
This protocol measures the uptake of a fluorescent glucose analog (e.g., 2-NBDG) to compare the effect of this compound in wild-type vs. AMPK KO cells.
Materials:
-
Wild-type and AMPK KO cells
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Flow cytometer or fluorescence plate reader
Methodology:
-
Cell Plating:
-
Plate an equal number of wild-type and AMPK KO cells in 24-well plates and allow them to adhere overnight.
-
-
Serum Starvation:
-
The next day, wash the cells with PBS and incubate in serum-free medium for 3-4 hours.
-
-
This compound Treatment:
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with or without this compound (e.g., 1 mM) in KRH buffer for 30-60 minutes at 37°C.
-
-
Glucose Uptake:
-
Add 2-NBDG (e.g., 100 µM) to each well and incubate for 30 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
-
Quantification:
-
Lyse the cells in a suitable buffer.
-
Measure the fluorescence of the cell lysate using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
Alternatively, detach the cells and analyze 2-NBDG uptake on a per-cell basis using a flow cytometer.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the total protein content for each sample.
-
Compare the fold-change in glucose uptake upon this compound treatment between wild-type and AMPK KO cells. A significant increase in WT cells with a blunted or absent response in KO cells validates the AMPK-dependent role of this compound in this process.
-
Conclusion
The use of CRISPR-Cas9 to generate AMPK knockout models has been pivotal in clarifying the complex pharmacology of this compound. Experimental data conclusively demonstrate that while many of this compound's metabolic effects, such as stimulating glucose uptake in muscle, are indeed AMPK-dependent, other significant actions, including the modulation of immune cell function and inhibition of proliferation in certain cancer cells, occur through AMPK-independent mechanisms.[1][3][7] This distinction is crucial for drug development professionals and researchers. For studies aiming to specifically probe AMPK function, relying solely on this compound without genetic validation can lead to misinterpretation of results. Conversely, understanding the AMPK-independent effects of this compound may open new avenues for therapeutic applications. Therefore, employing precise genetic tools like CRISPR is not just an alternative but a mandatory step for validating the on-target effects of pharmacological agents in modern biomedical research.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bc9.co [bc9.co]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. AMPK-dependent and independent effects of this compound and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CRISPR knockout of AMPK-β1 and β2 [bio-protocol.org]
- 10. arxiv.org [arxiv.org]
The "Exercise Pill": A Comparative Analysis of Aicar and Other Exercise Mimetics
For Researchers, Scientists, and Drug Development Professionals
The allure of capturing the profound health benefits of physical exercise in a pill has driven significant research into a class of compounds known as "exercise mimetics." These small molecules aim to pharmacologically replicate the cellular and metabolic adaptations induced by physical exertion, offering potential therapeutic strategies for a range of conditions, from metabolic disorders to muscle wasting. This guide provides a comparative analysis of prominent exercise mimetics, focusing on their mechanisms of action, performance in preclinical models, and the experimental protocols used to evaluate them.
Key Compounds and Mechanisms of Action
Exercise mimetics primarily function by targeting key signaling nodes that regulate energy homeostasis and mitochondrial biogenesis. The compounds discussed here represent distinct mechanistic classes:
-
Aicar (Acadesine): An adenosine monophosphate (AMP) analog that activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy balance.[1][2]
-
GW501516 (Cardarine): A peroxisome proliferator-activated receptor delta (PPARδ) agonist. PPARδ is a nuclear receptor that plays a crucial role in fatty acid metabolism and muscle fiber type determination.
-
SLU-PP-332: An estrogen-related receptor (ERR) alpha, beta, and gamma agonist. ERRs are key regulators of mitochondrial biogenesis and function.[3]
-
Metformin: A widely used anti-diabetic drug that also activates AMPK, albeit through a different mechanism than this compound.
-
Resveratrol: A natural polyphenol found in grapes and other plants, suggested to have exercise-mimetic properties, partly through AMPK activation.[4]
Quantitative Performance Analysis
The following tables summarize the reported effects of these compounds on endurance, muscle fiber composition, and metabolic parameters in preclinical studies. It is important to note that these results are from various studies and may not be directly comparable due to differences in experimental protocols.
Table 1: Effects on Endurance Performance in Rodent Models
| Compound | Animal Model | Dosing Regimen | Endurance Improvement | Citation(s) |
| This compound | Mice | 4 weeks | 44% increase in running endurance | [5][6] |
| GW501516 | Untrained Mice | 3 weeks | 68.6% increase in running distance | [7] |
| Trained Mice | 3 weeks | 31.2% increase in running distance | [7] | |
| SLU-PP-332 | Mice | Not specified | ~70% longer run time, 45% farther distance | [8] |
| Metformin | Humans | 12 weeks of aerobic training | Blunted the exercise-induced increase in VO2peak | [9] |
| Resveratrol | Humans | Athletic training | 45% lower increase in maximum aerobic capacity compared to placebo | [10] |
Table 2: Effects on Skeletal Muscle Fiber Type
| Compound | Animal Model | Effect on Muscle Fiber Type | Citation(s) |
| This compound | Rats | Increased Type I and IIX fibers, decreased Type IIB fibers | [1][2][11] |
| GW501516 | Trained Mice | Increased proportion of Type I fibers by ~38% | [12] |
| SLU-PP-332 | Mice | Increased fatigue-resistant muscle fibers | [1] |
Table 3: Metabolic Effects
| Compound | Key Metabolic Effects | Citation(s) |
| This compound | Increased fatty acid oxidation and glucose uptake in muscle | |
| GW501516 | Increased fatty acid oxidation in skeletal muscle | |
| SLU-PP-332 | Increased mitochondrial respiration and fatty acid oxidation | |
| Metformin | Decreased hepatic glucose production, increased peripheral glucose uptake | |
| Resveratrol | Mixed results in human studies, some showing no improvement in metabolic parameters |
Signaling Pathways
The efficacy of these exercise mimetics is rooted in their ability to modulate specific signaling pathways that are naturally activated during exercise.
Signaling pathways of key exercise mimetics.
Experimental Protocols
The evaluation of exercise mimetics heavily relies on standardized in vivo models, particularly treadmill exhaustion tests in mice.
Treadmill Exhaustion Test Protocol (Example)
-
Acclimatization: Mice are familiarized with the treadmill for 2-3 consecutive days prior to the test. This typically involves placing the mice on a stationary treadmill for a short period, followed by running at a low speed (e.g., 10 m/min) for 10-15 minutes.[9][11]
-
Test Procedure:
-
Definition of Exhaustion: Exhaustion is typically defined as the point at which the mouse remains on the electric shock grid at the rear of the treadmill for a continuous period (e.g., 5 seconds) without attempting to resume running.[9]
-
Data Collection: Key parameters recorded include total running time, distance covered, and maximal speed achieved. For more detailed metabolic studies, oxygen consumption (VO2) and carbon dioxide production (VCO2) can be measured using a metabolic treadmill system.
Typical experimental workflow for evaluating exercise mimetics.
Discussion and Future Directions
While the preclinical data for compounds like this compound, GW501516, and SLU-PP-332 are promising, several challenges remain. The conflicting data from human studies on Metformin and Resveratrol highlight the complexities of translating findings from animal models to humans and the potential for negative interactions with actual exercise.[9][10]
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of different exercise mimetics under standardized protocols to provide a more objective assessment of their relative efficacy and safety.
-
Long-term Safety: Evaluating the long-term consequences of chronic administration of these compounds, particularly concerning off-target effects.
-
Combination Therapies: Investigating the potential for synergistic effects when combining exercise mimetics with physical exercise or other therapeutic agents.
-
Tissue-Specific Targeting: Developing second-generation exercise mimetics with improved tissue selectivity to minimize potential side effects.
The development of safe and effective exercise mimetics holds immense therapeutic potential. However, a thorough understanding of their mechanisms, rigorous preclinical and clinical evaluation, and a cautious approach to their application are paramount.
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. treat-nmd.org [treat-nmd.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. Exercise-Mimicking Drug Helps Mice Lose Weight and Boost Endurance | Technology Networks [technologynetworks.com]
- 6. mmpc.org [mmpc.org]
- 7. youtube.com [youtube.com]
- 8. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPK and PPARδ agonists are exercise mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Arctigenin Efficiently Enhanced Sedentary Mice Treadmill Endurance | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of AICAR: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of investigational compounds like AICAR (Acadesine) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Disposal Protocols
This compound, an AMP-activated protein kinase (AMPK) activator, is classified as a skin, eye, and respiratory irritant.[1][2][3] Adherence to safety protocols is paramount from the moment of handling to the final disposal of waste.
Personal Protective Equipment (PPE)
Before handling this compound in any form (powder or solution), it is mandatory to wear appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Safety glasses or goggles to prevent eye contact.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Body Protection: A lab coat or other protective clothing.[2]
-
Respiratory Protection: If there is a risk of inhaling dust, a dust respirator should be worn.[2]
Step-by-Step Disposal Procedure
The disposal of this compound waste must be conducted in accordance with local, regional, and national regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Solid this compound Waste: Unused or expired pure this compound, contaminated lab materials (e.g., weigh boats, pipette tips, gloves).
-
Liquid this compound Waste: Solutions containing this compound, including experimental media and buffers.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Containerization:
-
Solid Waste: Collect in a clearly labeled, sealed container to prevent the generation of dust clouds.[2]
-
Liquid Waste: Use a designated, leak-proof, and chemically compatible waste container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound (Acadesine)," and the associated hazards (Skin/Eye/Respiratory Irritant).
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal:
-
This compound waste should be disposed of through a licensed professional waste disposal company.[2]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.
-
Quantitative Data and Experimental Protocols
| Parameter | Specification | Source |
| Hazard Classifications | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3) | [1] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [1][2][3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray, P280: Wear protective gloves/protective clothing/eye protection/face protection | [1][2] |
| Disposal Recommendation | Dispose of contents/container in accordance with local/regional/national/international regulations. Offer surplus and non-recyclable solutions to a licensed disposal company. | [2] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Aicar
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of Aicar (Acadesine), a cell-permeable activator of AMP-activated protein kinase (AMPK).
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper safety protocols, including the use of appropriate Personal Protective Equipment (PPE), is critical to mitigate these risks.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Scenario | Required PPE | Reasoning |
| Handling Solid (Lyophilized) this compound | - Nitrile or chemical-resistant gloves- Safety glasses with side shields or goggles- Lab coat- Dust mask or respirator (if dust formation is likely) | To prevent skin and eye contact with the powder and to avoid inhalation of dust particles that can cause respiratory irritation.[1][2] |
| Preparing this compound Solutions | - Nitrile or chemical-resistant gloves- Safety glasses with side shields or goggles- Lab coat | To protect against splashes of the solvent and the this compound solution, which can cause skin and eye irritation.[1][2] |
| Administering this compound in in vitro Experiments | - Nitrile or chemical-resistant gloves- Lab coat- Safety glasses | Standard laboratory practice to prevent contamination of cell cultures and protect the researcher from potential contact with the compound. |
| Cleaning this compound Spills | - Nitrile or chemical-resistant gloves- Safety glasses or goggles- Lab coat- Dust mask or respirator (for solid spills) | To ensure protection from concentrated this compound during cleanup procedures. |
Standard Operating Procedure for Safe Handling
Following a standardized procedure for handling this compound will minimize exposure risks and ensure the integrity of the compound.
1. Preparation and Reconstitution:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Work in a well-ventilated area, preferably within a fume hood or a designated workspace with local exhaust ventilation, especially when handling the lyophilized powder to minimize inhalation risk.[2]
-
This compound is typically supplied as a lyophilized powder.[3] To reconstitute, for example, a 75mM stock solution, add the appropriate volume of sterile deionized water (diH2O) to the vial containing 25 mg of this compound.[3]
-
If precipitation is observed in the solution, the tightly capped vial can be warmed at 37°C until the this compound dissolves. Gentle vortexing may also be necessary to aid dissolution.[3]
2. Storage:
-
Store lyophilized this compound desiccated at -20°C for long-term stability, where it can be kept for up to 2 years.[2]
-
This compound solutions should be stored at -20°C and are typically stable for up to 3 months.[2] To avoid multiple freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for storage.[3] Protect solutions from light.[3]
Emergency Procedures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for an extended period. If irritation persists, consult a physician.[2]
-
Inhalation: If dust or aerosols are inhaled, move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek medical attention.[2]
-
Ingestion: Rinse the mouth with water and seek immediate medical advice. Do not induce vomiting unless directed to do so by medical personnel.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential harm to others.
-
Solid this compound Waste: Collect in a sealed, labeled container for chemical waste.
-
This compound Solutions: Dispose of in accordance with local, regional, and national regulations for chemical waste. Do not pour down the drain.[1]
-
Contaminated Materials: Items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be placed in a designated chemical waste container.
Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling, storage, and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
